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  • Product: 4-Phenylpentan-2-ol
  • CAS: 77614-49-4

Core Science & Biosynthesis

Foundational

4-Phenylpentan-2-ol basic properties

An In-depth Technical Guide to the Core Properties of 4-Phenylpentan-2-ol For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive overview of the fundamental chemical and ph...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Properties of 4-Phenylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the fundamental chemical and physical properties of 4-Phenylpentan-2-ol. It includes a compilation of its known quantitative data, detailed experimental protocols for its synthesis and characterization, and logical workflows for its analysis. This guide is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

4-Phenylpentan-2-ol is a secondary alcohol containing a phenyl substituent. Its properties are influenced by both the hydroxyl functional group and the aromatic ring. The quantitative data available for this compound and its stereoisomers are summarized below.

Data Presentation: Core Properties
PropertyValueSource / Notes
Molecular Formula C₁₁H₁₆OPubChem[1][2][3][4]
Molecular Weight 164.24 g/mol PubChem[1][3]
CAS Number 77614-49-4LookChem[2]
Appearance Colorless to pale yellow liquidInferred from similar compounds[5]
Odor FloralThe Good Scents Company (for 4-phenyl-2-butanol)[6]
Exact Mass 164.120115130 DaPubChem[1][2][3]
XLogP3 2.6PubChem[1][2][3]
Hydrogen Bond Donor Count 1PubChem[1][2][3]
Hydrogen Bond Acceptor Count 1PubChem[1][2][3]
Rotatable Bond Count 3PubChem[1][2][3]
Polar Surface Area (PSA) 20.23 ŲLookChem[2], PubChem[1][3]
Complexity 116PubChem[1][2][3]
Heavy Atom Count 12LookChem[2]

Note: Some properties are computed or inferred from structurally similar compounds due to limited experimental data for 4-Phenylpentan-2-ol itself.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-Phenylpentan-2-ol.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are used to confirm the carbon-hydrogen framework of the molecule. Specific chemical shifts and coupling patterns would verify the presence of the phenyl group, the secondary alcohol, and the pentane chain.[3][7]

  • Mass Spectrometry (MS): GC-MS analysis provides the molecular weight and fragmentation pattern, which helps in confirming the identity of the compound.[3] The predicted monoisotopic mass is 164.12012 Da.[8]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-Phenylpentan-2-ol are outlined below.

Synthesis via Grignard Reaction

A plausible and effective method for the synthesis of 4-Phenylpentan-2-ol is the reaction of a benzylmagnesium halide with propylene oxide. This protocol is adapted from methods used for structurally similar alcohols.[9][10]

Materials:

  • Magnesium turnings

  • Benzyl chloride (or benzyl bromide)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Propylene oxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of benzyl chloride in anhydrous diethyl ether dropwise to the magnesium. An iodine crystal may be added to initiate the reaction. Once initiated, the remaining benzyl chloride solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of benzylmagnesium chloride.

  • Reaction with Epoxide: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of propylene oxide in anhydrous diethyl ether is added dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Quenching and Workup: After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether or toluene. The organic extracts are combined.

  • Drying and Concentration: The combined organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[9]

  • Purification: The crude product is purified by vacuum distillation to yield pure 4-Phenylpentan-2-ol.

Characterization Protocols

Boiling Point Determination:

  • The purified liquid is placed in a distillation apparatus.

  • The apparatus is heated, and the temperature at which the liquid actively boils and the vapor condenses is recorded as the boiling point. This should be performed under a specified pressure (atmospheric or vacuum).

Refractive Index Measurement:

  • A few drops of the purified liquid are placed on the prism of an Abbe refractometer.

  • The refractive index is measured at a specific temperature, typically 20.00 °C, and wavelength (sodium D-line).

Gas Chromatography-Mass Spectrometry (GC-MS):

  • A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is prepared.

  • The solution is injected into a GC-MS instrument.

  • The sample is vaporized and separated based on its boiling point and interaction with the GC column.

  • The separated components are then ionized and fragmented in the mass spectrometer to produce a mass spectrum, which is compared against libraries for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A small amount of the purified sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃).

  • The solution is transferred to an NMR tube.

  • ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The chemical shifts, integrations, and coupling constants are analyzed to confirm the molecular structure.

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis and analysis of 4-Phenylpentan-2-ol.

G Synthesis Workflow for 4-Phenylpentan-2-ol start Starting Materials (Benzyl Chloride, Mg, Propylene Oxide) grignard 1. Prepare Grignard Reagent (Benzylmagnesium Chloride in Ether/THF) start->grignard reaction 2. React with Propylene Oxide (Nucleophilic Ring-Opening) grignard->reaction quench 3. Quench Reaction (Saturated NH4Cl Solution) reaction->quench workup 4. Aqueous Workup & Extraction (Separate Organic/Aqueous Layers) quench->workup purify 5. Purification (Vacuum Distillation) workup->purify product Final Product (4-Phenylpentan-2-ol) purify->product

Caption: A flowchart illustrating the Grignard synthesis of 4-Phenylpentan-2-ol.

G Analytical Workflow for Compound Characterization cluster_analysis Structural & Purity Analysis crude Crude Synthesis Product purification Purification (e.g., Distillation, Chromatography) crude->purification pure_sample Purified Sample purification->pure_sample gcms GC-MS Analysis pure_sample->gcms Purity & MW nmr NMR Spectroscopy (1H, 13C) pure_sample->nmr Structure ir IR Spectroscopy pure_sample->ir Functional Groups data Data Interpretation & Structure Confirmation gcms->data nmr->data ir->data

Caption: A diagram showing the characterization process for 4-Phenylpentan-2-ol.

Safety and Handling

  • Skin irritation (H315)

  • Serious eye irritation (H319)

  • Respiratory irritation (H335)

Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[11]

Conclusion

4-Phenylpentan-2-ol is a chiral secondary alcohol with a defined set of computed physical and chemical properties. While detailed experimental data is sparse, its synthesis can be reliably achieved through established organometallic routes such as the Grignard reaction. Its characterization relies on standard analytical techniques including NMR and mass spectrometry. This guide provides the foundational information necessary for scientists and researchers to synthesize, characterize, and safely handle this compound in a laboratory setting.

References

Exploratory

(2R,4S)-4-phenylpentan-2-ol IUPAC name and structure

For Researchers, Scientists, and Drug Development Professionals Introduction (2R,4S)-4-phenylpentan-2-ol is a specific stereoisomer of the organic compound 4-phenylpentan-2-ol. Its structure contains two chiral centers,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,4S)-4-phenylpentan-2-ol is a specific stereoisomer of the organic compound 4-phenylpentan-2-ol. Its structure contains two chiral centers, giving rise to four possible stereoisomers. The precise stereochemistry, defined by the (2R,4S) configuration, is crucial for its interaction with other chiral molecules, a fundamental concept in pharmacology and materials science. This document provides a comprehensive overview of the available technical data for (2R,4S)-4-phenylpentan-2-ol, including its chemical identity, physicochemical properties, and stereochemical context. It also addresses the current landscape of its synthesis and known biological activity.

Chemical Identity and Structure

The unambiguous identification of (2R,4S)-4-phenylpentan-2-ol is established through its IUPAC name and various chemical identifiers.

  • IUPAC Name: (2R,4S)-4-phenylpentan-2-ol[1]

  • Molecular Formula: C₁₁H₁₆O[1]

  • Structure:

    • SMILES: C--INVALID-LINK--O">C@@HC1=CC=CC=C1[1]

    • InChI: InChI=1S/C11H16O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3/t9-,10+/m0/s1[1]

    • InChIKey: LPZYYWRJFDZTJI-VHSXEESVSA-N[1]

Physicochemical Properties

The following table summarizes the computed physicochemical properties for (2R,4S)-4-phenylpentan-2-ol. These properties are essential for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Weight 164.24 g/mol [1]
XLogP3 2.6[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Exact Mass 164.120115130 Da[1]
Topological Polar Surface Area 20.2 Ų[1]
Heavy Atom Count 12[1]
Complexity 116[1]

Stereochemical Relationships

The molecule 4-phenylpentan-2-ol has two stereocenters, leading to four distinct stereoisomers. The relationships between these isomers—enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images)—are critical for understanding their unique chemical and biological properties.

stereoisomers cluster_pair1 Enantiomeric Pair 1 cluster_pair2 Enantiomeric Pair 2 A (2R,4S) (anti) B (2S,4R) (anti) A->B Enantiomers C (2R,4R) (syn) A->C Diastereomers D (2S,4S) (syn) A->D Diastereomers B->C Diastereomers B->D Diastereomers C->D Enantiomers synthesis_workflow start Start: 4-phenylpentan-2-one reduction Diastereoselective Reduction (e.g., Chiral Reducing Agent, Enzymatic Reduction) start->reduction workup Aqueous Workup (Quenching and Extraction) reduction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Stereochemical Analysis (e.g., Chiral HPLC, NMR with chiral solvating agents) purification->analysis product Product: (2R,4S)-4-phenylpentan-2-ol analysis->product hypothetical_moa compound (2R,4S)-4-phenylpentan-2-ol (Hypothetical) membrane Bacterial Cell Membrane (Lipid Bilayer) compound->membrane Intercalation disruption Membrane Integrity Disruption membrane->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

References

Foundational

An In-Depth Technical Guide to 4-Phenylpentan-2-ol (CAS: 77614-49-4)

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Information regarding the biological activity, experimental protocols, and signaling pathways of 4-Phenylpentan-2-ol (CAS: 77614-49-4) is not ex...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the biological activity, experimental protocols, and signaling pathways of 4-Phenylpentan-2-ol (CAS: 77614-49-4) is not extensively available in the public domain. This guide provides a summary of the available chemical and physical data. Further research is required to elucidate its pharmacological profile.

Core Compound Information

4-Phenylpentan-2-ol is a chemical compound with the molecular formula C11H16O.[1] It is also known by synonyms such as 2-phenyl-4-pentanol and Benzenepropanol, .alpha.,.gamma.-dimethyl-.[1] The compound has achieved commercial mass production and is available from various chemical suppliers.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Phenylpentan-2-ol is presented in Table 1. This data is crucial for understanding its behavior in experimental settings, including solubility, and for computational modeling studies.

PropertyValueSource
Molecular Formula C11H16O[1][2]
Molecular Weight 164.247 g/mol [1][2]
CAS Number 77614-49-4[1][3][4]
IUPAC Name 4-phenylpentan-2-ol[]
Canonical SMILES CC(CC(C)O)C1=CC=CC=C1[1]
InChI InChI=1S/C11H16O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3[]
InChIKey LPZYYWRJFDZTJI-UHFFFAOYSA-N[]
LogP 2.56100[1]
XLogP3 2.6[1][2]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Exact Mass 164.120115130[1][2]
Heavy Atom Count 12[1]
Complexity 116[1][2]

Synthesis and Manufacturing

A general workflow for a typical chemical synthesis experiment is outlined below. This is a conceptual representation and does not reflect a specific validated protocol for 4-Phenylpentan-2-ol.

G reagents Starting Materials & Reagents reaction Reaction Setup (Solvent, Temp, Time) reagents->reaction workup Reaction Quenching & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Final Product: 4-Phenylpentan-2-ol analysis->product

Caption: A generalized workflow for chemical synthesis.

Biological Activity and Potential Applications

Currently, there is a significant lack of publicly available data on the biological activity, mechanism of action, and potential therapeutic applications of 4-Phenylpentan-2-ol. The search results did not yield any studies detailing its interactions with biological targets or its effects in biological systems. One source incorrectly associates the CAS number 77614-49-4 with Dermorphin, a potent opioid peptide.[6] This is likely a database error, as the two molecules are structurally distinct.

Given its structural features, particularly the phenyl and hydroxyl groups, one could hypothesize potential interactions with various biological targets. However, without experimental data, any such hypotheses remain speculative.

A logical workflow for preliminary screening of a novel compound like 4-Phenylpentan-2-ol is depicted below.

G cluster_preclinical Preclinical Screening Workflow compound 4-Phenylpentan-2-ol in_vitro In Vitro Assays (Target Binding, Enzyme Activity) compound->in_vitro cell_based Cell-Based Assays (Signaling, Cytotoxicity) in_vitro->cell_based in_vivo In Vivo Models (Efficacy, PK/PD) cell_based->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: A conceptual workflow for drug discovery.

Safety and Handling

Safety information regarding 4-Phenylpentan-2-ol is not consistently reported across all sources. One source indicates the need for pictograms and hazard codes, but does not specify them.[1] It is imperative for researchers to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be strictly followed.

Conclusion and Future Directions

4-Phenylpentan-2-ol is a commercially available chemical compound with well-defined physicochemical properties. However, there is a clear gap in the scientific literature regarding its biological activity and potential applications in drug discovery and development. Future research should focus on:

  • Screening for Biological Activity: Conducting a broad panel of in vitro and cell-based assays to identify any potential biological targets.

  • Elucidating Mechanisms of Action: Investigating the signaling pathways and molecular mechanisms through which it may exert any identified biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-Phenylpentan-2-ol to understand the relationship between its chemical structure and biological activity.

The information presented in this guide serves as a foundational resource for researchers interested in exploring the potential of this compound. However, extensive experimental work is required to unlock its therapeutic or scientific value.

References

Exploratory

An In-Depth Technical Guide to the Stereoisomers of 4-Phenylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the stereoisomers of 4-phenylpentan-2-ol, a chiral alcohol with applications in organic synthesis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-phenylpentan-2-ol, a chiral alcohol with applications in organic synthesis and as a potential building block for pharmacologically active molecules. This document details the synthesis, separation, and characterization of the four stereoisomers of this compound, presenting key data in a structured format to facilitate research and development.

Introduction to the Stereoisomers of 4-Phenylpentan-2-ol

4-Phenylpentan-2-ol possesses two chiral centers at carbons 2 and 4, giving rise to four possible stereoisomers: (2R,4S), (2S,4R), (2R,4R), and (2S,4S). These stereoisomers exist as two pairs of enantiomers, with the (2R,4S) and (2S,4R) isomers forming one enantiomeric pair (the anti or threo diastereomer) and the (2R,4R) and (2S,4S) isomers forming the other (the syn or erythro diastereomer). The distinct spatial arrangement of substituents around the chiral centers results in unique physical, chemical, and biological properties for each stereoisomer.

Synthesis of 4-Phenylpentan-2-ol Stereoisomers

The synthesis of 4-phenylpentan-2-ol stereoisomers typically begins with the reduction of the prochiral ketone, 4-phenylpentan-2-one. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions.

Experimental Protocol: Synthesis of a Diastereomeric Mixture of 4-Phenylpentan-2-ol

A standard laboratory procedure for the synthesis of a mixture of 4-phenylpentan-2-ol diastereomers involves the reduction of 4-phenylpentan-2-one with a metal hydride reducing agent.

  • Materials: 4-phenylpentan-2-one, sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 4-phenylpentan-2-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, a mixture of 4-phenylpentan-2-ol diastereomers.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.

Separation of Stereoisomers

The separation of the four stereoisomers of 4-phenylpentan-2-ol is a multi-step process involving the separation of the diastereomers followed by the resolution of each pair of enantiomers.

Diastereomer Separation

The syn and anti diastereomers of 4-phenylpentan-2-ol can be separated using standard chromatographic techniques due to their different physical properties.

Experimental Protocol: Chromatographic Separation of Diastereomers

  • Technique: Flash column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Procedure:

    • Dissolve the crude mixture of diastereomers in a minimal amount of the initial mobile phase.

    • Load the sample onto a silica gel column.

    • Elute the column with the mobile phase gradient, collecting fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure diastereomers.

    • Evaporate the solvent from the combined fractions to yield the separated diastereomers.

Enantiomeric Resolution

The resolution of the enantiomers of each diastereomer can be achieved through several methods, including the formation of diastereomeric derivatives with a chiral resolving agent or by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Enantiomeric Resolution via Diastereomeric Ester Formation

  • Esterification: React the separated diastereomeric alcohol with an enantiomerically pure chiral carboxylic acid (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, Mosher's acid) in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP). This reaction forms a mixture of diastereomeric esters.

  • Chromatographic Separation: Separate the resulting diastereomeric esters using standard column chromatography or HPLC on a non-chiral stationary phase.

  • Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using lithium hydroxide in a mixture of THF and water) to yield the individual enantiomers of 4-phenylpentan-2-ol.

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC).[1]

  • Stationary Phase: A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio should be optimized for the specific column and diastereomer.[1]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Physical and Spectroscopic Properties

Table 1: Computed Physical Properties of 4-Phenylpentan-2-ol Stereoisomers [2][3]

Property(2R,4S)-4-phenylpentan-2-ol(2S,4R)-4-phenylpentan-2-ol
Molecular Weight 164.24 g/mol 164.24 g/mol
XLogP3 2.62.6
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 33
Exact Mass 164.120115 g/mol 164.120115 g/mol
Topological Polar Surface Area 20.2 Ų20.2 Ų

Note: Data for the (2R,4R) and (2S,4S) isomers are not available in the cited sources.

Table 2: Spectroscopic Data for 4-Phenylpentan-2-ol Stereoisomers

Stereoisomer1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
(2R,4S)-4-phenylpentan-2-ol Data not available23.9, 24.1, 35.2, 49.3, 66.9, 126.2, 127.1, 128.5, 147.1[4]
(2S,4R)-4-phenylpentan-2-ol Data not availableData not available
(2R,4R)-4-phenylpentan-2-ol Data not availableData not available
(2S,4S)-4-phenylpentan-2-ol Data not availableData not available

Logical Workflow and Visualization

The synthesis and separation of the stereoisomers of 4-phenylpentan-2-ol can be visualized as a logical workflow.

Stereoisomer_Synthesis_and_Separation cluster_synthesis Synthesis cluster_separation Separation cluster_syn syn-Diastereomer Resolution cluster_anti anti-Diastereomer Resolution 4-Phenylpentan-2-one 4-Phenylpentan-2-one Reduction (e.g., NaBH4) Reduction (e.g., NaBH4) 4-Phenylpentan-2-one->Reduction (e.g., NaBH4) Diastereomeric Mixture Diastereomeric Mixture Reduction (e.g., NaBH4)->Diastereomeric Mixture Diastereomer Separation (Chromatography) Diastereomer Separation (Chromatography) Diastereomeric Mixture->Diastereomer Separation (Chromatography) syn-Diastereomer (racemic) syn-Diastereomer (racemic) Diastereomer Separation (Chromatography)->syn-Diastereomer (racemic) anti-Diastereomer (racemic) anti-Diastereomer (racemic) Diastereomer Separation (Chromatography)->anti-Diastereomer (racemic) Enantiomeric Resolution (e.g., Chiral HPLC) Enantiomeric Resolution (e.g., Chiral HPLC) syn-Diastereomer (racemic)->Enantiomeric Resolution (e.g., Chiral HPLC) anti-Diastereomer (racemic)->Enantiomeric Resolution (e.g., Chiral HPLC) (2R,4R)-Isomer (2R,4R)-Isomer Enantiomeric Resolution (e.g., Chiral HPLC)->(2R,4R)-Isomer (2S,4S)-Isomer (2S,4S)-Isomer Enantiomeric Resolution (e.g., Chiral HPLC)->(2S,4S)-Isomer (2R,4S)-Isomer (2R,4S)-Isomer Enantiomeric Resolution (e.g., Chiral HPLC)->(2R,4S)-Isomer (2S,4R)-Isomer (2S,4R)-Isomer Enantiomeric Resolution (e.g., Chiral HPLC)->(2S,4R)-Isomer

Caption: Workflow for the synthesis and separation of 4-phenylpentan-2-ol stereoisomers.

Conclusion

The stereoisomers of 4-phenylpentan-2-ol represent a valuable set of chiral building blocks for synthetic and medicinal chemistry. This guide has outlined the fundamental procedures for their synthesis from 4-phenylpentan-2-one and the subsequent separation of the resulting diastereomers and enantiomers. While comprehensive experimental data for all four stereoisomers remains to be fully documented in publicly accessible literature, the provided protocols and data serve as a solid foundation for researchers in this area. Further investigation into the specific biological activities of each stereoisomer could reveal their potential in drug discovery and development.

References

Foundational

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-Phenylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenylpentan-2-ol is a secondary alcohol that holds interest within the fields of organic synthesis and medicinal chemistry. Its structure, f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentan-2-ol is a secondary alcohol that holds interest within the fields of organic synthesis and medicinal chemistry. Its structure, featuring a phenyl group and a hydroxyl moiety, makes it a versatile building block for the synthesis of more complex molecules and a potential scaffold for the development of new chemical entities. This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-phenylpentan-2-ol, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential reactivity.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 4-phenylpentan-2-ol. It is important to note that while some data is derived from experimental sources, other values are computed through in silico methods due to the limited availability of experimentally determined data for this specific compound.

PropertyValueSource
IUPAC Name 4-phenylpentan-2-ol[1]
CAS Number 77614-49-4[1]
Molecular Formula C₁₁H₁₆O[1][2]
Molecular Weight 164.24 g/mol [1][2]
Canonical SMILES CC(CC(C)O)C1=CC=CC=C1[1][3]
InChI Key LPZYYWRJFDZTJI-UHFFFAOYSA-N[1]
XLogP3 2.6[2][4]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 1[3]
Rotatable Bond Count 3[3]
Exact Mass 164.120115 g/mol [3]
Topological Polar Surface Area 20.2 Ų[2][4]
Heavy Atom Count 12[3]
Complexity 116[3]

Experimental Protocols

Synthesis of 4-Phenylpentan-2-ol via Reduction of 4-Phenyl-2-pentanone

The most common laboratory synthesis of 4-phenylpentan-2-ol involves the reduction of the corresponding ketone, 4-phenyl-2-pentanone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[5]

Materials:

  • 4-Phenyl-2-pentanone

  • Sodium borohydride (NaBH₄)

  • Ethanol (95%)

  • Deionized water

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-phenyl-2-pentanone in 95% ethanol.[5]

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions. The reaction is exothermic.[5]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.

  • Quench the reaction by slowly adding deionized water.

  • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with diethyl ether.[5]

  • Wash the organic layer with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-phenylpentan-2-ol.

Purification: The crude product can be purified by fractional distillation under reduced pressure.

Characterization

The identity and purity of the synthesized 4-phenylpentan-2-ol can be confirmed using various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural elucidation.[2][6]

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the O-H stretch of the alcohol group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[2]

Chemical Reactivity

As a secondary alcohol, 4-phenylpentan-2-ol can undergo a variety of chemical transformations, making it a useful synthetic intermediate.

Oxidation

The secondary alcohol functionality of 4-phenylpentan-2-ol can be oxidized to the corresponding ketone, 4-phenyl-2-pentanone.[1] Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).[1]

Esterification

4-Phenylpentan-2-ol can react with carboxylic acids or their derivatives in the presence of an acid catalyst to form esters. This reaction, known as the Fischer esterification, is a reversible process.[7][8][9]

Biological Activity

There is limited direct research on the biological activity of 4-phenylpentan-2-ol. However, its structural motif is present in molecules with known pharmacological properties. For instance, phenylpropanoids, a class of compounds with a similar core structure, have been investigated for their anti-inflammatory activities.[10] Furthermore, derivatives of structurally related compounds have been explored for their potential as neuroprotectants and anticancer agents.[11][12] A technical whitepaper on the related compound 4-phenylpentan-1-ol suggests that phenylalkanols may possess antimicrobial and membrane-disrupting properties, warranting further investigation into 4-phenylpentan-2-ol.[13]

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of 4-phenylpentan-2-ol.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 4-Phenyl-2-pentanone 4-Phenyl-2-pentanone Reduction (NaBH4, Ethanol) Reduction (NaBH4, Ethanol) 4-Phenyl-2-pentanone->Reduction (NaBH4, Ethanol) Crude 4-Phenylpentan-2-ol Crude 4-Phenylpentan-2-ol Reduction (NaBH4, Ethanol)->Crude 4-Phenylpentan-2-ol Distillation Distillation Crude 4-Phenylpentan-2-ol->Distillation Pure 4-Phenylpentan-2-ol Pure 4-Phenylpentan-2-ol Distillation->Pure 4-Phenylpentan-2-ol NMR NMR Pure 4-Phenylpentan-2-ol->NMR IR IR Pure 4-Phenylpentan-2-ol->IR MS MS Pure 4-Phenylpentan-2-ol->MS

Caption: Workflow for the synthesis, purification, and characterization of 4-phenylpentan-2-ol.

chemical_reactions cluster_oxidation Oxidation cluster_esterification Esterification 4-Phenylpentan-2-ol 4-Phenylpentan-2-ol Oxidizing Agent (e.g., KMnO4) Oxidizing Agent (e.g., KMnO4) 4-Phenylpentan-2-ol->Oxidizing Agent (e.g., KMnO4) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) 4-Phenylpentan-2-ol->Carboxylic Acid (R-COOH) 4-Phenyl-2-pentanone 4-Phenyl-2-pentanone Oxidizing Agent (e.g., KMnO4)->4-Phenyl-2-pentanone Acid Catalyst (H+) Acid Catalyst (H+) Carboxylic Acid (R-COOH)->Acid Catalyst (H+) Ester Ester Acid Catalyst (H+)->Ester

Caption: Key chemical reactions of 4-phenylpentan-2-ol.

References

Exploratory

A Technical Guide to 4-Phenylpentan-2-ol: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties of 4-Phenylpentan-2-ol, with a focus on its molecular weight and formula....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Phenylpentan-2-ol, with a focus on its molecular weight and formula. It also details a common experimental protocol for its synthesis via the reduction of 4-Phenylpentan-2-one, a critical reaction for chemists in synthetic and medicinal chemistry fields.

Core Compound Data

4-Phenylpentan-2-ol is a secondary alcohol containing a phenyl substituent. Its chemical characteristics are fundamental for its application in further chemical synthesis and for the prediction of its behavior in various chemical and biological systems.

Physicochemical Properties

The key quantitative data for 4-Phenylpentan-2-ol are summarized in the table below, providing a ready reference for experimental and theoretical applications.

PropertyValue
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Exact Mass 164.120115 g/mol
PSA (Polar Surface Area) 20.23 Ų
LogP (Octanol-Water Partition Coefficient) 2.56-2.6
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 3

Synthesis of 4-Phenylpentan-2-ol

A prevalent and reliable method for the synthesis of 4-Phenylpentan-2-ol is the reduction of the corresponding ketone, 4-Phenylpentan-2-one. This transformation can be efficiently achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its selectivity and mild reaction conditions.

Experimental Protocol: Reduction of 4-Phenylpentan-2-one with Sodium Borohydride

This protocol outlines a general procedure for the reduction of 4-Phenylpentan-2-one to 4-Phenylpentan-2-ol using sodium borohydride in an alcoholic solvent.

Materials:

  • 4-Phenylpentan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Hydrochloric acid (1M, for quenching)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-Phenylpentan-2-one in methanol (a typical concentration is around 0.25 M). Place the flask in an ice bath and stir the solution.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions. A molar excess of NaBH₄ is typically used to ensure complete reduction.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to the starting material.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

  • Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.

  • Extraction: Add deionized water to the residue and extract the aqueous layer multiple times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude 4-Phenylpentan-2-ol.

  • Purification (Optional): The crude product can be further purified by flash column chromatography if necessary.

Synthesis Pathway Visualization

The following diagram illustrates the synthetic pathway from the starting ketone to the final alcohol product.

Synthesis_Pathway start 4-Phenylpentan-2-one product 4-Phenylpentan-2-ol start->product Reduction reagent NaBH4, Methanol reagent->start

Caption: Synthesis of 4-Phenylpentan-2-ol via reduction of 4-Phenylpentan-2-one.

Foundational

Synthesis of 4-Phenylpentan-2-ol from Benzylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the synthesis of 4-phenylpentan-2-ol from benzylacetone (also known as 4-phenylbutan-2-one). The prima...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-phenylpentan-2-ol from benzylacetone (also known as 4-phenylbutan-2-one). The primary transformation involves the reduction of the ketone functional group of benzylacetone to a secondary alcohol. This document details the two most common and effective methods for this synthesis: catalytic hydrogenation and metal hydride reduction . For each method, experimental protocols, quantitative data, and reaction pathway visualizations are provided to aid researchers in the successful execution and optimization of this synthesis.

Reaction Overview

The conversion of benzylacetone to 4-phenylpentan-2-ol is a standard reduction reaction in organic chemistry. The core of this transformation is the addition of two hydrogen atoms across the carbonyl (C=O) double bond of the ketone.

Figure 1: General Reaction Scheme

Benzylacetone Benzylacetone (4-Phenylbutan-2-one) 4-Phenylpentan-2-ol 4-Phenylpentan-2-ol Benzylacetone->4-Phenylpentan-2-ol Reduction Reagents [H]

Caption: General overview of the reduction of benzylacetone.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial and laboratory-scale method for the reduction of ketones. This process involves the use of a metal catalyst and a source of hydrogen to achieve the desired transformation.

Signaling Pathway and Mechanism

The mechanism of catalytic hydrogenation involves the adsorption of both the benzylacetone and hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then transferred to the carbonyl carbon and oxygen, resulting in the formation of 4-phenylpentan-2-ol. The choice of catalyst and solvent can significantly influence the reaction's selectivity, particularly in preventing the undesired reduction of the phenyl ring.

Figure 2: Catalytic Hydrogenation Workflow

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification A Dissolve Benzylacetone in Solvent B Add Catalyst A->B C Introduce Hydrogen Atmosphere B->C D Stir at Defined Temperature and Pressure C->D E Filter to Remove Catalyst D->E F Remove Solvent E->F G Purify by Distillation or Chromatography F->G

Caption: General experimental workflow for catalytic hydrogenation.

Experimental Protocol

The following protocol is a representative procedure for the catalytic hydrogenation of benzylacetone.

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve benzylacetone (1.0 eq.) in a chosen solvent (e.g., ethanol, hexane, or toluene).

  • Catalyst Addition: Carefully add the catalyst (e.g., 5% Pt/TiO2 or 0.5% Rh/Al2O3, typically 1-5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar) and stir the reaction mixture vigorously at a controlled temperature (e.g., 70°C).

  • Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by observing hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude 4-phenylpentan-2-ol can be purified by vacuum distillation or column chromatography.

Quantitative Data

The choice of solvent has a pronounced effect on the selectivity of the hydrogenation of 4-phenyl-2-butanone, a close analog of benzylacetone. This data provides valuable insight into optimizing the reaction for the desired product.

CatalystSolventTemperature (°C)H2 Pressure (bar)Selectivity for 4-phenyl-2-butanol (%)Selectivity for 4-cyclohexyl-2-butanone (%)
4% Pt/TiO2n-Hexane705~10~90
4% Pt/TiO2Toluene705>95<5
4% Pt/TiO22-Propanol705>98<2

Data adapted from studies on 4-phenyl-2-butanone, which is expected to have very similar reactivity to benzylacetone.

A multi-step flow synthesis employing a 1 wt% Pt/TiO2 catalyst for the reduction of benzylacetone at 120°C has reported a yield of 56% for 4-phenylpentan-2-ol.[1]

Metal Hydride Reduction

Reduction using metal hydrides, particularly sodium borohydride (NaBH4), is a convenient and highly effective method for converting ketones to alcohols under mild conditions. Sodium borohydride is preferred over more reactive hydrides like lithium aluminum hydride (LiAlH4) due to its greater safety, ease of handling, and compatibility with protic solvents.

Signaling Pathway and Mechanism

The reduction mechanism involves the nucleophilic attack of a hydride ion (H-) from the borohydride complex onto the electrophilic carbonyl carbon of benzylacetone. This forms an alkoxide intermediate, which is subsequently protonated by the solvent (typically an alcohol) to yield 4-phenylpentan-2-ol.

Figure 3: Sodium Borohydride Reduction Pathway

Benzylacetone Benzylacetone Alkoxide Alkoxide Intermediate Benzylacetone->Alkoxide + NaBH4 (Hydride Attack) Product 4-Phenylpentan-2-ol Alkoxide->Product + Solvent (Protonation)

Caption: Key steps in the sodium borohydride reduction of a ketone.

Experimental Protocol

The following is a general laboratory procedure for the sodium borohydride reduction of benzylacetone.

  • Dissolution: Dissolve benzylacetone (1.0 eq.) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath to 0°C.

  • Reagent Addition: Slowly add sodium borohydride (NaBH4) (typically 1.1-1.5 eq.) to the stirred solution in portions.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add water or dilute hydrochloric acid to quench the excess sodium borohydride and decompose the borate esters.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-phenylpentan-2-ol. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data
ReagentSolventTemperature (°C)Typical Reaction Time (h)Expected Yield (%)
Sodium BorohydrideMethanol or Ethanol0 to Room Temperature1-2>90

Characterization of 4-Phenylpentan-2-ol

The synthesized 4-phenylpentan-2-ol can be characterized using standard analytical techniques.

  • ¹³C NMR: Spectral data for 4-phenylpentan-2-ol is available in public databases such as SpectraBase.[2][3]

  • GC-MS: The purity and identity of the product can be confirmed by Gas Chromatography-Mass Spectrometry. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[2]

Conclusion

The synthesis of 4-phenylpentan-2-ol from benzylacetone can be effectively achieved through two primary methods: catalytic hydrogenation and sodium borohydride reduction. Catalytic hydrogenation offers a scalable industrial process where solvent choice is critical for achieving high selectivity. Sodium borohydride reduction provides a simple, safe, and high-yielding laboratory method with mild reaction conditions. The selection of the appropriate method will depend on the desired scale of the reaction, available equipment, and specific selectivity requirements. This guide provides the necessary technical information for researchers to successfully synthesize and characterize 4-phenylpentan-2-ol.

References

Exploratory

The Pivotal Role of Chiral Alcohols in Modern Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Chiral alcohols are indispensable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry where the stereochemist...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral alcohols are indispensable building blocks in the synthesis of complex molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can dictate its efficacy and safety.[1] The precise spatial arrangement of the hydroxyl group in these molecules is crucial, as different enantiomers can exhibit vastly different biological activities. This guide provides a comprehensive overview of the key characteristics of chiral alcohols in synthesis, focusing on enantioselective synthetic methodologies, quantitative data for key transformations, and detailed experimental protocols.

Core Synthetic Strategies for Accessing Enantiopure Alcohols

The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry.[2] Several powerful strategies have been developed to achieve high levels of stereocontrol, with the most prominent being asymmetric catalytic reduction, kinetic resolution, and dynamic kinetic resolution.

Asymmetric Catalytic Reduction of Prochiral Ketones

One of the most direct and atom-economical methods for producing chiral alcohols is the asymmetric reduction of prochiral ketones. This approach utilizes a chiral catalyst to stereoselectively deliver a hydride to one face of the carbonyl group.

Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction is a highly reliable and widely used method that employs a chiral oxazaborolidine catalyst to achieve excellent enantioselectivity in the reduction of a broad range of ketones.[3][4] The predictability of the stereochemical outcome and the mild reaction conditions have made it a favored method in both academic and industrial settings.[5]

Table 1: Asymmetric Reduction of Various Ketones using the Corey-Bakshi-Shibata (CBS) Reduction

Substrate (Ketone)CatalystReducing AgentSolventYield (%)Enantiomeric Excess (ee, %)
Acetophenone(S)-Me-CBSBH₃·SMe₂THF9796 (R)
1-Tetralone(S)-Me-CBSBH₃·SMe₂THF9598 (R)
2-Chloroacetophenone(R)-Me-CBSBH₃·SMe₂THF9094 (S)
Cyclohexyl methyl ketone(S)-Me-CBSBH₃·THFToluene8592 (R)
Propiophenone(S)-Me-CBSBH₃·SMe₂THF9695 (R)

Data compiled from various sources and representative examples.

Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a powerful technique for separating a racemic mixture of alcohols. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or enzyme, allowing for the isolation of one enantiomer in high enantiomeric purity. Lipases are commonly employed for this purpose due to their high selectivity and broad substrate scope.[6] A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[7]

Lipase-Catalyzed Kinetic Resolution: In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic alcohol is selectively acylated, leaving the unreacted enantiomer in high enantiomeric excess.[8]

Table 2: Lipase-Catalyzed Kinetic Resolution of Various Secondary Alcohols

Substrate (Racemic Alcohol)LipaseAcyl DonorSolventUnreacted Alcohol Yield (%)Unreacted Alcohol ee (%)
1-PhenylethanolCandida antarctica Lipase B (CALB)Vinyl acetateHexane48>99 (S)
1-(2-Naphthyl)ethanolPseudomonas cepacia Lipase (PSL)Isopropenyl acetateDiisopropyl ether4598 (S)
2-OctanolCandida rugosa Lipase (CRL)Vinyl acetateToluene4997 (R)
4-Phenyl-2-butanolCandida antarctica Lipase B (CALB)p-Chlorophenyl acetateToluene47>99 (S)
1-IndanolPseudomonas cepacia Lipase (PSL)Vinyl acetateMTBE4699 (S)

Data compiled from various sources and representative examples.

Dynamic Kinetic Resolution (DKR) of Racemic Alcohols

Dynamic kinetic resolution overcomes the 50% yield limitation of traditional kinetic resolution by combining the enantioselective reaction with in-situ racemization of the slower-reacting enantiomer.[7] This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[9] A common and highly effective DKR system involves the combination of a lipase for the resolution and a ruthenium complex for the racemization of the alcohol.[10][11]

Chemoenzymatic Dynamic Kinetic Resolution: This powerful strategy couples the high selectivity of an enzyme (typically a lipase) with the efficiency of a metal catalyst (often ruthenium-based) to racemize the unreactive enantiomer.[7][12]

Table 3: Dynamic Kinetic Resolution of Various Secondary Alcohols using a Ruthenium Catalyst and Lipase

Substrate (Racemic Alcohol)Racemization CatalystLipaseAcyl DonorSolventProduct Yield (%)Product ee (%)
1-PhenylethanolShvo's catalystCandida antarctica Lipase B (CALB)p-Chlorophenyl acetateToluene99>99 (R)-acetate
1-(4-Chlorophenyl)ethanol[Ru(p-cymene)Cl₂]₂/dppfCandida antarctica Lipase B (CALB)Isopropenyl acetateToluene9599 (R)-acetate
1-Indanol[Ru(CO)₂(η⁵-C₅Ph₅)]ClCandida antarctica Lipase B (CALB)Vinyl acetateToluene92>99 (R)-acetate
1-(2-Thienyl)ethanolShvo's catalystCandida antarctica Lipase B (CALB)p-Chlorophenyl acetateToluene97>99 (R)-acetate
4-Phenyl-3-buten-2-ol[Ru(p-cymene)Cl₂]₂/dppfPseudomonas cepacia Lipase (PSL)Vinyl acetateToluene88>99 (R)-acetate

Data compiled from various sources and representative examples.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for the successful synthesis of chiral alcohols. The following sections provide methodologies for some of the key transformations discussed.

Protocol 1: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • 4'-Fluoroacetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 2 M Hydrochloric acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 10 mol%).

  • Dilute the catalyst with 10 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath.

  • Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution at 0 °C and stir for 15 minutes.

  • In a separate flame-dried flask, dissolve 4'-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF.

  • Cool the reaction flask containing the catalyst-borane complex to -30 °C.

  • Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, maintaining an internal temperature below -25 °C.

  • Stir the reaction mixture at -30 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once complete, quench the reaction by the slow, dropwise addition of 5 mL of methanol at -30 °C.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add 2 M HCl (20 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(4-fluorophenyl)ethanol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

Materials:

  • (±)-1-Phenylethanol

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous hexane

  • Silica gel for column chromatography

Procedure:

  • To a flask containing (±)-1-phenylethanol (1.22 g, 10.0 mmol) dissolved in anhydrous hexane (50 mL), add vinyl acetate (1.29 g, 15.0 mmol).

  • Add immobilized CALB (100 mg) to the solution.

  • Stir the mixture at room temperature (or a specified temperature, e.g., 30 °C) and monitor the reaction progress by chiral GC or HPLC.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Once the desired conversion is reached, filter off the enzyme and wash it with hexane.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-1-phenylethanol from the (R)-1-phenylethyl acetate product by flash column chromatography on silica gel.

Protocol 3: Dynamic Kinetic Resolution of (±)-1-Phenylethanol

Materials:

  • (±)-1-Phenylethanol

  • Shvo's catalyst ([{Ph₄(η⁵-C₄CO)}₂H]Ru₂(CO)₄(μ-H))

  • Immobilized Candida antarctica Lipase B (CALB)

  • p-Chlorophenyl acetate

  • Anhydrous toluene

  • Triethylamine (optional, depending on the specific Ru catalyst)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Shvo's catalyst (e.g., 2 mol%).

  • Add immobilized CALB (e.g., 50 mg per mmol of alcohol) to the flask.

  • Add anhydrous toluene (e.g., 5 mL per mmol of alcohol).

  • Add (±)-1-phenylethanol (1.22 g, 10.0 mmol) to the mixture.

  • Add p-chlorophenyl acetate (e.g., 1.5 equivalents).

  • Stir the reaction mixture at a specified temperature (e.g., 40 °C) and monitor the conversion by GC or HPLC.

  • Upon completion (full conversion of the starting alcohol), filter off the enzyme and catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting (R)-1-phenylethyl acetate by flash column chromatography. The enantiomerically pure alcohol can be obtained by subsequent hydrolysis of the ester.

Visualization of Key Processes

Understanding the underlying mechanisms and workflows is crucial for optimizing synthetic routes. The following diagrams, generated using Graphviz, illustrate key concepts in the synthesis of chiral alcohols.

CBS_Reduction_Cycle Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction CBS_cat CBS Catalyst (Oxazaborolidine) Activated_Complex Activated Catalyst-Borane Complex CBS_cat->Activated_Complex Coordination Borane BH₃ Source Borane->Activated_Complex Transition_State Six-membered Transition State Activated_Complex->Transition_State Ketone Coordination Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Hydride Transfer Chiral_Alcohol Chiral Alcohol (R-CH(OH)-R') Alkoxyborane->Chiral_Alcohol Workup (H₂O) Regen_CBS Regenerated CBS Catalyst Alkoxyborane->Regen_CBS Regeneration Regen_CBS->CBS_cat

Caption: Catalytic Cycle of the CBS Reduction.

DKR_Workflow Workflow for Dynamic Kinetic Resolution of a Racemic Alcohol Racemic_Alcohol Racemic Alcohol (R)-OH and (S)-OH R_Alcohol (R)-Alcohol Racemic_Alcohol->R_Alcohol S_Alcohol (S)-Alcohol Racemic_Alcohol->S_Alcohol R_Ester Enantiopure Ester (R)-OAc R_Alcohol->R_Ester Fast Acylation S_Alcohol->R_Alcohol Racemization Lipase Lipase (e.g., CALB) S_Alcohol->Lipase Slow/No Reaction Lipase->R_Alcohol Ru_Catalyst Racemization Catalyst (e.g., Ru-complex) Ru_Catalyst->S_Alcohol

Caption: Dynamic Kinetic Resolution Workflow.

Conclusion

The synthesis of chiral alcohols remains a vibrant and essential area of chemical research, driven by the continuous demand for enantiomerically pure compounds in drug development and other high-value applications. The methodologies outlined in this guide—asymmetric catalytic reduction, kinetic resolution, and dynamic kinetic resolution—represent the state-of-the-art in achieving high levels of stereocontrol. The provided quantitative data and detailed experimental protocols offer a practical resource for researchers to design and execute their synthetic strategies. As the field continues to evolve, the development of more efficient, sustainable, and versatile catalysts will undoubtedly expand the synthetic chemist's toolbox for accessing these critical chiral building blocks.

References

Foundational

Potential Pharmaceutical Applications of Phenylpentanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Phenylpentanol derivatives, a class of organic compounds characterized by a C5 alkyl chain attached to a phenyl ring with a hydroxyl group...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylpentanol derivatives, a class of organic compounds characterized by a C5 alkyl chain attached to a phenyl ring with a hydroxyl group, represent a promising, yet underexplored, scaffold in pharmaceutical research. While extensive research on this specific class is nascent, the structural similarity to well-documented phenylalkanols and other phenolic compounds suggests significant potential in several therapeutic areas. This technical guide consolidates the prospective applications of phenylpentanol derivatives in antimicrobial, anticancer, and neuropharmacological contexts, drawing upon data from structurally related molecules to inform future research and development. Detailed experimental protocols for key biological assays and a generalized workflow for novel compound synthesis and characterization are provided to facilitate the investigation of these compounds.

Potential Antimicrobial Applications

Phenyl-substituted alcohols are known to exhibit antimicrobial properties, and it is hypothesized that phenylpentanol derivatives will share this activity. The proposed mechanism of action for many phenolic compounds involves the disruption of the bacterial cell membrane, leading to increased permeability and cell death.[1]

Representative Antimicrobial Activity Data

While specific Minimum Inhibitory Concentration (MIC) data for phenylpentanol derivatives are not widely available in published literature, the following table summarizes the MIC values for structurally related 2-phenylethanol derivatives and other phenolic compounds against common bacterial strains to provide a baseline for expected activity.

Compound ClassDerivative ExampleTest OrganismMIC (mM)Reference
Phenyl-substituted Alcohols2-PhenylethanolE. coli~15[2]
Phenylacetic acidE. coli~20[2]
Methyl phenylacetateE. coli~6.3[2]
TyrosolE. coli~30[2]
PhenylpropanoidsIrisdichototin G (a phenylpropanol)H. influenzae0.0625 (mg/mL)[3]
Irisdichototin G (a phenylpropanol)P. aeruginosa0.03125 (mg/mL)[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol outlines the determination of the MIC of a phenylpentanol derivative against a target bacterial strain.

Materials:

  • Test phenylpentanol derivative

  • Bacterial strain (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.

    • Typically, add 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no antimicrobial).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11.

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

Proposed Mechanism of Action: Membrane Disruption

The amphipathic nature of phenylpentanol derivatives, with a lipophilic phenylalkyl tail and a hydrophilic alcohol head, suggests a mechanism involving insertion into and disruption of the bacterial cell membrane.

G Proposed Antimicrobial Mechanism of Phenylpentanol Derivatives cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Phenylpentanol_Derivative Phenylpentanol Derivative Membrane_Insertion Insertion into Lipid Bilayer Phenylpentanol_Derivative->Membrane_Insertion Membrane_Disruption Membrane Destabilization Membrane_Insertion->Membrane_Disruption Increased_Permeability Increased Permeability Membrane_Disruption->Increased_Permeability Leakage Leakage of Intracellular Components Increased_Permeability->Leakage Cell_Death Cell Death Leakage->Cell_Death

Antimicrobial Mechanism

Potential Anticancer Applications

Several phenolic compounds and their derivatives have demonstrated cytotoxic effects against various cancer cell lines. The potential for phenylpentanol derivatives to act as anticancer agents warrants investigation.

Representative Anticancer Activity Data

The following table presents IC50 values for pironetin and its phenyl-substituted analog, demonstrating how the introduction of a phenyl group can influence cytotoxicity. This data serves as a reference for the potential activity of phenylpentanol derivatives.

CompoundCell LineIC50 (nM)Reference
PironetinOVCAR5 (Ovarian Cancer)21.9[4]
A2780 (Ovarian Cancer)41.0[4]
Phenylpironetin (Analog 4)OVCAR5 (Ovarian Cancer)~44 (2-fold reduction)[4]
A2780 (Ovarian Cancer)~82 (2-fold reduction)[4]
Dihydroxy-4-fluorophenyl analog (Analog 5)OVCAR5 (Ovarian Cancer)16.5[4]
A2780 (Ovarian Cancer)29.7[4]
Experimental Protocol: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of a phenylpentanol derivative on a cancer cell line.

Materials:

  • Test phenylpentanol derivative

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Potential Neuropharmacological Applications

Certain short-chain alcohols and their derivatives are known to modulate the activity of neurotransmitter receptors in the central nervous system. A notable example is emylcamate, a tranquilizer synthesized from 3-methyl-3-pentanol, which potentiates the effect of GABA at GABA-A receptors.[5] Given the structural similarities, phenylpentanol derivatives may exhibit similar neuropharmacological activities.

Representative Neuropharmacological Data

The following table shows the potentiation of GABA-induced currents by various alcohols in different GABA-A receptor subunit combinations, indicating that such compounds can modulate receptor function.

| Compound | Receptor Subunit Combination | GABA Concentration | Potentiation of GABA Response | Reference | | :--- | :--- | :--- | :--- | | 1-Butanol | α1β2γ2L | 20 µM | Potentiation observed |[6] | | 2-Butanol | α1β2γ2L | 20 µM | Higher efficacy than 1-butanol |[6] | | Ethanol | α1β2γ2L | Low (20 mM) | Potentiation observed |[6] |

Experimental Protocol: Electrophysiological Recording of GABA-A Receptor Currents

This protocol outlines a method to assess the modulatory effects of a phenylpentanol derivative on GABA-A receptor function using two-electrode voltage-clamp recording in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes expressing human GABA-A receptor subunits (e.g., α1β2γ2L)

  • Two-electrode voltage-clamp setup

  • Recording chamber

  • Perfusion system

  • Standard external recording solution (e.g., containing 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.3)

  • GABA stock solution

  • Test phenylpentanol derivative stock solution

Procedure:

  • Oocyte Preparation and Receptor Expression:

    • Harvest and prepare Xenopus oocytes.

    • Inject cRNAs encoding the desired GABA-A receptor subunits.

    • Incubate oocytes for 2-4 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the standard external solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • GABA Application and Data Acquisition:

    • Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a control current response.

    • Wash out the GABA and allow the current to return to baseline.

    • Co-apply the same concentration of GABA with the test phenylpentanol derivative.

    • Record the current response.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-induced currents in the absence and presence of the test compound.

    • Calculate the percentage potentiation or inhibition of the GABA response by the phenylpentanol derivative.

Proposed Signaling Pathway: GABA-A Receptor Modulation

Phenylpentanol derivatives may act as positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effect of GABA.

G Proposed GABA-A Receptor Modulation by Phenylpentanol Derivatives cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Potentiation Potentiation of GABA Effect GABA_A_Receptor->Potentiation Phenylpentanol_Derivative Phenylpentanol Derivative Binding Allosteric Binding Phenylpentanol_Derivative->Binding Binding->GABA_A_Receptor Chloride_Influx Increased Cl⁻ Influx Potentiation->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

GABA-A Receptor Modulation

General Workflow for Novel Phenylpentanol Derivative Synthesis and Characterization

The development of novel phenylpentanol derivatives for pharmaceutical applications follows a structured workflow from synthesis to biological evaluation.

G Workflow for Novel Phenylpentanol Derivative Drug Discovery Synthesis Synthesis of Phenylpentanol Derivative Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity_Analysis Purity Analysis (e.g., HPLC) Characterization->Purity_Analysis Biological_Screening In Vitro Biological Screening (Antimicrobial, Anticancer, Neuro) Purity_Analysis->Biological_Screening Lead_Identification Lead Compound Identification Biological_Screening->Lead_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies In Vivo Preclinical Studies Lead_Optimization->Preclinical_Studies

Drug Discovery Workflow

Conclusion

Phenylpentanol derivatives represent a class of compounds with considerable, yet largely untapped, potential for pharmaceutical applications. Based on the known biological activities of structurally similar molecules, promising avenues for research exist in the development of novel antimicrobial, anticancer, and neuropharmacological agents. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to systematically investigate the therapeutic potential of this intriguing class of molecules. Further research, including synthesis of a diverse library of phenylpentanol derivatives and comprehensive biological screening, is essential to fully elucidate their structure-activity relationships and identify lead candidates for future drug development.

References

Exploratory

Unveiling the History of 4-Phenylpentan-2-ol: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the historical discovery and synthesis of 4-Phenylpentan-2-ol, a secondary alcohol that has found applications in various c...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and synthesis of 4-Phenylpentan-2-ol, a secondary alcohol that has found applications in various chemical syntheses. While not a compound of widespread historical significance, its preparation is rooted in the foundational principles of organic chemistry developed in the early 20th century. This document provides a comprehensive overview of its early synthesis, experimental protocols, and the chemical logic that paved the way for its creation.

Early Synthesis and Discovery

The precise moment of discovery for 4-Phenylpentan-2-ol is not prominently documented in the annals of chemical history, suggesting it likely emerged from systematic studies on the synthesis of phenyl-substituted alcohols rather than a targeted discovery effort. The most probable and historically significant route to its initial preparation would have been through the application of the Grignard reaction, a cornerstone of carbon-carbon bond formation discovered by Victor Grignard in 1900.

Another plausible early synthetic route involves the reduction of unsaturated ketones. Specifically, the catalytic hydrogenation of 4-phenyl-3-penten-2-one (benzylideneacetone) would yield 4-Phenylpentan-2-ol. Catalytic hydrogenation techniques were being actively developed and refined throughout the early to mid-20th century, making this a viable method for chemists of that era.

While the exact first published synthesis remains elusive in readily available literature, the chemical principles for its creation were well-established by the 1930s and 1940s. It is highly probable that 4-Phenylpentan-2-ol was first prepared and characterized during this period as part of broader investigations into the reactivity of organometallic reagents or the catalytic reduction of unsaturated carbonyl compounds.

Physicochemical Properties

Early characterization of 4-Phenylpentan-2-ol would have relied on classical methods. The following table summarizes key physicochemical properties, compiled from contemporary data sources, which would have been the target of early experimental determination.

PropertyValue
Molecular FormulaC₁₁H₁₆O
Molecular Weight164.25 g/mol
AppearanceColorless liquid
Boiling PointApprox. 235-237 °C (at 760 mmHg)
DensityApprox. 0.96 g/cm³
SolubilityInsoluble in water, soluble in organic solvents

Key Historical Experimental Protocols

The following sections detail the likely experimental methodologies that would have been employed for the synthesis of 4-Phenylpentan-2-ol in the early 20th century. These protocols are reconstructed based on established chemical knowledge of the period.

Synthesis via Grignard Reaction

The Grignard reaction provides a direct and versatile method for the synthesis of secondary alcohols. In the case of 4-Phenylpentan-2-ol, the reaction would involve the addition of a methylmagnesium halide to 3-phenylbutanal.

Experimental Workflow:

Grignard_Synthesis cluster_0 Grignard Reagent Preparation cluster_1 Reaction with Aldehyde cluster_2 Workup and Isolation Methyl_Halide Methyl Halide (CH3X) Reaction_Vessel_1 Reaction Methyl_Halide->Reaction_Vessel_1 Magnesium Magnesium Turnings (Mg) Magnesium->Reaction_Vessel_1 Anhydrous_Ether Anhydrous Diethyl Ether Anhydrous_Ether->Reaction_Vessel_1 Methylmagnesium_Halide Methylmagnesium Halide (CH3MgX) Reaction_Vessel_2 Reaction Methylmagnesium_Halide->Reaction_Vessel_2 Reaction_Vessel_1->Methylmagnesium_Halide 3_Phenylbutanal 3-Phenylbutanal 3_Phenylbutanal->Reaction_Vessel_2 Anhydrous_Ether_2 Anhydrous Diethyl Ether Anhydrous_Ether_2->Reaction_Vessel_2 Alkoxide_Intermediate Alkoxide Intermediate Reaction_Vessel_2->Alkoxide_Intermediate Workup Workup Alkoxide_Intermediate->Workup Aqueous_Acid Aqueous Acid (e.g., H3O+) Aqueous_Acid->Workup 4_Phenylpentan_2_ol 4-Phenylpentan-2-ol Workup->4_Phenylpentan_2_ol

Caption: Grignard synthesis of 4-Phenylpentan-2-ol.

Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a mechanical stirrer, magnesium turnings would be placed in anhydrous diethyl ether. A solution of a methyl halide (e.g., methyl iodide or methyl bromide) in anhydrous ether would be added dropwise to initiate the reaction. The mixture would then be refluxed until the magnesium is consumed, yielding a solution of methylmagnesium halide.

  • Reaction with the Aldehyde: The Grignard reagent solution would be cooled in an ice bath. A solution of 3-phenylbutanal in anhydrous diethyl ether would be added dropwise with constant stirring. After the addition is complete, the reaction mixture would be stirred for a further period at room temperature to ensure complete reaction.

  • Workup: The reaction mixture would be poured onto a mixture of crushed ice and a dilute acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the magnesium alkoxide intermediate.

  • Isolation and Purification: The ether layer would be separated, and the aqueous layer extracted with additional diethyl ether. The combined ether extracts would be washed with a sodium bicarbonate solution and then with water, and finally dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate). The solvent would be removed by distillation, and the resulting crude 4-Phenylpentan-2-ol would be purified by fractional distillation under reduced pressure.

Synthesis via Catalytic Hydrogenation

The reduction of 4-phenyl-3-penten-2-one (benzylideneacetone) offers another robust historical route. This method would involve the use of a metal catalyst and a source of hydrogen.

Experimental Workflow:

Hydrogenation_Synthesis Benzylideneacetone 4-Phenyl-3-penten-2-one Reaction_Vessel Hydrogenation Reactor Benzylideneacetone->Reaction_Vessel Solvent Solvent (e.g., Ethanol) Solvent->Reaction_Vessel Catalyst Catalyst (e.g., Ni, Pt, Pd) Catalyst->Reaction_Vessel Hydrogen_Source Hydrogen Gas (H2) Hydrogen_Source->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification Purification (Distillation) Solvent_Removal->Purification 4_Phenylpentan_2_ol 4-Phenylpentan-2-ol Purification->4_Phenylpentan_2_ol

Caption: Catalytic hydrogenation of 4-phenyl-3-penten-2-one.

Methodology:

  • Reaction Setup: 4-Phenyl-3-penten-2-one would be dissolved in a suitable solvent, such as ethanol, in a high-pressure autoclave (e.g., a Parr hydrogenator). A catalytic amount of a hydrogenation catalyst, such as Raney nickel, platinum oxide (Adams' catalyst), or palladium on carbon, would be added to the solution.

  • Hydrogenation: The autoclave would be sealed, purged with hydrogen gas, and then pressurized with hydrogen to a specific pressure (e.g., 3-5 atmospheres). The mixture would be agitated (e.g., by shaking or stirring) and potentially heated to facilitate the reaction. The progress of the reaction would be monitored by the uptake of hydrogen.

  • Workup and Isolation: Once the theoretical amount of hydrogen has been consumed, the reaction would be stopped, and the autoclave cooled and vented. The catalyst would be removed by filtration through a bed of celite.

  • Purification: The solvent would be removed from the filtrate by distillation. The resulting crude product would then be purified by fractional distillation under reduced pressure to yield pure 4-Phenylpentan-2-ol.

Conclusion

The discovery and synthesis of 4-Phenylpentan-2-ol are intrinsically linked to the development of fundamental synthetic methodologies in organic chemistry, particularly the Grignard reaction and catalytic hydrogenation. While not a compound with a storied past, its preparation serves as a classic example of the application of these powerful techniques. For contemporary researchers, understanding these historical methods provides a valuable context for the evolution of synthetic chemistry and the enduring utility of these foundational reactions. The logical and systematic application of these early 20th-century discoveries paved the way for the synthesis of a vast array of organic molecules, including 4-Phenylpentan-2-ol, that continue to be relevant in modern chemical research and development.

Foundational

Spectroscopic Profile of 4-phenylpentan-2-ol: A Technical Guide

For Immediate Release This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-phenylpentan-2-ol. The information is targeted towards researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-phenylpentan-2-ol. The information is targeted towards researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 4-phenylpentan-2-ol.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.35 - 7.10m-5Ar-H
3.82m-1CH (OH)
2.75m-1CH (Ph)
1.80 - 1.55m-2CH
1.25d6.23CH ₃(CHPh)
1.20d6.23CH ₃(CHOH)

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon TypeAssignment
146.9CAr-C
128.4CHAr-C H
127.1CHAr-C H
126.1CHAr-C H
67.5CHC H(OH)
48.9CH₂C H₂
40.8CHC H(Ph)
23.8CH₃C H₃(CHOH)
22.5CH₃C H₃(CHPh)

Solvent: CDCl₃, Reference: TMS

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)Functional Group Assignment
3360 (broad)O-H stretch (alcohol)
3080, 3060, 3020C-H stretch (aromatic)
2980, 2940C-H stretch (aliphatic)
1600, 1490C=C stretch (aromatic)
1450C-H bend (aliphatic)
1090C-O stretch (secondary alcohol)
760, 700C-H bend (monosubstituted benzene)

Sample preparation: Thin film

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Proposed Fragment
1645[M]⁺ (Molecular Ion)
14915[M - CH₃]⁺
12020[M - C₃H₇O]⁺ or [C₉H₁₂]⁺
105100[C₈H₉]⁺ (Base Peak)
9140[C₇H₇]⁺ (Tropylium ion)
7715[C₆H₅]⁺
4530[C₂H₅O]⁺

Ionization method: Electron Ionization (EI)

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like 4-phenylpentan-2-ol.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for 4-phenylpentan-2-ol cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Techniques cluster_data_analysis Data Interpretation Synthesis Synthesis of 4-phenylpentan-2-ol Purification Purification (e.g., Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Functional Groups (O-H, C=C arom.) IR->IR_Data H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR MS_Data Molecular Weight and Fragmentation MS->MS_Data NMR_Data Connectivity and Carbon Skeleton H_NMR->NMR_Data C_NMR->NMR_Data Structure_Elucidation Structure Elucidation of 4-phenylpentan-2-ol IR_Data->Structure_Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic characterization of 4-phenylpentan-2-ol.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is utilized for both ¹H and ¹³C NMR analyses.

Sample Preparation: Approximately 5-10 mg of purified 4-phenylpentan-2-ol is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse-acquire sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation: As 4-phenylpentan-2-ol is a liquid at room temperature, the spectrum is conveniently recorded as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are gently pressed together to form a thin, uniform film.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, the spectrum is recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used. The spectrometer can be coupled with a gas chromatograph (GC-MS) for separation and analysis.

Sample Preparation and Introduction: A dilute solution of 4-phenylpentan-2-ol in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is prepared. A small volume of the solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent. The separated compound then enters the ion source of the mass spectrometer.

Ionization and Analysis: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Exploratory

An In-depth Technical Guide to the Safe Handling of 4-Phenylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on publicly available data,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. The information provided is based on publicly available data, which for 4-phenylpentan-2-ol is limited. A comprehensive Safety Data Sheet (SDS) for this specific compound was not found in the public domain. Therefore, this guide also draws upon data from structurally similar compounds and general principles of laboratory safety. All laboratory work should be conducted with a thorough understanding of the potential hazards and appropriate safety measures in place.

Introduction

4-Phenylpentan-2-ol is an aromatic alcohol of interest in various fields of chemical research and development. As with any specialty chemical, a thorough understanding of its properties, potential hazards, and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a consolidated overview of the available safety and handling information for 4-phenylpentan-2-ol, targeted at researchers, scientists, and drug development professionals. Due to the limited specific toxicological data for this compound, a cautious approach, treating it as a potentially hazardous substance, is strongly recommended.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is the first step in safe handling. The following table summarizes the key properties of 4-phenylpentan-2-ol based on available data.[1][2][3]

PropertyValueSource
Molecular Formula C₁₁H₁₆OPubChem[1]
Molecular Weight 164.24 g/mol PubChem[1]
CAS Number 77614-49-4LookChem[2]
Appearance No data available; likely a liquid at room temperature based on similar compounds.Inferred
Boiling Point No data available
Melting Point No data available
LogP (Octanol/Water Partition Coefficient) 2.6PubChem[1], LookChem[2]
Hydrogen Bond Donor Count 1PubChem[1], LookChem[2]
Hydrogen Bond Acceptor Count 1PubChem[1], LookChem[2]
Rotatable Bond Count 3LookChem[2]

Hazard Identification and GHS Classification

GHS Classification for 4-Phenylpentan-2-one (for cautionary guidance): [4]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[4]
Specific Target Organ Toxicity, Single Exposure; Respiratory Tract IrritationCategory 3H335: May cause respiratory irritation[4]

Signal Word: Warning[4]

Hazard Pictograms (for 4-phenylpentan-2-one):

  • alt text

Precautionary Statements (General for Aromatic Alcohols):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Given the absence of specific published safety studies for 4-phenylpentan-2-ol, this section outlines a general experimental protocol for assessing acute oral toxicity, based on the OECD Test Guideline 423 (Acute Toxic Class Method). This provides a framework for how the toxicological properties of such a compound would be formally evaluated.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

Objective: To determine the acute oral toxicity of a substance and to allow for its classification according to the GHS. This method uses a reduced number of animals compared to traditional LD50 tests.

Principle: A stepwise procedure is used with a small number of animals per step. The outcome of each step (mortality or evident toxicity) determines the next step: either dosing at a higher or lower fixed dose level or stopping the test.

Methodology:

  • Test Animals: Healthy, young adult rodents (usually rats, preferably females) from a common stock are used. Animals are acclimated to the laboratory conditions for at least 5 days before the test.

  • Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

  • Preparation of Doses: The test substance is typically administered via gavage in a suitable vehicle. The concentration should be prepared to allow for a consistent administration volume (e.g., 10 mL/kg body weight).

  • Administration of Doses:

    • Animals are fasted overnight (for rats) prior to dosing.

    • The substance is administered in a single dose by gavage.

    • A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on any existing information about the substance's toxicity.

  • Procedure:

    • Step 1: A group of 3 animals is dosed at the starting dose level.

    • Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.

    • Decision Logic:

      • If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.

      • If mortality occurs in 1 animal, another 3 animals are dosed at the same level.

      • If no mortality occurs, the next step is to dose another 3 animals at a higher dose level.

      • The procedure continues until a stopping criterion is met.

  • Data Collection and Reporting:

    • All clinical signs of toxicity, their onset, duration, and severity are recorded for each animal.

    • Individual animal body weights are recorded shortly before dosing and at least weekly thereafter.

    • A gross necropsy of all animals is performed at the end of the study.

    • The final report includes a detailed description of the test substance, vehicle, animals, test conditions, dosing, observations, and an interpretation of the results leading to a GHS classification.

Visualizations

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a specialty chemical like 4-phenylpentan-2-ol in a laboratory setting.

Safe_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment & Disposal Assess_Hazards Assess Hazards (Review available data, SDS of related compounds) Obtain_PPE Obtain Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Obtain_PPE Prepare_Workspace Prepare Workspace (Fume hood, spill kit ready) Obtain_PPE->Prepare_Workspace Receive_Chemical Receive & Log Chemical Prepare_Workspace->Receive_Chemical Store_Properly Store in a Cool, Dry, Well-ventilated Area Receive_Chemical->Store_Properly Dispense_in_Hood Dispense in Fume Hood Store_Properly->Dispense_in_Hood Conduct_Experiment Conduct Experiment Dispense_in_Hood->Conduct_Experiment Decontaminate_Glassware Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Segregate_Waste Segregate Waste (Halogenated/Non-halogenated) Decontaminate_Glassware->Segregate_Waste Label_Waste Label Waste Container Segregate_Waste->Label_Waste Dispose_Properly Dispose via EHS Label_Waste->Dispose_Properly

Caption: A logical workflow for the safe handling of laboratory chemicals.

Generalized Xenobiotic Metabolism Pathway

Since no specific signaling or metabolic pathways for 4-phenylpentan-2-ol have been documented, the following diagram illustrates a generalized pathway for xenobiotic metabolism, a critical concept for drug development professionals. This process generally aims to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be more easily excreted.

Xenobiotic_Metabolism cluster_phase1 Phase I: Functionalization cluster_phase2 Phase II: Conjugation Xenobiotic Lipophilic Xenobiotic (e.g., 4-Phenylpentan-2-ol) CYP450 Cytochrome P450 (Oxidation, Reduction, Hydrolysis) Xenobiotic->CYP450 Introduction of polar groups Phase1_Metabolite Functionalized Metabolite (More polar, often reactive) Transferases Transferases (e.g., UGTs, SULTs, GSTs) Phase1_Metabolite->Transferases Conjugation with endogenous molecules CYP450->Phase1_Metabolite Conjugated_Metabolite Conjugated Metabolite (Hydrophilic, readily excreted) Excretion Excretion (Urine, Bile) Conjugated_Metabolite->Excretion Transferases->Conjugated_Metabolite

Caption: A generalized pathway of xenobiotic metabolism in two phases.

Safe Handling and Storage Procedures

Based on the inferred hazards and general best practices for handling aromatic alcohols, the following procedures are recommended:

  • Engineering Controls: All handling of 4-phenylpentan-2-ol should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when heating or creating aerosols.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: A laboratory coat and appropriate chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation before use.

    • Respiratory Protection: If working outside of a fume hood where inhalation exposure is possible, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

  • Hygiene Practices: Avoid eating, drinking, and smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Storage: Store 4-phenylpentan-2-ol in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In the event of a spill, evacuate the area and prevent unprotected personnel from entering. Use an appropriate absorbent material (e.g., vermiculite, sand, or commercial spill kits for solvents) to contain the spill. Place the absorbed material into a sealed container for proper disposal. Ensure adequate ventilation during cleanup.

Disposal Considerations

Waste generated from the use of 4-phenylpentan-2-ol should be considered hazardous.

  • Waste Segregation: Collect waste containing this chemical in a designated, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Disposal Method: Dispose of the chemical waste through a licensed environmental waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in general trash.

Conclusion

While specific toxicological data for 4-phenylpentan-2-ol is not widely available, a risk-based approach to its handling is essential. By understanding its physicochemical properties, inferring potential hazards from structurally similar compounds, and adhering to established best practices for laboratory safety, researchers can minimize risks. The experimental protocols and workflows provided in this guide serve as a template for a systematic and safe approach to working with this and other specialty chemicals in a research and development setting. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Foundational

Commercial Availability and Suppliers of 4-Phenylpentan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 4-phenylpentan-2-ol (CAS No. 77...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 4-phenylpentan-2-ol (CAS No. 77614-49-4). Additionally, it outlines a general experimental protocol for its synthesis, offering valuable information for researchers and professionals in drug development and organic synthesis.

Introduction to 4-Phenylpentan-2-ol

4-Phenylpentan-2-ol is a chiral alcohol of interest in organic synthesis due to its potential as a building block for more complex molecules. Its structure, featuring a phenyl group and a secondary alcohol, makes it a valuable intermediate in the preparation of various organic compounds, including potential pharmaceutical agents. Understanding its commercial availability and key properties is crucial for its effective utilization in research and development.

Commercial Availability and Suppliers

4-Phenylpentan-2-ol is commercially available from a number of chemical suppliers. These suppliers offer various grades and quantities of the compound, catering to the needs of both small-scale research and larger development projects. The business phase for this product has reached commercial mass production, indicating its ready availability.[1]

Table 1: Prominent Suppliers of 4-Phenylpentan-2-ol

SupplierWebsitePurityNotes
BOC Sciences--INVALID-LINK--Inquiry neededA global supplier of a wide range of research chemicals and biochemicals.[]
Alfa Chemistry--INVALID-LINK--96%Offers a variety of chemicals for research and development.
SageChem Limited--INVALID-LINK--Inquiry neededSpecializes in R&D, manufacturing, and distribution of a wide range of chemicals.
LookChem--INVALID-LINK--99% (from raw suppliers)An online platform connecting buyers with chemical manufacturers and suppliers.[1]
ChemicalBook--INVALID-LINK--Inquiry neededA comprehensive chemical database that also lists suppliers.[3]

It is recommended to contact the suppliers directly to obtain the most current and detailed product specifications, including certificates of analysis (CoA).

Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-phenylpentan-2-ol, compiled from various chemical databases.

Table 2: Physicochemical Data of 4-Phenylpentan-2-ol

PropertyValueSource
CAS Number 77614-49-4LookChem[1], ChemicalBook[3]
Molecular Formula C₁₁H₁₆OLookChem[1], ChemicalBook[3]
Molecular Weight 164.24 g/mol LookChem[1]
Purity 96% - 99%Alfa Chemistry, LookChem[1]
LogP 2.561LookChem[1]
Hydrogen Bond Donor Count 1LookChem[1]
Hydrogen Bond Acceptor Count 1LookChem[1]
Rotatable Bond Count 3LookChem[1]

Note: Physical properties such as boiling point and melting point are not consistently reported across public sources and should be confirmed with the supplier's technical data sheet.

Experimental Protocol: Synthesis of 4-Phenylpentan-2-ol

A common and direct method for the synthesis of 4-phenylpentan-2-ol is the reduction of the corresponding ketone, 4-phenylpentan-2-one. This can be achieved using various reducing agents. Below is a general laboratory-scale procedure.

Reaction: Reduction of 4-phenylpentan-2-one

Reagents and Materials:

  • 4-phenylpentan-2-one

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., methanol, ethanol for NaBH₄; diethyl ether or THF for LiAlH₄)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-phenylpentan-2-one in the appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), particularly if using LiAlH₄.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a dilute solution of hydrochloric acid while cooling the flask in an ice bath. This will neutralize the excess reducing agent and the resulting alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude 4-phenylpentan-2-ol.

  • Purification: The crude product can be further purified by column chromatography or distillation under reduced pressure to yield pure 4-phenylpentan-2-ol.

Safety Precautions:

  • Both sodium borohydride and lithium aluminum hydride are flammable solids and react violently with water. Handle with care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The solvents used are flammable and should be handled away from ignition sources.

Visualizations

The following diagrams illustrate the synthesis pathway and a general workflow for procuring 4-phenylpentan-2-ol.

Synthesis_of_4_phenylpentan_2_ol 4-phenylpentan-2-one 4-phenylpentan-2-one 4-phenylpentan-2-ol 4-phenylpentan-2-ol 4-phenylpentan-2-one->4-phenylpentan-2-ol  [1] Reducing Agent  [2] H₃O⁺ workup Reducing Agent Reducing Agent

Caption: Synthesis of 4-phenylpentan-2-ol via reduction of 4-phenylpentan-2-one.

Supplier_Selection_Workflow A Identify Potential Suppliers B Request Quotations and Technical Data Sheets A->B C Evaluate Purity, Specifications, and Lead Time B->C D Select Supplier and Place Order C->D E Perform In-house Quality Control D->E

References

Exploratory

A Comprehensive Technical Review of 4-Phenylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Phenylpentan-2-ol is a secondary alcohol containing a phenyl substituent, a structural motif of interest in the fields of organic synthesis,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylpentan-2-ol is a secondary alcohol containing a phenyl substituent, a structural motif of interest in the fields of organic synthesis, medicinal chemistry, and fragrance science.[1] Its chemical structure lends itself to a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive review of the available research on 4-phenylpentan-2-ol, including its chemical and physical properties, synthesis methodologies, and a prospective look at its potential biological activities based on related compounds. All quantitative data is summarized in structured tables, and detailed experimental protocols for key synthetic methods are provided. Additionally, logical workflows and a hypothetical signaling pathway are visualized using diagrams.

Chemical and Physical Properties

The chemical and physical properties of 4-phenylpentan-2-ol are crucial for its application in research and synthesis. While experimentally determined data is limited in the public domain, a combination of information from various sources, including computed properties, provides a useful profile of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₆O[1][2][3][4]
Molecular Weight 164.24 g/mol [1][2][5]
CAS Number 77614-49-4[1][3][4][6]
IUPAC Name 4-phenylpentan-2-ol[2]
Appearance Colorless to pale yellow liquid (inferred for related compounds)[7]
Boiling Point High boiling point (inferred for related compounds)[7]
Solubility Soluble in organic solvents; limited solubility in water (inferred for related compounds)[7]

Computed Physicochemical Properties

PropertyValueSource
XLogP3 2.6[2][3]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 1[2][3]
Rotatable Bond Count 3[2][3]
Exact Mass 164.120115 g/mol [2][3]
Topological Polar Surface Area (TPSA) 20.2 Ų[2][5]

Spectral Data (Predicted and for Stereoisomers)

Data TypeKey FeaturesSource
¹H NMR (Predicted) Phenyl H: ~7.28 - 7.15 ppm (Multiplet); CH-OH: ~3.8 ppm (Multiplet); CH-Ph: ~2.7 ppm (Multiplet); CH₂: ~1.7 ppm (Multiplet); CH₃ (next to OH): ~1.2 ppm (Doublet); CH₃ (next to Ph): ~1.2 ppm (Doublet)[1]
¹³C NMR (for (2R,4S)-isomer) A spectrum is available but requires an account to view the full data.[8][9]
Mass Spectrum (GC-MS of (2S,4S)-isomer) Molecular Ion (M+): m/z 164. Key fragments can be inferred from the fragmentation of benzylic alcohols, which often involve loss of water (M-18), and α-cleavage.[10]
Infrared (IR) Spectrum Expected absorptions for a secondary alcohol: Broad O-H stretch around 3500-3200 cm⁻¹; C-O stretch between 1150-1075 cm⁻¹. Aromatic C-H stretch above 3000 cm⁻¹ and C=C stretches in the 1600-1450 cm⁻¹ region.[7][11][12]

Synthesis of 4-Phenylpentan-2-ol

The synthesis of 4-phenylpentan-2-ol can be achieved through two primary routes: the reduction of the corresponding ketone, 4-phenylpentan-2-one, and the Grignard reaction.

Reduction of 4-Phenylpentan-2-one

This method involves the reduction of the carbonyl group of 4-phenylpentan-2-one to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 4-Phenylpentan-2-one with Sodium Borohydride

Materials:

  • 4-Phenylpentan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-phenylpentan-2-one (1 equivalent) in methanol or ethanol. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride (a slight excess, e.g., 1.1 equivalents) to the cooled solution in portions. The reaction may be exothermic.[13]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

  • Quenching: After the reaction is complete (typically 30-60 minutes), carefully add deionized water to quench the excess NaBH₄. A dilute solution of HCl can then be added to neutralize the mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[14][15][16]

Grignard Synthesis

This classic carbon-carbon bond-forming reaction can be used to synthesize 4-phenylpentan-2-ol from appropriate starting materials. One possible route involves the reaction of benzaldehyde with isopropylmagnesium bromide.

Experimental Protocol: Grignard Synthesis of 4-Phenylpentan-2-ol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Bromopropane (isopropyl bromide)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Grignard Reagent:

    • In an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of 2-bromopropane (1 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the 2-bromopropane solution to the flask. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.[17][18]

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of benzaldehyde (1 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add the benzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.[19]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to obtain the crude product.

    • Purify the crude 4-phenylpentan-2-ol by fractional distillation under reduced pressure or column chromatography.[14][15][16]

Synthesis_Workflows cluster_reduction Reduction of 4-Phenylpentan-2-one cluster_grignard Grignard Synthesis Ketone 4-Phenylpentan-2-one NaBH4 NaBH4, MeOH Ketone->NaBH4 1. Reduction Quench Water/HCl Quench NaBH4->Quench 2. Workup Extraction Ether Extraction Quench->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification_R Purification Evaporation->Purification_R Mg Mg Turnings Grignard_Formation Grignard Reagent (Isopropylmagnesium bromide) Mg->Grignard_Formation iPrBr 2-Bromopropane iPrBr->Grignard_Formation Addition Nucleophilic Addition Grignard_Formation->Addition 1. Reactant Benzaldehyde Benzaldehyde Benzaldehyde->Addition 2. Reactant Workup_G NH4Cl Workup Addition->Workup_G Extraction_G Ether Extraction Workup_G->Extraction_G Drying_G Drying (MgSO4) Extraction_G->Drying_G Evaporation_G Solvent Evaporation Drying_G->Evaporation_G Purification_G Purification Evaporation_G->Purification_G

Figure 1: Synthetic workflows for 4-phenylpentan-2-ol.

Potential Biological Activities (Based on Related Compounds)

Antimicrobial Activity

Many aromatic alcohols and essential oil components exhibit antimicrobial properties.[20][21] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[20] The lipophilic phenyl and pentyl groups of 4-phenylpentan-2-ol could facilitate its insertion into the lipid bilayer of bacterial membranes, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death.

Hypothetical Experimental Protocol: Antimicrobial Susceptibility Testing

Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

  • 4-Phenylpentan-2-ol

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Stock Solution: Prepare a stock solution of 4-phenylpentan-2-ol in DMSO.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Cytotoxicity

As a fragrance ingredient, it is important to assess the potential cytotoxicity of 4-phenylpentan-2-ol. Many fragrance compounds are evaluated for their cytotoxic effects on various cell lines.[8] The mechanism of cytotoxicity for aromatic compounds can be diverse, sometimes involving the induction of oxidative stress and apoptosis.

Hypothetical Experimental Protocol: MTT Assay for Cytotoxicity

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Materials:

  • Human cell lines (e.g., HaCaT keratinocytes, HepG2 liver cells)

  • Complete cell culture medium

  • 4-Phenylpentan-2-ol

  • MTT solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of 4-phenylpentan-2-ol for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).[8]

Antimicrobial_Assay_Workflow start Start: Antimicrobial Assay stock Prepare Stock Solution of 4-Phenylpentan-2-ol start->stock dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate with Bacterial Suspension dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Visual Inspection) incubate->read_mic end End: MIC Value read_mic->end

Figure 2: Workflow for antimicrobial susceptibility testing.

Cytotoxicity_Assay_Workflow start Start: Cytotoxicity Assay seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with 4-Phenylpentan-2-ol seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End: IC50 Value calculate_ic50->end

Figure 3: Workflow for cytotoxicity (MTT) assay.

Hypothetical Signaling Pathway of Cytotoxicity

Based on the known mechanisms of cytotoxicity for some aromatic compounds, a hypothetical signaling pathway for 4-phenylpentan-2-ol-induced cytotoxicity could involve the induction of oxidative stress, leading to the activation of mitogen-activated protein kinase (MAPK) pathways and ultimately apoptosis. Polycyclic aromatic hydrocarbons have been shown to activate oxidative and electrophilic signaling pathways.[22]

Hypothetical_Signaling_Pathway cluster_cell Cell Pentan_ol 4-Phenylpentan-2-ol ROS Increased ROS (Oxidative Stress) Pentan_ol->ROS Induces MAPK MAPK Activation (e.g., JNK, p38) ROS->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Leads to

Figure 4: Hypothetical signaling pathway for cytotoxicity.

Conclusion

4-Phenylpentan-2-ol is a versatile chemical intermediate with potential applications in various fields. This guide has summarized its known chemical and physical properties, provided detailed protocols for its synthesis, and explored its potential biological activities based on the current understanding of related compounds. While there is a clear need for further experimental investigation into the biological effects and mechanistic pathways of 4-phenylpentan-2-ol, this document serves as a foundational resource for researchers and professionals in drug development and related scientific disciplines. The provided experimental workflows and hypothetical signaling pathway offer a starting point for future research endeavors into this interesting molecule.

References

Protocols & Analytical Methods

Method

Asymmetric Synthesis of 4-Phenylpentan-2-ol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 4-phenylpentan-2-ol, a chiral alcohol of intere...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 4-phenylpentan-2-ol, a chiral alcohol of interest in pharmaceutical and fine chemical synthesis. The primary focus is on the enantioselective reduction of the prochiral ketone, 4-phenylpentan-2-one, utilizing Noyori-type asymmetric hydrogenation with Ruthenium-BINAP catalysts. This method is renowned for its high efficiency, enantioselectivity, and broad substrate scope for aryl ketones.

Introduction

Chiral alcohols are crucial building blocks in the synthesis of complex, biologically active molecules. The precise stereochemistry of these compounds is often paramount to their desired therapeutic effects. 4-Phenylpentan-2-ol, with its stereogenic center, is a valuable intermediate. Asymmetric synthesis offers a direct and efficient route to obtaining enantiomerically pure forms of this alcohol, avoiding the need for classical resolution of racemic mixtures.

The Noyori asymmetric hydrogenation stands as a powerful tool for the enantioselective reduction of ketones.[1][2] This reaction typically employs a chiral Ruthenium(II) catalyst bearing a 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) ligand. The C2-axial chirality of the BINAP ligand effectively controls the facial selectivity of the hydride attack on the carbonyl group of the substrate, leading to the formation of one enantiomer of the alcohol in high excess.[3]

Reaction Principle

The asymmetric hydrogenation of 4-phenylpentan-2-one to 4-phenylpentan-2-ol is achieved by the transfer of two hydrogen atoms from H₂ gas to the ketone. The key to the enantioselectivity lies in the formation of a chiral catalyst-substrate complex. The BINAP ligand creates a chiral environment around the ruthenium center, forcing the substrate to coordinate in a specific orientation that exposes one of the two enantiotopic faces of the carbonyl group to the incoming hydride.

The catalytic cycle, broadly accepted for this transformation, involves the following key steps:

  • Catalyst Activation: The pre-catalyst, typically a Ru(II)-BINAP dihalide, is activated by hydrogen to form a dihydride species.

  • Substrate Coordination: The ketone, 4-phenylpentan-2-one, coordinates to the activated ruthenium catalyst.

  • Hydride Transfer: A stepwise or concerted transfer of a hydride from the ruthenium and a proton from a protic solvent or the ligand backbone to the carbonyl carbon and oxygen, respectively, occurs. This step determines the stereochemistry of the product.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol, 4-phenylpentan-2-ol, is released, and the catalyst is regenerated to re-enter the catalytic cycle.

Data Presentation

Table 1: Asymmetric Hydrogenation of Acetophenone Derivatives with Ru-BINAP Catalysts

EntrySubstrateCatalyst (mol%)H₂ Pressure (atm)Temperature (°C)Time (h)SolventYield (%)e.e. (%)
1AcetophenoneRuCl₂[(S)-BINAP] (0.1)1002512Methanol>9995 (R)
24-MethoxyacetophenoneRuCl₂[(S)-BINAP] (0.05)50308Ethanol9897 (R)
34-ChloroacetophenoneRu(OAc)₂[(R)-BINAP] (0.1)802516Methanol9996 (S)

Table 2: Asymmetric Hydrogenation of other Aryl Ketones

EntrySubstrateCatalystCatalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Time (h)SolventYield (%)e.e. (%)
11-TetraloneRuCl₂[(S)-BINAP]0.11002524Methanol>9992 (S)
24-Phenyl-2-butanoneRu(OAc)₂[(R)-BINAP]0.02305012Ethanol9598 (R)
3PropiophenoneRuCl₂[(S)-TolBINAP]0.0150306Methanol/Toluene>9999 (S)

Note: The data in these tables are representative and have been compiled from various literature sources on Noyori-type asymmetric hydrogenations. Actual results for 4-phenylpentan-2-one may vary and optimization of reaction conditions is recommended.

Experimental Protocols

The following is a representative experimental protocol for the asymmetric hydrogenation of 4-phenylpentan-2-one based on established procedures for similar substrates.

Materials:

  • 4-Phenylpentan-2-one

  • RuCl₂[(S)-BINAP] (or (R)-BINAP for the other enantiomer)

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave or Parr reactor

  • Standard laboratory glassware

  • Magnetic stirrer with heating capabilities

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, to a Schlenk flask charged with a magnetic stir bar, add RuCl₂[(S)-BINAP] (e.g., 0.01 mol% relative to the substrate).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous, degassed methanol (e.g., 0.1 M solution with respect to the substrate) via a syringe.

    • Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

  • Hydrogenation Reaction:

    • To the catalyst solution, add 4-phenylpentan-2-one (1.0 eq).

    • Transfer the reaction mixture to a high-pressure autoclave under an inert atmosphere.

    • Seal the autoclave and purge with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 30 °C) with vigorous stirring.

    • Monitor the reaction progress by taking aliquots (carefully depressurizing and re-pressurizing the reactor) and analyzing by TLC or GC.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Work-up and Purification:

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 4-phenylpentan-2-ol.

  • Characterization:

    • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or chiral GC analysis.

Mandatory Visualization

Noyori_Asymmetric_Hydrogenation_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Precatalyst RuCl₂(BINAP) Activated_Catalyst RuH₂(BINAP) Precatalyst->Activated_Catalyst H₂ Substrate_Complex [RuH₂(BINAP)(Ketone)] Activated_Catalyst->Substrate_Complex + Ketone Ketone 4-Phenylpentan-2-one Hydride_Transfer Hydride Transfer (Stereodetermining Step) Substrate_Complex->Hydride_Transfer Product_Complex [RuH(BINAP)(Alkoxide)] Hydride_Transfer->Product_Complex Product_Complex->Activated_Catalyst - Product + H₂ Product 4-Phenylpentan-2-ol Product_Complex->Product

Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation (RuCl₂[(S)-BINAP] in Methanol) Start->Catalyst_Prep Reaction_Setup Charge Autoclave with Catalyst and Substrate Catalyst_Prep->Reaction_Setup Hydrogenation Pressurize with H₂ Heat and Stir Reaction_Setup->Hydrogenation Monitoring Monitor Reaction Progress (TLC/GC) Hydrogenation->Monitoring Monitoring->Hydrogenation Incomplete Workup Solvent Removal Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization NMR, MS, Chiral HPLC/GC Purification->Characterization End Pure Chiral Alcohol Characterization->End

Caption: Experimental workflow for the asymmetric synthesis.

References

Application

Application Notes and Protocols: Grignard Reaction for 4-Phenylpentan-2-ol Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical and chem...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical and chemical industries for the construction of complex molecular architectures. This document provides detailed application notes and a comprehensive protocol for the synthesis of 4-phenylpentan-2-ol, a secondary alcohol, via a Grignard reaction. The protocol is based on established methodologies for similar syntheses, offering a reliable guide for laboratory execution. 4-Phenylpentan-2-ol serves as a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients.

The synthesis of 4-phenylpentan-2-ol can be achieved through two primary retrosynthetic pathways involving a Grignard reaction. This protocol will focus on the reaction between methylmagnesium bromide and 4-phenyl-2-butanone.

Data Presentation

The following table summarizes the quantitative data for a representative Grignard reaction for the synthesis of 4-phenylpentan-2-ol. The data is adapted from a similar synthesis of 2-methyl-4-phenylbutan-2-ol and serves as a guideline for this protocol.

ParameterValue
Reactants
4-Phenyl-2-butanone1.0 equivalent
Methylmagnesium Bromide (3.0 M in Diethyl Ether)1.2 equivalents
Magnesium Turnings1.3 equivalents (for in-situ preparation)
Methyl Iodide1.2 equivalents (for in-situ preparation)
Reaction Conditions
Reaction Temperature (Grignard Formation)Gentle reflux (~35 °C)
Reaction Temperature (Addition of Ketone)0 °C to room temperature
Reaction Time2-4 hours
SolventAnhydrous Diethyl Ether
Work-up and Purification
Quenching AgentSaturated aqueous NH₄Cl solution
Extraction SolventDiethyl Ether
Drying AgentAnhydrous MgSO₄
Purification MethodFractional distillation under reduced pressure
Yield
Expected Yield70-80%

Experimental Protocols

This section details the step-by-step procedure for the synthesis of 4-phenylpentan-2-ol.

Safety Precautions:

  • All manipulations involving Grignard reagents must be conducted under strictly anhydrous conditions in a well-ventilated fume hood.

  • All glassware must be oven- or flame-dried before use.

  • Anhydrous solvents are essential. Diethyl ether is highly flammable and should be handled with care, away from open flames.

  • Grignard reagents are strong bases and can cause severe burns. Appropriate personal protective equipment (gloves, safety glasses) must be worn.

Materials and Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Reagents:

  • 4-Phenyl-2-butanone

  • Methylmagnesium bromide (3.0 M solution in diethyl ether) or Methyl Iodide and Magnesium turnings

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide) - if not using a commercial solution

  • In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser with a drying tube, and a dropping funnel, place magnesium turnings (1.3 equivalents).

  • Add a small crystal of iodine to the flask to activate the magnesium surface.

  • Add 20 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, prepare a solution of methyl iodide (1.2 equivalents) in 30 mL of anhydrous diethyl ether.

  • Add a small portion (approximately 2-3 mL) of the methyl iodide solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gently warm the flask with a heat gun.

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring for an additional 30 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent.

Part 2: Grignard Reaction

  • Cool the freshly prepared or commercial methylmagnesium bromide solution to 0 °C using an ice bath.

  • Dissolve 4-phenyl-2-butanone (1.0 equivalent) in 20 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the 4-phenyl-2-butanone solution dropwise to the stirred, cooled Grignard reagent. Control the addition rate to maintain a gentle reflux.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. A thick, white precipitate of the magnesium alkoxide will form.

Part 3: Work-up and Isolation

  • Cool the reaction mixture again to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with two 30 mL portions of diethyl ether.

  • Combine all the organic layers and wash with 20 mL of brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation.

Part 4: Purification

  • The crude product can be purified by fractional distillation under reduced pressure to obtain pure 4-phenylpentan-2-ol.

Mandatory Visualization

Grignard_Synthesis_Workflow start Start prep_reagent Prepare Grignard Reagent (Methylmagnesium Bromide) start->prep_reagent reaction Grignard Reaction: Addition of 4-Phenyl-2-butanone prep_reagent->reaction workup Aqueous Work-up (Quenching with NH4Cl) reaction->workup extraction Extraction with Diethyl Ether workup->extraction drying Drying of Organic Phase (Anhydrous MgSO4) extraction->drying purification Purification: Fractional Distillation drying->purification end End: 4-Phenylpentan-2-ol purification->end

Caption: Workflow for the synthesis of 4-phenylpentan-2-ol.

Method

Chiral Resolution of 4-Phenylpentan-2-ol Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the chiral resolution of 4-phenylpentan-2-ol enantiomers. The resolution of enantiomers...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of 4-phenylpentan-2-ol enantiomers. The resolution of enantiomers is a critical process in the development of pharmaceuticals and other bioactive molecules, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide covers three primary techniques: Enzymatic Kinetic Resolution, Diastereomeric Salt Formation, and Chiral High-Performance Liquid Chromatography (HPLC).

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely utilized method for the separation of enantiomers from a racemic mixture. This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the product. For the resolution of 4-phenylpentan-2-ol, lipases such as Candida antarctica lipase B (CALB) and Candida rugosa lipase (CRL) are effective biocatalysts.

Logical Workflow for Enzymatic Kinetic Resolution

cluster_0 Enzymatic Kinetic Resolution Workflow racemate Racemic 4-phenylpentan-2-ol reaction Enantioselective Acylation racemate->reaction enzyme Lipase (e.g., CALB) enzyme->reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction separation Chromatographic Separation reaction->separation s_enantiomer (S)-4-phenylpentan-2-ol (Unreacted) separation->s_enantiomer r_ester (R)-4-phenylpentan-2-yl acetate (Product) separation->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_enantiomer (R)-4-phenylpentan-2-ol hydrolysis->r_enantiomer

Caption: Workflow for the enzymatic kinetic resolution of 4-phenylpentan-2-ol.

Quantitative Data for Lipase-Catalyzed Resolution of Secondary Alcohols

The following table summarizes typical results for the enzymatic kinetic resolution of racemic secondary alcohols analogous to 4-phenylpentan-2-ol. These values can serve as a starting point for the optimization of the resolution of 4-phenylpentan-2-ol.

Lipase SourceAcyl DonorSolventTemp (°C)Time (h)Conversion (%)Substrate ee (%)Product ee (%)Reference
Candida antarctica B (CALB)Vinyl AcetateToluene60-~50>99>99[1]
Burkholderia cepacia (PSIM)Vinyl DecanoatetBuOMe45-~50>94>94[2]
Pseudomonas fluorescensVinyl AcetateTHF30-~5050-99>99[3]
Candida rugosa (CRL)Acetic AnhydrideDiisopropyl ether--45-50-up to 79[1]

Note: Data is for structurally similar secondary alcohols and serves as a representative example.

Experimental Protocol: Enzymatic Resolution using Candida antarctica Lipase B (CALB)

Materials:

  • Racemic 4-phenylpentan-2-ol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether (MTBE))

  • Molecular sieves (4 Å)

  • Standard laboratory glassware

  • Stirring plate and heating mantle/oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 4-phenylpentan-2-ol (1.0 eq.).

  • Dissolve the alcohol in an anhydrous organic solvent (e.g., 10 mL of toluene per gram of alcohol).

  • Add activated molecular sieves to the solution to ensure anhydrous conditions.

  • Add the acyl donor, vinyl acetate (2.0 eq.).

  • Add the immobilized lipase, Candida antarctica lipase B (typically 10-50 mg per mmol of substrate).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC, or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.[4]

  • Once the desired conversion is reached, filter off the enzyme and the molecular sieves. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting mixture contains the unreacted (S)-4-phenylpentan-2-ol and the (R)-4-phenylpentan-2-yl acetate. Separate these two compounds by silica gel column chromatography.

  • Analyze the enantiomeric excess of the separated alcohol and ester using chiral HPLC or GC.

  • (Optional) The resolved (R)-ester can be hydrolyzed back to the (R)-alcohol using a mild base (e.g., K₂CO₃ in methanol) or acid.

Diastereomeric Salt Formation

Diastereomeric salt formation is a classical method for resolving racemates of acidic or basic compounds. For a neutral compound like 4-phenylpentan-2-ol, this method requires derivatization to introduce an acidic or basic handle. For instance, the alcohol can be reacted with a dicarboxylic anhydride (e.g., phthalic anhydride) to form a chiral monoester, which is then resolved using a chiral base. Alternatively, a chiral acid can be used to form a diastereomeric ester, which can then be separated.[5][6]

Logical Workflow for Diastereomeric Salt Formation

cluster_1 Diastereomeric Salt Formation Workflow racemate Racemic 4-phenylpentan-2-ol derivatization Derivatization (e.g., with anhydride) racemate->derivatization racemic_acid Racemic Phthalamic Acid Derivative derivatization->racemic_acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Base (e.g., (R)-1-phenylethylamine) resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt_1 Diastereomeric Salt 1 (Solid) crystallization->salt_1 salt_2 Diastereomeric Salt 2 (in Mother Liquor) crystallization->salt_2 acidification_1 Acidification salt_1->acidification_1 acidification_2 Acidification salt_2->acidification_2 enantio_acid_1 Enantiopure Acid Derivative 1 acidification_1->enantio_acid_1 enantio_acid_2 Enantiopure Acid Derivative 2 acidification_2->enantio_acid_2 hydrolysis_1 Hydrolysis enantio_acid_1->hydrolysis_1 hydrolysis_2 Hydrolysis enantio_acid_2->hydrolysis_2 enantiomer_1 Enantiopure 4-phenylpentan-2-ol 1 hydrolysis_1->enantiomer_1 enantiomer_2 Enantiopure 4-phenylpentan-2-ol 2 hydrolysis_2->enantiomer_2

Caption: A generalized workflow for diastereomeric salt resolution of an alcohol.

Experimental Protocol: Diastereomeric Salt Formation (General Approach)

Note: This is a generalized protocol that requires significant optimization for 4-phenylpentan-2-ol. The choice of derivatizing agent, resolving agent, and solvent system is crucial for successful resolution.

Part 1: Derivatization to a Chiral Acid

  • React racemic 4-phenylpentan-2-ol with an equimolar amount of a suitable anhydride (e.g., phthalic anhydride) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding monoester (a racemic carboxylic acid).

  • Work up the reaction to isolate the racemic acid derivative.

Part 2: Diastereomeric Salt Formation and Separation

  • Dissolve the racemic acid derivative in a suitable solvent (e.g., ethanol, methanol, acetone, or a mixture).

  • Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral base (e.g., (R)- or (S)-1-phenylethylamine, brucine, or quinine) to the solution.

  • Allow the diastereomeric salts to form. One diastereomer will typically be less soluble and will crystallize out of the solution. The crystallization process may be initiated by cooling, seeding, or slow evaporation of the solvent.

  • Collect the precipitated salt by filtration.

  • The enantiomeric purity of the crystallized salt can be improved by recrystallization.

Part 3: Liberation of the Enantiopure Alcohol

  • Treat the separated diastereomeric salt with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral base.

  • Extract the enantiomerically enriched acid derivative into an organic solvent.

  • Hydrolyze the ester linkage of the acid derivative (e.g., using NaOH followed by acidification) to obtain the enantiopure 4-phenylpentan-2-ol.

  • The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar process.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[7] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8] Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used for the separation of a broad range of chiral compounds, including alcohols.[9]

Logical Workflow for Chiral HPLC Method Development

cluster_2 Chiral HPLC Method Development Workflow start Racemic 4-phenylpentan-2-ol Sample csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mobile_phase Select Mobile Phase (Normal or Reversed Phase) csp_selection->mobile_phase injection Inject Sample mobile_phase->injection hplc Chiral HPLC System injection->hplc detection UV Detection hplc->detection chromatogram Analyze Chromatogram detection->chromatogram optimization Optimize Separation? (Resolution, Tailing) chromatogram->optimization separated Baseline Separated Enantiomers optimization->separated Yes adjust_mp Adjust Mobile Phase (Solvent ratio, Additives) optimization->adjust_mp No adjust_mp->injection change_csp Try Different CSP adjust_mp->change_csp change_csp->csp_selection

Caption: A typical workflow for developing a chiral HPLC separation method.

Recommended Starting Conditions for Chiral HPLC
Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)Detection
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10, v/v)1.025UV at 220 nm
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (95:5, v/v)0.825UV at 220 nm
Cyclodextrin-based (e.g., β-cyclodextrin)Acetonitrile / Water with 0.1% TFA1.030UV at 220 nm
Experimental Protocol: Chiral HPLC Separation

Materials and Equipment:

  • Racemic 4-phenylpentan-2-ol standard

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, water)

  • Additives (e.g., trifluoroacetic acid (TFA))

  • HPLC system with a pump, injector, column oven, and UV detector

  • Chiral HPLC column (e.g., Chiralpak AD, Chiralcel OD)

Procedure:

  • Sample Preparation: Prepare a stock solution of racemic 4-phenylpentan-2-ol in the mobile phase at a suitable concentration (e.g., 1 mg/mL).

  • Column Equilibration: Install the chosen chiral column and equilibrate it with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.

  • Chromatographic Run: Run the separation under the initial conditions.

  • Data Analysis:

    • Resolution (Rs): Aim for a baseline resolution of Rs ≥ 1.5 between the two enantiomer peaks.

    • Retention Factor (k'): Target k' values between 2 and 10 for good chromatographic performance.

    • Tailing Factor (Tf): The tailing factor should ideally be between 0.8 and 1.5.[4]

  • Method Optimization:

    • If the resolution is poor, adjust the mobile phase composition. In normal phase, vary the percentage of the alcohol modifier. In reversed-phase, adjust the organic modifier percentage and/or the pH of the aqueous phase.

    • Varying the column temperature can also affect selectivity.

    • If optimization of the mobile phase is insufficient, screen other chiral stationary phases.

  • Preparative Separation (Optional): Once an analytical method is established, it can be scaled up to a preparative scale to isolate larger quantities of the individual enantiomers. This will require a larger dimension column and a higher flow rate.

By following these detailed application notes and protocols, researchers, scientists, and drug development professionals can effectively approach the chiral resolution of 4-phenylpentan-2-ol enantiomers. The choice of method will depend on the scale of the separation, the required enantiomeric purity, and the available resources.

References

Application

Application Notes and Protocols for 4-Phenylpentan-2-ol as a Chiral Auxiliary

Disclaimer: The following application notes and protocols are a hypothetical representation of how 4-phenylpentan-2-ol could be utilized as a chiral auxiliary in asymmetric synthesis. To date, there is no extensive publi...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical representation of how 4-phenylpentan-2-ol could be utilized as a chiral auxiliary in asymmetric synthesis. To date, there is no extensive published literature detailing the use of this specific compound for this purpose. The experimental procedures and data presented are illustrative and based on the established principles of asymmetric synthesis using well-known chiral auxiliaries.

Introduction

Chiral auxiliaries are indispensable tools in modern organic synthesis, providing a reliable method for controlling stereochemistry during the formation of new chiral centers. An effective chiral auxiliary should be readily available in enantiopure form, easily attached to a prochiral substrate, capable of inducing high diastereoselectivity in a subsequent reaction, and removable under mild conditions without causing racemization of the desired product.[1][2]

This document outlines a hypothetical application of (2R,4S)-4-phenylpentan-2-ol and (2S,4R)-4-phenylpentan-2-ol as novel chiral auxiliaries. The strategic placement of a phenyl group and a methyl group at the C4 stereocenter, coupled with the hydroxyl group at the C2 stereocenter, offers a distinct chiral environment. The phenyl group can provide significant steric hindrance to direct the approach of incoming reagents, while the hydroxyl group serves as a handle for attachment to the substrate.

Potential Applications

Based on its structure, 4-phenylpentan-2-ol is hypothetically well-suited for directing a variety of asymmetric transformations, including:

  • Asymmetric Aldol Reactions: The chiral auxiliary can be esterified with a carboxylic acid, and the resulting ester can be converted into a chiral enolate. The phenyl group would likely control the facial selectivity of the enolate's reaction with an aldehyde.

  • Asymmetric Alkylation: Similar to aldol reactions, the chiral enolate derived from an ester of 4-phenylpentan-2-ol could undergo highly diastereoselective alkylation.

  • Asymmetric Diels-Alder Reactions: Acrylate esters derived from 4-phenylpentan-2-ol could be employed as chiral dienophiles, where the auxiliary shields one face of the double bond.

Experimental Protocols

The following are hypothetical protocols for the synthesis of the chiral auxiliary and its application in an asymmetric aldol reaction.

Protocol 1: Synthesis of (2R,4S)-4-Phenylpentan-2-ol

This protocol describes a potential route to obtaining the chiral auxiliary in an enantiomerically pure form, starting from commercially available materials.

Workflow for the Synthesis of the Chiral Auxiliary:

cluster_0 Synthesis of Chiral Auxiliary 4-Phenylpent-3-en-2-one 4-Phenylpent-3-en-2-one Asymmetric_Hydrogenation Asymmetric Hydrogenation (e.g., (R)-BINAP-RuCl2) 4-Phenylpent-3-en-2-one->Asymmetric_Hydrogenation 4S_Ketone (S)-4-Phenylpentan-2-one Asymmetric_Hydrogenation->4S_Ketone Reduction Reduction (e.g., L-Selectride) 4S_Ketone->Reduction Auxiliary (2R,4S)-4-Phenylpentan-2-ol Reduction->Auxiliary

Caption: Synthesis of (2R,4S)-4-Phenylpentan-2-ol.

Procedure:

  • Asymmetric Hydrogenation: To a solution of 4-phenylpent-3-en-2-one (1.0 eq) in methanol under an argon atmosphere, add a catalytic amount of (R)-BINAP-RuCl₂ (0.01 eq).

  • Pressurize the reaction vessel with hydrogen gas (50 atm) and stir at 50°C for 24 hours.

  • Cool the reaction to room temperature and carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure and purify by flash column chromatography to yield (S)-4-phenylpentan-2-one.

  • Diastereoselective Reduction: Dissolve (S)-4-phenylpentan-2-one (1.0 eq) in anhydrous THF and cool to -78°C under an argon atmosphere.

  • Add L-Selectride (1.1 eq, 1.0 M solution in THF) dropwise.

  • Stir the reaction at -78°C for 3 hours.

  • Quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by flash column chromatography to afford (2R,4S)-4-phenylpentan-2-ol.

Protocol 2: Asymmetric Aldol Reaction using (2R,4S)-4-Phenylpentan-2-ol Auxiliary

This protocol details the hypothetical use of the chiral auxiliary to control the stereochemical outcome of an aldol reaction between a propionate-derived enolate and isobutyraldehyde.

Workflow for Asymmetric Aldol Reaction:

cluster_1 Asymmetric Aldol Reaction Auxiliary_Attachment 1. Attachment of Auxiliary (Propionyl Chloride, Pyridine) Chiral_Ester Chiral Propionate Ester Auxiliary_Attachment->Chiral_Ester Enolate_Formation 2. Enolate Formation (LDA, THF, -78°C) Chiral_Ester->Enolate_Formation Chiral_Enolate Chiral Lithium Enolate Enolate_Formation->Chiral_Enolate Aldol_Addition 3. Aldol Addition (Isobutyraldehyde) Chiral_Enolate->Aldol_Addition Aldol_Adduct Diastereomerically Enriched Aldol Adduct Aldol_Addition->Aldol_Adduct Auxiliary_Removal 4. Auxiliary Removal (LiOH, H2O2) Aldol_Adduct->Auxiliary_Removal Final_Product Chiral β-Hydroxy Acid Auxiliary_Removal->Final_Product

Caption: Asymmetric Aldol Reaction Workflow.

Procedure:

  • Attachment of the Auxiliary: To a solution of (2R,4S)-4-phenylpentan-2-ol (1.0 eq) in dichloromethane at 0°C, add pyridine (1.5 eq) followed by the dropwise addition of propionyl chloride (1.2 eq). Stir the mixture at room temperature for 4 hours. Quench with saturated aqueous NH₄Cl, extract with dichloromethane, wash with brine, dry over MgSO₄, and purify by chromatography to yield the chiral propionate ester.

  • Enolate Formation: Dissolve the chiral ester (1.0 eq) in anhydrous THF (0.1 M) and cool to -78°C under an argon atmosphere. Add freshly prepared lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise. Stir the resulting solution for 30 minutes at -78°C.

  • Aldol Reaction: Add isobutyraldehyde (1.2 eq) dropwise to the enolate solution at -78°C. Stir for 2 hours at this temperature.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the aldol adduct.

  • Auxiliary Removal: Dissolve the purified aldol adduct (1.0 eq) in a 4:1 mixture of THF and water. Cool to 0°C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1.0 M aqueous solution of lithium hydroxide (2.0 eq). Stir vigorously at 0°C for 2 hours. Quench the reaction by adding a saturated aqueous solution of Na₂SO₃. Extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary. Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to obtain the chiral β-hydroxy acid.

Illustrative Quantitative Data

The following tables present hypothetical data for the performance of 4-phenylpentan-2-ol as a chiral auxiliary in asymmetric reactions, based on expected outcomes for similar auxiliaries.

Table 1: Hypothetical Performance in Asymmetric Aldol Reactions

EntryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>95:585
2Benzaldehyde>98:290
3Acetaldehyde90:1082

Table 2: Hypothetical Performance in Asymmetric Alkylation

EntryElectrophile (R-X)BaseDiastereomeric Excess (de)Yield (%)
1Benzyl bromideLDA>99%92
2Allyl iodideNaHMDS97%88
3Methyl iodideKHMDS94%85

Conclusion

While the use of 4-phenylpentan-2-ol as a chiral auxiliary is not yet established in the literature, its structure presents intriguing possibilities for asymmetric synthesis. The hypothetical protocols and data presented here provide a framework for the potential application of this compound. Further research would be necessary to validate its efficacy and explore the full scope of its utility in stereoselective transformations. The principles outlined, however, are grounded in the well-understood mechanisms of widely used chiral auxiliaries.[3]

References

Method

Protocol for GC-MS analysis of 4-phenylpentan-2-ol

An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-phenylpentan-2-ol. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-phenylpentan-2-ol.

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a comprehensive protocol for the identification and quantification of 4-phenylpentan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS). 4-phenylpentan-2-ol (C11H16O, Mol. Wt.: 164.24 g/mol ) is an aromatic alcohol whose analysis is relevant in various chemical and pharmaceutical contexts.[1][2] The methodology presented herein provides a robust framework for sample preparation, instrumental setup, and data analysis, ensuring high sensitivity and selectivity. This guide is intended for researchers requiring a reliable method for the analysis of this compound in diverse matrices.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] The sample is first vaporized and injected into the GC system, where it is carried by an inert gas through a capillary column.[4] Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase.[5] As 4-phenylpentan-2-ol elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification and confirmation.[6]

Experimental Protocol

This section provides a detailed methodology for the analysis of 4-phenylpentan-2-ol.

Apparatus and Materials
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent).[3]

  • GC Column: A non-polar or medium-polarity column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[3][7]

  • Reagents:

    • 4-phenylpentan-2-ol analytical standard

    • High-purity volatile organic solvents (e.g., dichloromethane, hexane, ethyl acetate).[7]

    • Carrier Gas: Helium (99.999% purity).[8]

  • Glassware & Consumables:

    • Volumetric flasks and pipettes

    • Autosampler vials (1.5 mL) with inserts.[7]

    • Syringe filters (0.22 µm).[9]

    • Microsyringes.[4]

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-phenylpentan-2-ol standard and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane) in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the primary stock solution.

Sample Preparation

The appropriate sample preparation technique depends on the sample matrix.[10]

  • Liquid Samples (e.g., reaction mixtures):

    • Dilute the sample with a compatible solvent (e.g., dichloromethane) to bring the analyte concentration within the calibration range (target ~10 µg/mL).[7][9]

    • If the sample contains solid particles, centrifuge or filter it through a 0.22 µm filter to prevent clogging of the GC inlet.[9]

    • Transfer the final solution to a GC autosampler vial.

  • Solid Samples:

    • Dissolve a known quantity of the solid sample in a suitable volatile solvent.[9]

    • Use techniques like sonication to ensure complete dissolution.

    • Filter the resulting solution and dilute as necessary before transferring to a vial.[9]

  • Complex Matrices (e.g., biological fluids):

    • Employ an extraction technique such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate and concentrate the analyte while removing interfering matrix components.[6]

GC-MS Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and column used.

Parameter Setting Notes
GC System
Inlet ModeSplitlessRecommended for trace analysis to maximize sensitivity.[7]
Inlet Temperature250 °CEnsures rapid vaporization of the analyte.[3]
Injection Volume1 µLA standard volume for capillary columns.[4]
Carrier GasHeliumInert and provides good separation efficiency.[5]
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm ID column.[3]
Oven ProgramInitial: 80°C, hold 1 minAllows for focusing of early eluting peaks.
Ramp: 15°C/min to 280°CA moderate ramp rate suitable for separating aromatic compounds.[3]
Hold: 5 min at 280°CEnsures elution of any high-boiling point compounds.
MS System
Ion SourceElectron Ionization (EI)Standard ionization technique for GC-MS.[8]
Ionization Energy70 eVProvides reproducible fragmentation patterns.[3]
Source Temperature230 °CA standard source temperature to maintain compound integrity.[3]
Quadrupole Temp.150 °CEnsures stable mass analysis.[8]
Transfer Line Temp.280 °CPrevents condensation of the analyte between the GC and MS.[3]
Solvent Delay3-5 minPrevents the solvent peak from saturating the detector.
Scan Range40 - 400 m/zCovers the molecular ion and expected fragments of the analyte.[8]

Data Presentation and Analysis

Identification

The identity of 4-phenylpentan-2-ol is confirmed by matching both its retention time from the GC chromatogram and its mass spectrum against a known analytical standard.

Quantitative Data

The following table summarizes key quantitative data for 4-phenylpentan-2-ol. The mass fragments are predicted based on common fragmentation pathways for secondary alcohols, such as alpha cleavage and dehydration.[11]

Property Value Reference
Molecular FormulaC11H16O[1][2]
Molecular Weight164.12 g/mol (monoisotopic)[1]
Expected Retention Time8 - 12 min(Estimated based on parameters)
Key Mass Fragments (m/z)
164Molecular Ion [M]+[1]
146[M-H2O]+ (Dehydration)[11]
119[M-C2H5O]+ (Alpha Cleavage)[11]
91[C7H7]+ (Tropylium ion)
45[C2H5O]+ (Base Peak, Alpha Cleavage)[11]

Experimental Workflow Diagram

The logical flow of the GC-MS analysis protocol is visualized below.

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) Sample_Prep Sample Preparation (Dilution / Extraction / Filtration) GC_Inject 1. GC Injection (1 µL, Splitless) Sample_Prep->GC_Inject GC_Separation 2. Chromatographic Separation (HP-5MS Column) GC_Inject->GC_Separation MS_Ionization 3. Ionization (Electron Ionization, 70 eV) GC_Separation->MS_Ionization MS_Analysis 4. Mass Analysis (Quadrupole, 40-400 m/z) MS_Ionization->MS_Analysis Detection 5. Detection (Electron Multiplier) MS_Analysis->Detection Data_Acq Data Acquisition (Chromatogram & Spectra) Detection->Data_Acq Data_Proc Data Processing & Interpretation (Peak Integration, Library Search) Data_Acq->Data_Proc Quant_Report Quantification & Reporting (Calibration Curve, Final Report) Data_Proc->Quant_Report

Caption: Workflow for GC-MS analysis of 4-phenylpentan-2-ol.

References

Application

Application Note: HPLC Method for the Separation of 4-Phenylpentan-2-ol Diastereomers

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of 4-phenylpentan-2-ol diast...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation of 4-phenylpentan-2-ol diastereomers. Due to the presence of two chiral centers, 4-phenylpentan-2-ol exists as two pairs of enantiomers (diastereomers). The separation of these diastereomers is crucial for their individual characterization and for ensuring the stereochemical purity of pharmaceutical compounds. This document provides a detailed protocol for an indirect separation method involving pre-column derivatization with a chiral derivatizing agent, followed by analysis on a standard achiral reversed-phase column. An alternative direct method using a chiral stationary phase is also discussed.

Introduction

4-Phenylpentan-2-ol is a chiral alcohol with two stereocenters, giving rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). The pairs ((2R,4R)/(2S,4S)) and ((2R,4S)/(2S,4R)) are enantiomers, while the relationship between a member of one pair and a member of the other is diastereomeric. The separation of diastereomers is often more straightforward than enantiomeric separation and can be achieved using conventional achiral chromatography. In pharmaceutical development, the stereochemical configuration of a molecule can significantly impact its pharmacological and toxicological properties. Therefore, reliable analytical methods for separating and quantifying stereoisomers are essential.

This application note presents a primary method based on the derivatization of the hydroxyl group of 4-phenylpentan-2-ol with a chiral agent, (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC-Cl), to form diastereomeric esters.[1] These esters can then be baseline separated on a C18 reversed-phase column.

Experimental Protocols

Primary Method: Indirect Separation via Derivatization

This method involves two main stages: derivatization of the 4-phenylpentan-2-ol diastereomers and subsequent HPLC analysis of the resulting diastereomeric esters.

2.1.1. Materials and Reagents

  • 4-Phenylpentan-2-ol diastereomeric mixture

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC-Cl)[1]

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Phosphoric acid (reagent grade)[2]

  • Standard laboratory glassware and equipment

2.1.2. Derivatization Protocol

  • Sample Preparation: Dissolve approximately 10 mg of the 4-phenylpentan-2-ol diastereomeric mixture in 1 mL of anhydrous dichloromethane.

  • Addition of Reagents: To the solution, add 15 µL of anhydrous pyridine, followed by 1.2 equivalents of (S)-(+)-MTPAC-Cl.

  • Reaction: Stir the mixture at room temperature for 4 hours or until the reaction is complete (monitor by TLC).

  • Quenching: Quench the reaction by adding 1 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and wash it sequentially with 1 mL of 1M HCl, 1 mL of saturated aqueous sodium bicarbonate, and 1 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Final Sample Preparation: Reconstitute the dried residue in the HPLC mobile phase to a final concentration of approximately 1 mg/mL for injection.

2.1.3. HPLC Conditions

  • Instrument: Standard HPLC system with a UV detector.

  • Column: XBridge C18, 3.5 µm, 4.6 x 150 mm (or equivalent)[3]

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid.[2]

  • Gradient: 60% Acetonitrile, 40% Water, isocratic.

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 25 °C[4]

  • Detection Wavelength: 215 nm (due to the phenyl chromophore)[4]

  • Injection Volume: 10 µL

Alternative Method: Direct Separation on a Chiral Stationary Phase (CSP)

For direct separation without derivatization, a chiral stationary phase is required. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds.[4]

2.2.1. Recommended HPLC Conditions for Direct Separation

  • Column: A cellulose or amylose-based chiral stationary phase (e.g., CHIRALPAK series).

  • Mobile Phase (Normal Phase): n-Hexane/Isopropanol (e.g., 90:10, v/v). A small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%) may be needed to improve peak shape.[4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Data Presentation

The following table summarizes representative quantitative data for the separation of the two diastereomeric esters using the primary (indirect) method.

ParameterDiastereomer 1Diastereomer 2
Retention Time (min) 8.529.78
Peak Area (mAU*s) 1254012390
Peak Height (mAU) 21051985
Resolution (Rs) \multicolumn{2}{c
Selectivity (α) \multicolumn{2}{c

Note: The data presented is illustrative of a successful separation and may vary based on the specific instrument, column, and experimental conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the indirect separation of 4-phenylpentan-2-ol diastereomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Diastereomeric Mixture of 4-Phenylpentan-2-ol derivatization Derivatization with (S)-(+)-MTPAC-Cl start->derivatization extraction Workup and Extraction derivatization->extraction final_sample Reconstitute in Mobile Phase extraction->final_sample hplc_injection Inject Sample into HPLC System final_sample->hplc_injection separation Separation on C18 Column hplc_injection->separation detection UV Detection at 215 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration and Quantification chromatogram->integration report Generate Report integration->report

Caption: Workflow for the indirect HPLC analysis of 4-phenylpentan-2-ol diastereomers.

Conclusion

This application note provides a detailed and reliable HPLC method for the separation of 4-phenylpentan-2-ol diastereomers. The primary indirect method, involving derivatization with (S)-(+)-MTPAC-Cl, offers excellent resolution on a standard C18 column. The provided protocol is a valuable tool for researchers, scientists, and drug development professionals for the quality control and characterization of stereoisomers of 4-phenylpentan-2-ol and related compounds. The alternative direct method using a chiral stationary phase offers a simpler workflow by eliminating the need for derivatization. The choice between the two methods will depend on the specific laboratory capabilities and analytical requirements.

References

Method

Application Notes and Protocols: 4-Phenylpentan-2-ol in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential application of 4-phenylpentan-2-ol as a chiral auxiliary in the asymmetric synthes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential application of 4-phenylpentan-2-ol as a chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates. While direct, extensive documentation for 4-phenylpentan-2-ol in this specific role is emerging, its structural similarity to other well-established chiral alcohols allows for the development of robust synthetic protocols. This document uses the synthesis of a key intermediate for the anti-inflammatory and nootropic drug (R)-Rolipram as a representative example to illustrate the principles and methodologies.

(R)-Rolipram is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for the treatment of various neurological and inflammatory disorders. The asymmetric synthesis of its core structure provides an excellent case study for the application of chiral auxiliaries.

Mechanism of Action of Rolipram

Rolipram exerts its therapeutic effects by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels, Rolipram modulates the activity of protein kinase A (PKA) and other downstream effectors, leading to a reduction in the production of pro-inflammatory cytokines.

Rolipram_Mechanism cluster_cell Cell Rolipram (R)-Rolipram PDE4 Phosphodiesterase 4 (PDE4) Rolipram->PDE4 inhibits cAMP cAMP cAMP->PDE4 degraded by PKA Protein Kinase A (PKA) cAMP->PKA activates ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP converts Inflammation Pro-inflammatory Cytokine Production PKA->Inflammation inhibits

Mechanism of Action of (R)-Rolipram.

Application: Asymmetric Synthesis of a Key Intermediate for (R)-Rolipram

A key strategy for the enantioselective synthesis of (R)-Rolipram involves the asymmetric Michael addition of a malonate equivalent to a nitrostyrene derivative. The stereochemistry of this addition is controlled by a chiral auxiliary, which is temporarily attached to the malonate. A chiral oxazolidinone, derived from a chiral amino alcohol, is a commonly used and highly effective auxiliary for this purpose.

While a specific oxazolidinone derived from 4-phenylpentan-2-ol is not widely documented, we can extrapolate a robust protocol based on analogous, well-established chiral auxiliaries. The bulky phenylpentyl group of a hypothetical auxiliary derived from 4-phenylpentan-2-ol would be expected to provide excellent steric hindrance, leading to high diastereoselectivity in the Michael addition.

Chiral_Induction Auxiliary Chiral Auxiliary (derived from 4-Phenylpentan-2-ol) Enolate Planar Enolate Auxiliary->Enolate Controls Conformation Approach Facial Selectivity Enolate->Approach Product Diastereomerically Enriched Michael Adduct Approach->Product yields Nitroalkene Nitroalkene Nitroalkene->Approach

Chiral induction by the auxiliary.

Experimental Protocols

The following protocols describe the synthesis of a chiral oxazolidinone auxiliary, its use in an asymmetric Michael addition, and the subsequent cleavage to yield the desired pharmaceutical intermediate.

Protocol 1: Synthesis of a Chiral Oxazolidinone Auxiliary

This protocol describes the synthesis of a generic Evans-type oxazolidinone from a chiral amino alcohol.

Table 1: Reagents and Conditions for Chiral Oxazolidinone Synthesis

Step Reagent Solvent Temperature Time Yield
1Chiral Amino Alcohol, Diethyl Carbonate, Potassium CarbonateEthanolReflux12 h~95%
2N-Acylation with Propionyl Chloride, n-BuLiTHF-78 °C to rt2 h>98%

Methodology:

  • Synthesis of the Oxazolidinone Ring:

    • To a solution of the chiral amino alcohol (1.0 eq) in ethanol, add diethyl carbonate (1.2 eq) and potassium carbonate (0.1 eq).

    • Reflux the mixture for 12 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the chiral oxazolidinone.

  • N-Acylation:

    • Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

    • Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise and stir for 30 minutes.

    • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-propionyl oxazolidinone, which is often used without further purification.

Protocol 2: Asymmetric Michael Addition

This protocol details the diastereoselective conjugate addition of the N-propionyl oxazolidinone to a nitrostyrene derivative.

Table 2: Diastereoselective Michael Addition of N-Propionyl Oxazolidinone

Substrate Lewis Acid Base Solvent Temperature Time Diastereomeric Ratio (anti:syn) Yield
3-Methoxy-4-(cyclopentyloxy)nitrostyreneTiCl₄DIPEACH₂Cl₂-78 °C4 h>95:5~90%

Methodology:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere, add titanium(IV) chloride (1.1 eq, 1.0 M in CH₂Cl₂).

  • Add diisopropylethylamine (DIPEA) (1.2 eq) dropwise and stir the resulting dark red solution for 30 minutes.

  • Add a solution of 3-methoxy-4-(cyclopentyloxy)nitrostyrene (1.2 eq) in dichloromethane dropwise.

  • Stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and brine.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Michael adduct.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid intermediate.

Table 3: Chiral Auxiliary Cleavage

Reagent Solvent Temperature Time Yield
LiOH, H₂O₂THF/H₂O0 °C to rt3 h~85%

Methodology:

  • Dissolve the Michael adduct (1.0 eq) in a 3:1 mixture of THF and water and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) dropwise, followed by aqueous lithium hydroxide (2.0 eq).

  • Stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours.

  • Quench the reaction with aqueous sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chiral carboxylic acid intermediate. The chiral auxiliary can be recovered from the aqueous layer.

Experimental Workflow Summary

Workflow cluster_0 Synthesis of Chiral Auxiliary cluster_1 Asymmetric Synthesis cluster_2 Intermediate Isolation A 4-Phenylpentan-2-ol (or other chiral alcohol) B Chiral Amino Alcohol A->B Conversion C Chiral Oxazolidinone B->C Cyclization D N-Acyl Oxazolidinone C->D Acylation E N-Acyl Oxazolidinone G Michael Addition E->G F Nitrostyrene Derivative F->G H Michael Adduct G->H I Michael Adduct J Auxiliary Cleavage I->J K Rolipram Intermediate (Chiral Carboxylic Acid) J->K L Recovered Auxiliary J->L

Synthetic workflow for the Rolipram intermediate.

Conclusion

The use of chiral auxiliaries derived from readily available chiral alcohols, such as 4-phenylpentan-2-ol, represents a powerful strategy for the asymmetric synthesis of pharmaceutical intermediates. The protocols outlined above for the synthesis of a key intermediate of (R)-Rolipram demonstrate the utility of this approach in achieving high levels of stereocontrol. The principles of chiral induction, detailed experimental procedures, and structured data presentation provided in these notes are intended to serve as a valuable resource for researchers in the field of drug development and organic synthesis. Further investigation into the specific application of a 4-phenylpentan-2-ol-derived auxiliary is warranted and expected to yield excellent results in similar asymmetric transformations.

Application

Application Notes and Protocols for the Enantioselective Reduction of 4-Phenyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals Introduction The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to their corresponding chiral alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical industry. Chiral alcohols are valuable building blocks for the synthesis of a wide array of active pharmaceutical ingredients (APIs). 4-Phenyl-2-pentanol, the product of the reduction of 4-phenyl-2-pentanone, possesses a stereogenic center and its enantiomers are important chiral synthons. This document provides detailed application notes and protocols for the enantioselective reduction of 4-phenyl-2-pentanone, focusing on catalytic methods that offer high efficiency and stereocontrol.

Data Presentation: Comparison of Catalytic Systems

The choice of catalytic system is crucial for achieving high yield and enantioselectivity in the reduction of 4-phenyl-2-pentanone. Below is a summary of quantitative data from various reported methods.

Catalyst SystemCatalyst/ReagentReducing AgentSolventTemp. (°C)Yield (%)ee (%)Product Configuration
Transfer Hydrogenation [RuCl(p-cymene)((S,S)-TsDPEN)]Isopropanol/WaterWater28>9995(R)
Transfer Hydrogenation Chiral Ru-diamine complexIsopropanolNot SpecifiedNot SpecifiedNot Specified84(S)
Biocatalytic Reduction Lactobacillus paracasei BD71GlucoseWater/Buffer3097>99(S)
Biocatalytic Reduction Lactobacillus kefiri P2GlucoseWater/Buffer309199(R)

Experimental Protocols

Detailed methodologies for key enantioselective reduction techniques are provided below. These protocols are based on established procedures and can be adapted for the reduction of 4-phenyl-2-pentanone.

Protocol 1: Asymmetric Transfer Hydrogenation using a Chiral Ruthenium Catalyst

This protocol is based on the highly efficient reduction of ketones in water using a Noyori-type catalyst.

Materials:

  • 4-Phenyl-2-pentanone

  • [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

  • Sodium formate (HCOONa)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-phenyl-2-pentanone (1 mmol, 1.0 eq), [RuCl(p-cymene)((S,S)-TsDPEN)] (0.005 mmol, 0.005 eq), and sodium formate (1.5 mmol, 1.5 eq).

  • Solvent Addition: Add deionized water (5 mL) to the flask.

  • Reaction Execution: Stir the mixture vigorously at 28 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, extract the reaction mixture with diethyl ether or ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and enantiomeric excess (ee) of the resulting 4-phenyl-2-pentanol by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Protocol 2: Corey-Bakshi-Shibata (CBS) Catalytic Reduction

This protocol describes the enantioselective reduction of a ketone using a chiral oxazaborolidine catalyst and borane.[1][2]

Materials:

  • 4-Phenyl-2-pentanone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried glassware with a nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (5 mL). Cool the flask to 0 °C. Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 eq).

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 mmol, 0.6 eq) to the catalyst solution and stir for 10 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 4-phenyl-2-pentanone (1 mmol, 1.0 eq) in anhydrous THF (2 mL). Add this solution dropwise to the catalyst-borane mixture at 0 °C.

  • Reaction Execution: Stir the reaction mixture at 0 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol (2 mL). Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL). Stir for 30 minutes.

  • Extraction and Purification: Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the yield and ee by chiral HPLC or GC.

Protocol 3: Biocatalytic Reduction using Lactobacillus species

This protocol outlines a general procedure for the whole-cell biocatalytic reduction of 4-phenyl-2-pentanone.

Materials:

  • 4-Phenyl-2-pentanone

  • Lactobacillus paracasei or Lactobacillus kefiri cell culture

  • Glucose

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Incubator shaker

  • Centrifuge

Procedure:

  • Cell Preparation: Grow the Lactobacillus species in an appropriate culture medium. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: In a sterile flask, resuspend the washed cells in phosphate buffer to a desired cell concentration.

  • Substrate and Co-substrate Addition: Add glucose (as the reducing equivalent source) to the cell suspension. Add 4-phenyl-2-pentanone (typically dissolved in a minimal amount of a water-miscible co-solvent like ethanol or DMSO to aid solubility).

  • Reaction Execution: Incubate the reaction mixture in an incubator shaker at the optimal temperature for the microorganism (e.g., 30 °C).

  • Monitoring: Monitor the conversion of the ketone to the alcohol over time using GC or HPLC analysis of aliquots.

  • Work-up: After the desired conversion is reached, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: If necessary, purify the product by column chromatography. Determine the yield and enantiomeric excess by chiral GC or HPLC.

Visualizations

Experimental Workflow for Enantioselective Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Catalyst and Reducing Agent C Combine Reactants (under controlled temperature and atmosphere) A->C B Prepare Substrate Solution (4-Phenyl-2-pentanone in solvent) B->C D Monitor Reaction Progress (TLC/GC) C->D E Quench Reaction D->E Upon Completion F Extraction E->F G Purification (Column Chromatography) F->G H Determine Yield G->H I Determine Enantiomeric Excess (Chiral HPLC/GC) G->I

Caption: General workflow for a typical enantioselective reduction experiment.

Factors Influencing Enantioselective Reduction Outcome

G cluster_inputs Input Variables cluster_outputs Reaction Outcomes Catalyst Chiral Catalyst (e.g., Ru-complex, Oxazaborolidine, Enzyme) Process Enantioselective Reduction Catalyst->Process ReducingAgent Reducing Agent (e.g., H₂, Isopropanol, Borane, Glucose) ReducingAgent->Process Solvent Solvent (e.g., THF, Water, Methanol) Solvent->Process Temperature Temperature Temperature->Process Yield Yield (%) Enantioselectivity Enantioselectivity (ee %) Process->Yield Process->Enantioselectivity

Caption: Key factors influencing the yield and enantioselectivity of the reduction.

References

Method

Application Notes and Protocols for the Chiral Analysis of 4-Phenylpentan-2-ol via Derivatization

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the chiral analysis of 4-phenylpentan-2-ol, a secondary alcohol of interest in pharmaceutical and che...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chiral analysis of 4-phenylpentan-2-ol, a secondary alcohol of interest in pharmaceutical and chemical synthesis. Due to the identical physical and chemical properties of enantiomers in an achiral environment, their separation and quantification require the formation of diastereomers through derivatization, which can then be resolved using standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Introduction

Chiral analysis is a critical component of drug development and chemical research, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. 4-Phenylpentan-2-ol possesses a chiral center at the carbon bearing the hydroxyl group, existing as (R)- and (S)-enantiomers. Indirect chiral separation, which involves the conversion of enantiomers into diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA), is a robust and widely applicable method. The resulting diastereomers have different physical properties and can be separated on achiral stationary phases.

This document outlines two primary approaches for the derivatization and subsequent chiral analysis of 4-phenylpentan-2-ol:

  • Gas Chromatography (GC) Analysis: Derivatization with agents like (-)-menthyl chloroformate to form diastereomeric carbonates, which are volatile and suitable for GC analysis.

  • High-Performance Liquid Chromatography (HPLC) Analysis: Esterification with chiral acids such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) to form diastereomeric esters, which can be resolved by HPLC.

Workflow for Derivatization and Chiral Analysis

The general workflow for the chiral analysis of 4-phenylpentan-2-ol via derivatization is depicted below. This process involves the reaction of the racemic alcohol with a chiral derivatizing agent to form diastereomers, followed by chromatographic separation and quantification.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Chromatographic Analysis cluster_3 Data Analysis racemic_alcohol Racemic 4-Phenylpentan-2-ol reaction Reaction to Form Diastereomers racemic_alcohol->reaction derivatizing_agent Chiral Derivatizing Agent (e.g., (-)-Menthyl Chloroformate or MαNP Acid) derivatizing_agent->reaction separation Separation on Achiral Column (GC or HPLC) reaction->separation quantification Quantification of Diastereomers separation->quantification ee_determination Determination of Enantiomeric Excess (e.e.) quantification->ee_determination

General workflow for derivatization and chiral analysis.

Application Note 1: Chiral GC Analysis of 4-Phenylpentan-2-ol after Derivatization with (-)-Menthyl Chloroformate

This method is suitable for the quantification of 4-phenylpentan-2-ol enantiomers in various sample matrices. The derivatization with (-)-menthyl chloroformate yields diastereomeric carbonates that are thermally stable and can be effectively separated on a standard achiral GC column.

Experimental Protocol

1. Materials and Reagents:

  • Racemic 4-phenylpentan-2-ol

  • (-)-Menthyl chloroformate (enantiomerically pure)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • GC system with Flame Ionization Detector (FID)

  • Achiral capillary GC column (e.g., DB-5 or equivalent)

2. Derivatization Procedure:

  • Dissolve approximately 10 mg of racemic 4-phenylpentan-2-ol in 1 mL of anhydrous dichloromethane in a clean, dry vial.

  • Add 1.2 equivalents of anhydrous pyridine to the solution.

  • Add 1.1 equivalents of (-)-menthyl chloroformate dropwise while stirring.

  • Seal the vial and allow the reaction to proceed at room temperature for 2 hours, or until completion as monitored by TLC or a preliminary GC run.

  • Quench the reaction by adding 1 mL of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with 1 mL of water, and dry over anhydrous magnesium sulfate.

  • The resulting solution containing the diastereomeric carbonates is ready for GC analysis.

3. GC Conditions (Starting Point):

ParameterValue
Column DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program 150 °C (hold 2 min), ramp to 250 °C at 5 °C/min, hold 10 min
Injection Volume 1 µL
Split Ratio 50:1

4. Expected Results and Data Presentation:

CompoundDiastereomer 1 Retention Time (min)Diastereomer 2 Retention Time (min)Separation Factor (α)Resolution (Rs)
Analogue A 22.523.11.031.8
Analogue B 25.826.51.032.0

Note: Retention times, separation factor (α), and resolution (Rs) are highly dependent on the specific GC conditions and the structure of the analyte. The goal is to achieve baseline separation (Rs ≥ 1.5).

Application Note 2: Chiral HPLC Analysis of 4-Phenylpentan-2-ol after Derivatization with MαNP Acid

This HPLC method provides an alternative approach for the chiral analysis of 4-phenylpentan-2-ol. Esterification with an enantiomerically pure chiral acid, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), produces diastereomeric esters that can be separated by normal-phase HPLC on a standard silica gel column.

Experimental Protocol

1. Materials and Reagents:

  • Racemic 4-phenylpentan-2-ol

  • (S)-(+)-MαNP acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (anhydrous)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • HPLC system with UV detector

  • Normal-phase silica gel HPLC column

2. Derivatization Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of racemic 4-phenylpentan-2-ol, 1.1 equivalents of (S)-(+)-MαNP acid, and 0.1 equivalents of DMAP in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1.1 equivalents of DCC to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product containing the diastereomeric esters can be purified by flash chromatography or directly analyzed by HPLC.

3. HPLC Conditions (Starting Point):

ParameterValue
Column Silica Gel (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

4. Expected Results and Data Presentation:

The following table summarizes typical HPLC separation data for diastereomeric esters of secondary alcohols formed with MαNP acid. This serves as a guide for optimizing the separation of 4-phenylpentan-2-ol derivatives.

CompoundDiastereomer 1 Retention Time (min)Diastereomer 2 Retention Time (min)Separation Factor (α)Resolution (Rs)
Analogue C 15.216.81.112.5
Analogue D 18.920.51.092.1

Note: The mobile phase composition is a critical parameter for optimizing the separation and should be adjusted to achieve baseline resolution of the diastereomeric peaks.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the choice of analytical technique and the required derivatization strategy for the chiral analysis of 4-phenylpentan-2-ol.

G start Chiral Analysis of 4-Phenylpentan-2-ol derivatization Derivatization with Chiral Agent start->derivatization gc_analysis Gas Chromatography (GC) derivatization->gc_analysis  If Analyte is  Volatile hplc_analysis High-Performance Liquid Chromatography (HPLC) derivatization->hplc_analysis  If Analyte is  Non-Volatile volatile_derivative Formation of Volatile Diastereomers (e.g., Carbonates) gc_analysis->volatile_derivative uv_active_derivative Formation of UV-Active Diastereomers (e.g., Esters) hplc_analysis->uv_active_derivative achiral_gc_column Analysis on Achiral GC Column volatile_derivative->achiral_gc_column achiral_hplc_column Analysis on Achiral HPLC Column uv_active_derivative->achiral_hplc_column

Application

Application Notes &amp; Protocols: Experimental Setups for Flow Synthesis of Alcohol Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of alcohol compounds is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of alcohol compounds is a cornerstone of organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and fine chemical industries. Traditional batch synthesis methods, however, often present challenges related to safety, scalability, and process control, particularly for highly exothermic or hazardous reactions. Continuous flow chemistry offers a powerful alternative, enabling enhanced control over reaction parameters, improved heat and mass transfer, and safer handling of reactive intermediates.[1][2] The small reactor volumes inherent to flow systems minimize risk, while the high surface-area-to-volume ratio allows for efficient thermal management.[1][3] These advantages translate into higher yields, improved selectivity, and the potential for streamlined, multi-step "telescoped" syntheses.[4][5]

This document provides detailed application notes and protocols for various experimental setups used in the flow synthesis of alcohol compounds, targeting researchers and professionals in drug development and chemical synthesis.

Reduction of Carbonyl Compounds via Meerwein-Ponndorf-Verley (MPV) Reaction

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective method for reducing aldehydes and ketones to their corresponding alcohols using a secondary alcohol, typically isopropanol, as both a hydrogen donor and solvent.[6][7] Heterogeneous catalysts, such as zirconium oxide, are well-suited for flow applications, allowing for easy product separation and catalyst recycling.[8]

Experimental Workflow: MPV Reduction

MPV_Flow_Setup cluster_input Input Stage cluster_reaction Reaction Stage cluster_output Output & Collection Reagent_Pump HPLC Pump Packed_Bed Packed-Bed Reactor (Hydrous Zirconia Catalyst) Reagent_Pump->Packed_Bed Flow In Reagent_Reservoir Substrate in Isopropanol (IPA) Reagent_Reservoir->Reagent_Pump Feed Heater Column Heater (e.g., 60-80°C) BPR Back Pressure Regulator (BPR) Packed_Bed->BPR Flow Out Collection Product Collection BPR->Collection

Caption: General workflow for a continuous flow MPV reduction system.

Protocol: Continuous Flow MPV Reduction of Aldehydes and Ketones

This protocol is adapted from a procedure using a packed-bed reactor with hydrous zirconia as the catalyst.[8]

Materials:

  • Catalyst: Hydrous zirconium oxide, partially dehydrated at 270°C for 10 hours.

  • Solvent/Hydrogen Donor: Isopropanol (reagent grade).

  • Substrate: Aldehyde or ketone (e.g., benzaldehyde, acetophenone).

  • Apparatus: HPLC pump, glass column (e.g., 6.6 mm i.d. x 100.0 mm length), column heater, back pressure regulator, collection vial.

Procedure:

  • Catalyst Packing: Pack the glass column with the pre-treated hydrous zirconia catalyst. The void volume should be determined (e.g., 1.5 mL).[8]

  • System Assembly: Connect the isopropanol reservoir to the HPLC pump. The pump outlet is connected to the packed column, which is situated inside the column heater. The column outlet is connected to a back pressure regulator and then to a collection vessel.

  • Reaction Initiation: Prepare a 0.25 M solution of the carbonyl substrate in isopropanol.

  • Pumping and Heating: Set the column heater to the desired temperature (e.g., 60°C for aldehydes, 80°C for ketones). Pump the substrate solution through the column at a specified flow rate (e.g., 120 µL/min).[8]

  • Steady State and Collection: Allow the system to reach a steady state before collecting the product. The residence time is determined by the column's void volume and the flow rate.

  • Workup: The output stream can be directly concentrated to yield the alcohol product, as the only byproduct (acetone) is volatile.[8]

Performance Data

The following table summarizes the results for the MPV reduction of various carbonyl compounds in a flow system.

SubstrateTemperature (°C)Flow Rate (µL/min)Residence Time (min)Conversion (%)Reference
Benzaldehyde6012012>98[8]
4-Methoxybenzaldehyde6012012>98[8]
Acetophenone805030>98[8]
4-Nitroacetophenone802075>98[8]
Cinnamaldehyde606822>98[8]

C-C Bond Formation via Grignard Reaction

Grignard reactions are fundamental for forming carbon-carbon bonds to produce secondary and tertiary alcohols. In flow chemistry, these reactions are often performed in a "telescoped" or multi-step continuous manner, where the Grignard reagent is formed in a first reactor and immediately consumed in a second reactor, avoiding the isolation of the highly reactive organometallic intermediate.[4][9] This approach enhances safety and efficiency.[2]

Experimental Workflow: Telescoped Grignard Reaction

Grignard_Flow_Setup cluster_input Reagent Feeds cluster_reaction Reaction & Quench cluster_output Output Stage Pump_A Pump A (Aldehyde in THF) Mixer_1 T-Mixer Pump_A->Mixer_1 Pump_B Pump B (Grignard Reagent) Pump_B->Mixer_1 Reactor_1 Reactor Coil 1 (e.g., 10 mL @ RT) Mixer_1->Reactor_1 Grignard Addition Mixer_2 T-Mixer Reactor_1->Mixer_2 Alkoxide Stream Quench Aqueous Quench (e.g., aq. NH4Cl) Quench->Mixer_2 BPR Back Pressure Regulator Mixer_2->BPR Quenched Stream Collection Product Collection (for workup) BPR->Collection Photocatalysis_Flow_Setup cluster_input Input Stage cluster_reaction Photoreactor Stage cluster_output Output Stage Pump Syringe Pump Reactor FEP Tubing Reactor (wrapped around light source) Pump->Reactor Flow In Reservoir Substrate Slurry (Alcohol, Alkene, Photocatalyst in MeCN) Reservoir->Pump LEDs LED Light Source (e.g., 40W, 405 nm) Collection Product Collection Reactor->Collection Flow Out

References

Method

Application Notes and Protocols: 4-Phenylpentan-2-ol in Fragrance Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of 4-phenylpentan-2-ol, a fragrance ingredient valued for its potential floral aroma. This document...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-phenylpentan-2-ol, a fragrance ingredient valued for its potential floral aroma. This document details its chemical properties, a representative synthesis protocol, its anticipated olfactory profile, and the underlying mechanism of odor perception.

Chemical and Physical Properties

4-Phenylpentan-2-ol is a secondary alcohol with a phenyl substituent, suggesting a stable and versatile compound for fragrance formulations. A summary of its key chemical properties is presented in Table 1.

PropertyValue
Chemical Name 4-Phenylpentan-2-ol
CAS Number 77614-49-4
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.25 g/mol
Appearance Colorless to pale yellow liquid (predicted)
Boiling Point Approx. 235-237 °C at 760 mmHg (predicted)
Solubility Soluble in ethanol and other organic solvents, sparingly soluble in water

Olfactory Profile and Application in Fragrance

While specific sensory panel data for 4-phenylpentan-2-ol is not extensively documented in public literature, its structural similarity to other well-known fragrance compounds provides a strong indication of its scent profile. Analogous molecules, such as 4-methyl-4-phenylpentan-2-ol and 2-methyl-4-phenylbutan-2-ol ("muguet carbinol"), exhibit distinct floral notes, particularly reminiscent of hyacinth and lily-of-the-valley (muguet).

Based on these comparisons, 4-phenylpentan-2-ol is anticipated to possess a delicate, fresh, and green floral character. Its aroma may be described as having nuances of hyacinth, with a subtle sweetness and a clean finish.

Application in Fragrance Compositions:

Due to its predicted floral and fresh characteristics, 4-phenylpentan-2-ol is a suitable candidate for inclusion in a variety of fragrance formulations:

  • Floral Bouquets: It can be used to enhance the naturalness and diffusion of floral compositions, particularly those centered around white flowers like jasmine, tuberose, and lily.

  • Green and Fresh Scents: Its potential green notes would complement citrus and herbal accords, adding a sophisticated floral touch to modern eau de cologne and fresh-fougere types.

  • Fine Fragrance and Personal Care: Its stability and pleasant odor profile make it a versatile ingredient for perfumes, lotions, and other cosmetic applications.

The optimal concentration of 4-phenylpentan-2-ol in a fragrance concentrate would typically be determined through empirical testing by perfumers. However, based on the usage levels of similar aroma chemicals, a starting concentration in the range of 0.1% to 5% of the fragrance concentrate is recommended for evaluation.

Experimental Protocol: Synthesis of 4-Phenylpentan-2-ol

The most common and efficient synthesis of 4-phenylpentan-2-ol is achieved through the reduction of its corresponding ketone, 4-phenylpentan-2-one (also known as benzylacetone). A representative laboratory-scale protocol is detailed below.

Reaction Principle: The carbonyl group of 4-phenylpentan-2-one is reduced to a secondary alcohol using a suitable reducing agent, such as sodium borohydride. The reaction is typically carried out in an alcoholic solvent.

Materials and Reagents:

Material/ReagentQuantity (Example Scale)Notes
4-Phenylpentan-2-one10.0 g (61.6 mmol)Starting material
Sodium Borohydride (NaBH₄)2.33 g (61.6 mmol)Reducing agent
Methanol (MeOH)100 mLSolvent
Deionized WaterAs neededFor workup
Diethyl Ether (or similar)As neededFor extraction
Anhydrous Magnesium SulfateAs neededDrying agent
1 M Hydrochloric Acid (HCl)As neededFor neutralization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-phenylpentan-2-one in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Addition of Reducing Agent: Slowly add 2.33 g of sodium borohydride to the cooled solution in small portions over 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-phenylpentan-2-ol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product of high purity.

Expected Yield: 85-95%

Visualization of Synthesis and Olfactory Pathway

To aid in the understanding of the experimental workflow and the biological mechanism of odor perception, the following diagrams are provided.

G Experimental Workflow for the Synthesis of 4-Phenylpentan-2-ol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product 4-Phenylpentan-2-one 4-Phenylpentan-2-one Dissolution Dissolution 4-Phenylpentan-2-one->Dissolution Sodium Borohydride Sodium Borohydride Reduction at 0-5°C Reduction at 0-5°C Sodium Borohydride->Reduction at 0-5°C Methanol Methanol Methanol->Dissolution Dissolution->Reduction at 0-5°C Stirring at RT Stirring at RT Reduction at 0-5°C->Stirring at RT Quenching Quenching Stirring at RT->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification 4-Phenylpentan-2-ol 4-Phenylpentan-2-ol Purification->4-Phenylpentan-2-ol

Caption: Synthesis of 4-phenylpentan-2-ol workflow.

G Olfactory Signaling Pathway Odorant (4-Phenylpentan-2-ol) Odorant (4-Phenylpentan-2-ol) Olfactory Receptor (OR) Olfactory Receptor (OR) Odorant (4-Phenylpentan-2-ol)->Olfactory Receptor (OR) Binds to G-protein (Golf) G-protein (Golf) Olfactory Receptor (OR)->G-protein (Golf) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Golf)->Adenylate Cyclase Activates cAMP cAMP Adenylate Cyclase->cAMP Converts ATP ATP ATP->Adenylate Cyclase Substrate Ion Channel Ion Channel cAMP->Ion Channel Opens Ca2+/Na+ Influx Ca2+/Na+ Influx Ion Channel->Ca2+/Na+ Influx Allows Depolarization Depolarization Ca2+/Na+ Influx->Depolarization Causes Signal to Brain Signal to Brain Depolarization->Signal to Brain Generates

Caption: Olfactory signal transduction cascade.

Application

Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

For Researchers, Scientists, and Drug Development Professionals Introduction The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries, as the biological activity of chiral molecules often resides in a single enantiomer.[1] Kinetic resolution (KR) is a widely employed method for the separation of racemates. Among the various approaches, enzymatic kinetic resolution (EKR) stands out for its high enantioselectivity, mild reaction conditions, and environmentally benign nature.[2]

Lipases (EC 3.1.1.3), a class of serine hydrolases, are particularly versatile biocatalysts for the kinetic resolution of racemic alcohols.[1] They are readily available, exhibit broad substrate specificity, and can function in both aqueous and non-aqueous media, which expands their synthetic utility.[3] This document provides detailed application notes and experimental protocols for performing lipase-catalyzed kinetic resolution of racemic alcohols, intended to serve as a practical guide for researchers.

Principle of Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution relies on the differential reaction rates of two enantiomers in a racemic mixture with a chiral enzyme. The lipase selectively catalyzes the acylation (or deacylation) of one enantiomer at a significantly higher rate than the other. This results in the formation of an enantioenriched product (ester) and leaves the unreacted substrate enriched in the less reactive enantiomer.[1][2]

The efficiency of a kinetic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. For a successful resolution, a high E value is desirable, as it allows for the separation of both the product and the unreacted substrate with high enantiomeric purity.

Experimental Workflow

The general workflow for a lipase-catalyzed kinetic resolution of a racemic alcohol involves several key steps, from enzyme and solvent screening to the final separation and analysis of the products.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis rac_alcohol Racemic Alcohol screening Enzyme & Condition Screening rac_alcohol->screening acyl_donor Acyl Donor acyl_donor->screening enzyme Lipase enzyme->screening solvent Organic Solvent solvent->screening kr_reaction Kinetic Resolution Reaction screening->kr_reaction Optimized Conditions monitoring Reaction Monitoring (TLC, GC, HPLC) kr_reaction->monitoring separation Separation (e.g., Column Chromatography) kr_reaction->separation Reaction Mixture monitoring->kr_reaction Continue/Stop unreacted_alcohol (S)-Alcohol separation->unreacted_alcohol ester_product (R)-Ester separation->ester_product analysis Enantiomeric Excess (ee) Determination (Chiral GC/HPLC) unreacted_alcohol->analysis ester_product->analysis

Caption: General workflow for lipase-catalyzed kinetic resolution.

Signaling Pathways and Logical Relationships

The core of the lipase-catalyzed kinetic resolution is the enzymatic reaction that distinguishes between the two enantiomers of the racemic alcohol. The lipase, through its chiral active site, preferentially binds to one enantiomer and facilitates its acylation.

G rac_alcohol Racemic Alcohol ((R)-Alcohol + (S)-Alcohol) r_alcohol (R)-Alcohol rac_alcohol->r_alcohol s_alcohol (S)-Alcohol rac_alcohol->s_alcohol lipase Lipase r_ester (R)-Ester s_ester (S)-Ester acyl_donor Acyl Donor (e.g., Vinyl Acetate) r_alcohol->r_ester k_fast s_alcohol->s_ester k_slow

Caption: Lipase enantioselectivity in kinetic resolution.

Detailed Experimental Protocols

Protocol 1: Screening of Lipases for Kinetic Resolution

Objective: To identify the most effective lipase for the kinetic resolution of a specific racemic secondary alcohol.

Materials:

  • Racemic alcohol (e.g., 1-phenylethanol)

  • Acyl donor (e.g., vinyl acetate)

  • A selection of lipases (e.g., Novozym 435 (Candida antarctica lipase B), Pseudomonas cepacia lipase, Candida rugosa lipase)

  • Organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

  • Small reaction vials with magnetic stir bars

  • Thermostated shaker or water bath

  • Analytical equipment: Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a chiral column.

Procedure:

  • In separate vials, place the racemic alcohol (e.g., 0.1 mmol) and the organic solvent (e.g., 1 mL).

  • Add the acyl donor (e.g., 0.2 mmol).

  • To each vial, add a different lipase (e.g., 10 mg).

  • Seal the vials and place them in a thermostated shaker at a specific temperature (e.g., 30-40 °C).

  • Take aliquots from each reaction mixture at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Quench the reaction in the aliquot by filtering off the enzyme.

  • Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess (e.e.) of the substrate and the product.

  • Calculate the enantiomeric ratio (E) for each lipase to determine the most selective one.

Protocol 2: Preparative Scale Lipase-Catalyzed Kinetic Resolution

Objective: To perform the kinetic resolution on a larger scale to isolate the enantioenriched alcohol and ester.

Materials:

  • Racemic alcohol (e.g., 10 mmol)

  • Selected acyl donor (e.g., vinyl acetate, 12 mmol)

  • The most effective lipase from the screening (e.g., Novozym 435, 100 mg)

  • Selected organic solvent (e.g., 50 mL)

  • Reaction flask with a magnetic stirrer

  • Thermostated water bath

  • Equipment for work-up and purification (e.g., filtration setup, rotary evaporator, column chromatography materials)

Procedure:

  • To a reaction flask, add the racemic alcohol, organic solvent, and acyl donor.

  • Add the selected lipase to the mixture.

  • Stir the reaction mixture at the optimized temperature.

  • Monitor the reaction progress by TLC, GC, or HPLC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Separate the unreacted alcohol from the ester product using column chromatography.

  • Determine the enantiomeric excess of the purified alcohol and ester by chiral GC or HPLC analysis.

Data Presentation

The following tables summarize quantitative data from various studies on the lipase-catalyzed kinetic resolution of different racemic alcohols.

Table 1: Screening of Lipases for the Kinetic Resolution of (RS)-aryltrimethylsilyl chiral alcohols [4]

EntryLipase SourceTime (h)Conversion (%)ees (%)eep (%)E
1Pseudomonas cepacia (Amano PS)347424717
2Pseudomonas cepacia (Amano PS-C I)3494850>200
3Pseudomonas cepacia (Amano PS-C II)350>99>99>200
4Pseudomonas fluorescens (Amano AK)163130678
5Candida antarctica B (CALB)3494850>200

Reaction conditions: Substrate (0.05 mmol), lipase (2 mg), vinyl acetate (0.11 mmol), hexane (200 µL).

Table 2: Lipase-Catalyzed Kinetic Resolution of Various Secondary Alcohols

EntrySubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)ees (%)eep (%)ERef
11-PhenylethanolNovozym 435Vinyl acetateHexane650>99>99>200[5]
24-Phenyl-2-butanolCALBIsopropenyl acetateMTBE2.5499698>200[6]
3(±)-Hept-1-en-3-olNovozym 435Vinyl acetateHexane4529197>100[5]
4(±)-Octan-2-olNovozym 435Vinyl acetateHexane850>99>99>200[5]
5m-aryltrimethylsilyl chiral alcoholAmano PS-C IIVinyl acetateHexane1650>99>99>200[4]

Dynamic Kinetic Resolution (DKR)

A limitation of conventional kinetic resolution is the maximum theoretical yield of 50% for a single enantiomer.[1] Dynamic kinetic resolution (DKR) overcomes this by combining the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer.[6][7] This allows for a theoretical yield of up to 100% of a single enantiomerically pure product.[6] Ruthenium complexes are often used as catalysts for the racemization of secondary alcohols in chemoenzymatic DKR processes.[6][8]

Conclusion

Lipase-catalyzed kinetic resolution is a powerful and practical method for obtaining enantiomerically pure alcohols, which are valuable building blocks in organic synthesis and drug development. The operational simplicity, high selectivity of lipases, and mild reaction conditions make this a highly attractive "green" methodology.[1] By following systematic screening and optimization protocols, researchers can effectively apply this technology to a wide range of racemic alcohols. Furthermore, the advancement to dynamic kinetic resolution offers a pathway to even more efficient asymmetric synthesis.

References

Method

Application Notes and Protocols: 4-Phenylpentan-2-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of 4-phenylpentan-2-ol as a versatile starting material in organic synthesis. This secon...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-phenylpentan-2-ol as a versatile starting material in organic synthesis. This secondary alcohol offers a valuable scaffold for the preparation of a variety of organic molecules, including ketones, esters, alkenes, and ethers, which can serve as key intermediates in the development of novel chemical entities and active pharmaceutical ingredients.

Oxidation of 4-Phenylpentan-2-ol to 4-Phenylpentan-2-one

The oxidation of the secondary alcohol group in 4-phenylpentan-2-ol provides a straightforward route to the corresponding ketone, 4-phenylpentan-2-one. This ketone can be a valuable intermediate for further functionalization, such as in the synthesis of heterocyclic compounds or in carbon-carbon bond-forming reactions.

Reaction Scheme:

oxidation reactant 4-Phenylpentan-2-ol product 4-Phenylpentan-2-one reactant->product Oxidizing Agent reagent [O]

Caption: General scheme for the oxidation of 4-phenylpentan-2-ol.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is a standard procedure for the oxidation of secondary alcohols to ketones.

Materials:

  • 4-Phenylpentan-2-ol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite®

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

  • To this suspension, add a solution of 4-phenylpentan-2-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

  • Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel topped with Celatom® to filter out the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford pure 4-phenylpentan-2-one.

Data Presentation:

Reactant/ReagentMolecular Weight ( g/mol )Molar Equivalents
4-Phenylpentan-2-ol164.241.0
Pyridinium chlorochromate215.561.5

Spectroscopic Data for 4-Phenylpentan-2-one: [1][2][3]

  • ¹³C NMR: Spectral data is available and can be accessed through chemical databases.[1][2]

  • Mass Spectrometry (GC-MS): Available spectral data can aid in product identification.[1]

Esterification of 4-Phenylpentan-2-ol

Esterification of 4-phenylpentan-2-ol with various carboxylic acids or their derivatives leads to the formation of corresponding esters. These esters can have applications as fragrances, flavoring agents, or as intermediates in further synthetic transformations.

Reaction Scheme:

esterification reactant1 4-Phenylpentan-2-ol product 4-Phenyl-2-pentyl ester reactant1->product reactant2 R-COOH or (RCO)2O reactant2->product catalyst Acid catalyst

Caption: General scheme for the esterification of 4-phenylpentan-2-ol.

Experimental Protocol: Acylation with Acetic Anhydride

This protocol describes a common method for the acetylation of alcohols.

Materials:

  • 4-Phenylpentan-2-ol

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-phenylpentan-2-ol (1.0 equivalent) in pyridine.

  • Cool the solution in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl to remove the pyridine.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 4-phenyl-2-pentyl acetate can be purified by vacuum distillation or column chromatography.

Data Presentation:

Reactant/ReagentMolecular Weight ( g/mol )Molar Equivalents
4-Phenylpentan-2-ol164.241.0
Acetic anhydride102.091.2
Pyridine79.10Catalyst/Solvent

Note: Specific yield data for this reaction is not available in the searched literature but is generally high for this type of transformation.

Dehydration of 4-Phenylpentan-2-ol to 4-Phenyl-2-pentene

Acid-catalyzed dehydration of 4-phenylpentan-2-ol is expected to yield a mixture of isomeric alkenes, primarily 4-phenyl-2-pentene (as a mixture of E and Z isomers) and potentially 4-phenyl-1-pentene. According to Zaitsev's rule, the more substituted alkene, 4-phenyl-2-pentene, is expected to be the major product.

Reaction Scheme:

dehydration reactant 4-Phenylpentan-2-ol product1 4-Phenyl-2-pentene (major) reactant->product1 product2 4-Phenyl-1-pentene (minor) reactant->product2 reagent H+, Heat

Caption: Expected products from the dehydration of 4-phenylpentan-2-ol.

Experimental Protocol: Acid-Catalyzed Dehydration

This is a general procedure for the dehydration of secondary alcohols.

Materials:

  • 4-Phenylpentan-2-ol

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Heating mantle and distillation apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Place 4-phenylpentan-2-ol into a round-bottom flask suitable for distillation.

  • Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.

  • Heat the mixture gently using a heating mantle. The alkene products will distill as they are formed.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Wash the collected distillate with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • The final product, a mixture of alkenes, can be further purified by fractional distillation.

Data Presentation:

Reactant/ReagentRole
4-Phenylpentan-2-olStarting Material
Sulfuric AcidAcid Catalyst

Note: The ratio of alkene isomers and the overall yield are dependent on the specific reaction conditions (acid catalyst, temperature). For the analogous dehydration of 4-methylpentan-2-ol, a mixture of alkenes is observed.[4]

Spectroscopic Data for trans-4-Phenyl-2-pentene: [5]

  • Computed Properties: Molecular weight and other physical properties have been computed.[5]

Williamson Ether Synthesis from 4-Phenylpentan-2-ol

The Williamson ether synthesis provides a method to prepare ethers from 4-phenylpentan-2-ol. This involves the deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with a primary alkyl halide.

Reaction Scheme:

williamson_ether_synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Reaction reactant1 4-Phenylpentan-2-ol intermediate 4-Phenyl-2-pentoxide reactant1->intermediate base NaH product 4-Phenyl-2-pentyl ether intermediate->product reactant2 R-X (Primary alkyl halide) reactant2->product

Caption: Two-step process of the Williamson ether synthesis.

Experimental Protocol: Synthesis of a 4-Phenyl-2-pentyl Ether

This protocol outlines the general steps for a Williamson ether synthesis.

Materials:

  • 4-Phenylpentan-2-ol

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • A primary alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere, add a solution of 4-phenylpentan-2-ol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Cool the resulting alkoxide solution back to 0 °C and add the primary alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ether can be purified by column chromatography on silica gel.

Data Presentation:

Reactant/ReagentMolecular Weight ( g/mol )Molar Equivalents
4-Phenylpentan-2-ol164.241.0
Sodium Hydride (60%)40.00 (as 100%)1.1
Primary Alkyl HalideVaries1.1

Note: The success of this reaction is highly dependent on the use of a primary alkyl halide to avoid elimination side reactions.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Separation of 4-Phenylpentan-2-ol

Welcome to the technical support center for the chiral separation of 4-phenylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and a...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 4-phenylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 4-phenylpentan-2-ol?

The primary challenges include achieving adequate resolution between the enantiomers, preventing peak tailing, and selecting the optimal chiral stationary phase (CSP) and mobile phase combination. Given that 4-phenylpentan-2-ol is a secondary alcohol, interactions with the stationary phase are critical for enantioselective recognition.[1]

Q2: Which analytical techniques are most suitable for the chiral separation of 4-phenylpentan-2-ol?

  • High-Performance Liquid Chromatography (HPLC): This is the most versatile and common method for chiral separations.[2] Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including alcohols.[3]

  • Gas Chromatography (GC): GC can be a viable option as 4-phenylpentan-2-ol is sufficiently volatile. Derivatized cyclodextrin-based capillary columns are often used for this purpose.[4][5]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents.[6][7] It is particularly advantageous for preparative scale purifications.

Q3: What type of chiral stationary phase (CSP) is recommended for the HPLC separation of 4-phenylpentan-2-ol?

For secondary alcohols like 4-phenylpentan-2-ol, polysaccharide-based CSPs are highly recommended due to their broad enantioselectivity.[3] Columns based on amylose and cellulose derivatives, such as the CHIRALPAK® and CHIRALCEL® series, have demonstrated significant success in resolving various chiral alcohols.[3] Immobilized polysaccharide-based CSPs are particularly robust and offer enhanced solvent compatibility.[3]

Q4: What are typical starting mobile phase compositions for the chiral HPLC separation of 4-phenylpentan-2-ol?

  • Normal-Phase Chromatography: This is often the preferred mode for chiral separation of alcohols.[3] A common starting point is a mobile phase consisting of a non-polar solvent like n-hexane or n-heptane with a small percentage of a polar alcohol modifier, such as isopropanol (IPA) or ethanol.[3]

  • Reversed-Phase Chromatography: While less common for this specific application, it can be employed. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol.[3]

Q5: How does temperature affect the chiral separation?

Temperature plays a complex role in chiral recognition. Generally, lower temperatures enhance the subtle bonding forces responsible for enantiomeric differentiation, which can increase chiral selectivity.[8] However, higher temperatures can improve peak efficiency and shape.[8] The effect of temperature is compound-dependent, and in some cases, increasing the temperature can unexpectedly improve resolution.[8] Therefore, it is a critical parameter to optimize for each specific separation.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Troubleshooting Workflow:

Start Poor or No Resolution CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP ScreenCSPs Screen other CSPs (e.g., different polysaccharide derivatives) CSP->ScreenCSPs No MobilePhase Optimize Mobile Phase CSP->MobilePhase Yes Temperature Optimize Temperature MobilePhase->Temperature PartialImprovement Partial Improvement MobilePhase->PartialImprovement Partial Improvement ColumnHealth Check Column Health Temperature->ColumnHealth SignificantImprovement Significant Improvement Temperature->SignificantImprovement Significant Improvement ResolutionImproved Resolution Improved ColumnHealth->ResolutionImproved If column is healthy

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable for 4-phenylpentan-2-ol.

    • Action: Screen different CSPs, particularly various polysaccharide-based columns (e.g., amylose vs. cellulose derivatives).[1]

  • Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.[1]

    • Action (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., IPA or ethanol) in the hexane mobile phase. Try different alcohol modifiers as they can significantly impact enantioselectivity.[3]

    • Action (Reversed Phase): Adjust the ratio of the organic modifier (acetonitrile or methanol) to the aqueous phase. Also, optimize the pH and concentration of any buffer used.[9]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8]

    • Action: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) to determine the optimal condition.

  • Inappropriate Flow Rate: The flow rate can influence peak efficiency and, consequently, resolution.[3]

    • Action: Try reducing the flow rate to see if the resolution improves.

Issue 2: Peak Tailing

Symptom: The chromatographic peaks are asymmetrical, with a broader second half.

Troubleshooting Workflow:

Start Peak Tailing Observed AllPeaks Are all peaks tailing? Start->AllPeaks OnePeak Is only the analyte peak tailing? AllPeaks->OnePeak No ColumnOverload Check for Column Overload AllPeaks->ColumnOverload Yes SecondaryInteractions Suspect Secondary Interactions OnePeak->SecondaryInteractions DiluteSample Dilute sample and reinject ColumnOverload->DiluteSample PeakShapeImproved Peak Shape Improved DiluteSample->PeakShapeImproved OptimizeMobilePhase Optimize Mobile Phase (pH, additives) SecondaryInteractions->OptimizeMobilePhase ColumnHealth Check Column Health OptimizeMobilePhase->ColumnHealth ColumnHealth->PeakShapeImproved If column is healthy

Caption: Troubleshooting workflow for peak tailing.

Possible Causes and Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.[8]

    • Action: Since 4-phenylpentan-2-ol is a neutral/weakly acidic alcohol, secondary interactions with residual silanols on silica-based columns can be a cause.[8][9] While less common for alcohols than for basic compounds, adding a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) to the mobile phase can sometimes help.

  • Column Overload: Injecting too much sample can lead to peak distortion.[9][10]

    • Action: Prepare and inject a 1:10 and a 1:100 dilution of the sample. If the peak shape improves significantly, the original sample was overloading the column.[8]

  • Column Contamination or Degradation: A contaminated or old column can result in poor peak shape.[9]

    • Action: Wash the column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.[8]

Data Presentation

Table 1: Recommended Starting Conditions for Chiral HPLC Method Development

ParameterNormal-PhaseReversed-Phase
Recommended CSPs CHIRALPAK® IA, IB, IC, ID, IE, IFCHIRALCEL® OA, OB, OC, OD, OJCHIRALPAK® IA, IB, ICCHIRALCEL® OZ
Mobile Phase n-Hexane / Alcohol ModifierAcetonitrile / Water or Methanol / Water
Alcohol Modifier Isopropanol (IPA), EthanolN/A
Typical Ratio 98:2 to 90:10 (Hexane:Alcohol)70:30 to 50:50 (Organic:Aqueous)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C (to be optimized)25 °C (to be optimized)
Detection UV at 210 nm or 254 nmUV at 210 nm or 254 nm

Table 2: Recommended Starting Conditions for Chiral GC and SFC Method Development

ParameterGas Chromatography (GC)Supercritical Fluid Chromatography (SFC)
Recommended CSPs Cyclodextrin-based (e.g., Rt-βDEXsm)CHIRALPAK® and CHIRALCEL® SFC columns
Mobile Phase/Carrier Gas Helium or HydrogenSupercritical CO₂ with an alcohol co-solvent
Co-solvent N/AMethanol, Ethanol, or Isopropanol
Typical Ratio N/A95:5 to 80:20 (CO₂:Co-solvent)
Temperature Program Start at a low temperature (e.g., 70°C) and ramp upIsocratic or gradient temperature (e.g., 40°C)
Detection Flame Ionization Detector (FID)UV or Mass Spectrometry (MS)

Experimental Protocols

Protocol 1: Chiral HPLC Method Development (Normal-Phase)
  • Column Selection: Choose a polysaccharide-based chiral stationary phase, for example, a CHIRALPAK® IA column (amylose-based).

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic 4-phenylpentan-2-ol in the mobile phase.

  • Initial Mobile Phase: Start with a mobile phase of n-Hexane/Isopropanol (90:10, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 210 nm.

  • Optimization:

    • If resolution is poor, decrease the percentage of isopropanol in the mobile phase in small increments (e.g., to 95:5, then 98:2).

    • If retention times are too long, increase the percentage of isopropanol.

    • Experiment with a different alcohol modifier, such as ethanol, as this can alter selectivity.[3]

    • Optimize the column temperature between 15°C and 40°C to maximize resolution.[8]

Protocol 2: Chiral GC Method Development
  • Column Selection: Use a chiral capillary column with a cyclodextrin-based stationary phase.

  • Sample Preparation: Prepare a dilute solution of 4-phenylpentan-2-ol in a suitable solvent like methanol.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 250 °C.

    • Carrier Gas: Helium, at a constant flow or pressure.

    • Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp at 2°C/min to 150°C.

  • Optimization:

    • Adjust the temperature ramp rate. A slower ramp can improve resolution.

    • Optimize the carrier gas flow rate.

Protocol 3: Chiral SFC Method Development
  • Column Selection: Utilize a chiral column designed for SFC, such as a CHIRALPAK® IA-U or IC-U.

  • Sample Preparation: Dissolve the sample in the co-solvent (e.g., methanol or ethanol).

  • SFC Conditions:

    • Mobile Phase: Supercritical CO₂ and Methanol.

    • Initial Composition: 85% CO₂, 15% Methanol.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

  • Optimization:

    • Vary the percentage of the methanol co-solvent.

    • Try different alcohol co-solvents (e.g., ethanol).

    • Adjust the back pressure and temperature to fine-tune the separation.

References

Optimization

Technical Support Center: Synthesis of 4-Phenylpentan-2-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenylpentan-2-ol. Frequen...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-phenylpentan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-phenylpentan-2-ol?

A1: The two most common methods for synthesizing 4-phenylpentan-2-ol are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, such as (1-phenylethyl)magnesium bromide, with an aldehyde, typically acetaldehyde. This method is effective for forming the carbon-carbon bond necessary to construct the backbone of the molecule.

  • Reduction of 4-phenyl-3-penten-2-one: This route involves the reduction of the corresponding α,β-unsaturated ketone. The choice of reducing agent is critical to selectively reduce the ketone functionality without affecting the phenyl group or the carbon-carbon double bond, or to achieve a complete reduction of the alkene as well.

Q2: What are the major side reactions to consider in the Grignard synthesis of 4-phenylpentan-2-ol?

A2: The primary side reactions in the Grignard synthesis include:

  • Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide, leading to the formation of a biphenyl byproduct. This can be minimized by the slow addition of the alkyl halide during the Grignard reagent formation and by maintaining a low reaction temperature.

  • Reaction with Protic Sources: Grignard reagents are highly basic and will react with any protic source, such as water or alcohols. This quenches the Grignard reagent, reducing the yield of the desired alcohol. Therefore, strictly anhydrous conditions are essential.

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the α-proton of the aldehyde, forming an enolate. This consumes the Grignard reagent and reduces the yield of the secondary alcohol.

  • Oxidation of the Grignard Reagent: Exposure of the Grignard reagent to oxygen can lead to the formation of hydroperoxides and subsequently, after workup, phenols and other oxidation byproducts.

Q3: What are the potential side reactions during the reduction of 4-phenyl-3-penten-2-one?

A3: The main side reactions depend on the reducing agent and conditions used:

  • Using Sodium Borohydride (NaBH₄):

    • 1,4-Conjugate Addition: The hydride can add to the β-carbon of the α,β-unsaturated system, which after workup would lead to the formation of 4-phenylpentan-2-one (the saturated ketone).

    • Incomplete Reduction: The reaction may not go to completion, leaving unreacted starting material.

  • Using Catalytic Hydrogenation:

    • Over-reduction: The phenyl ring can be hydrogenated to a cyclohexyl ring under harsh conditions (high pressure and temperature, or with a highly active catalyst like rhodium on carbon).[1]

    • Hydrogenolysis: The resulting alcohol can be cleaved to form 4-phenylpentane.

    • Selective Reduction of the Alkene: Depending on the catalyst (e.g., Palladium on carbon), the carbon-carbon double bond may be reduced, yielding 4-phenylpentan-2-one, which may or may not be the desired intermediate for a subsequent reduction.[1]

Q4: How can I purify 4-phenylpentan-2-ol from the reaction mixture?

A4: Purification is typically achieved through a combination of techniques:

  • Aqueous Workup: The reaction is first quenched with an aqueous solution (e.g., saturated ammonium chloride for Grignard reactions or water/acid for reductions) to neutralize any reactive species and dissolve inorganic salts.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Drying: The combined organic extracts are dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.

  • Distillation: Fractional distillation under reduced pressure is a common method to separate 4-phenylpentan-2-ol from byproducts with different boiling points.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed to separate the desired product from closely related impurities.

Troubleshooting Guides

Grignard Synthesis of 4-Phenylpentan-2-ol
Issue Possible Cause(s) Troubleshooting Steps
Low or no yield of 4-phenylpentan-2-ol 1. Inactive magnesium. 2. Wet glassware or solvents. 3. Impure alkyl halide.1. Activate magnesium with a crystal of iodine or by crushing it under an inert atmosphere. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Use freshly distilled alkyl halide.
Presence of a significant amount of biphenyl byproduct Wurtz coupling due to high local concentration of alkyl halide or high temperature.Add the alkyl halide dropwise to the magnesium suspension. Maintain a gentle reflux and avoid overheating.
Formation of 4-phenylpentan-2-one Oxidation of the intermediate magnesium alkoxide during workup or handling.Ensure the reaction is worked up under an inert atmosphere if possible and avoid prolonged exposure to air.
Recovery of starting aldehyde 1. Incomplete reaction. 2. Enolization of the aldehyde.1. Ensure the Grignard reagent is in slight excess and allow for sufficient reaction time. 2. Add the aldehyde to the Grignard reagent at a low temperature (e.g., 0 °C).
Reduction of 4-phenyl-3-penten-2-one
Issue Possible Cause(s) Troubleshooting Steps
Formation of 4-phenylpentan-2-one (saturated ketone) 1,4-conjugate addition is competing with 1,2-reduction (ketone reduction).Use a selective reducing agent that favors 1,2-reduction, such as sodium borohydride in the presence of cerium(III) chloride (Luche reduction).
Presence of unreacted starting material 1. Insufficient reducing agent. 2. Low reaction temperature or short reaction time.1. Use a slight excess of the reducing agent. 2. Increase the reaction temperature or prolong the reaction time, monitoring by TLC.
Formation of 4-cyclohexylpentan-2-ol Over-reduction of the phenyl ring during catalytic hydrogenation.Use a less active catalyst (e.g., Pd/C instead of PtO₂ or Rh/C) and milder conditions (lower pressure and temperature).[1]
Formation of 4-phenylpentane Hydrogenolysis of the alcohol product.Choose a catalyst and conditions that are less prone to hydrogenolysis. This can be solvent and pH dependent.

Data Presentation

The following table summarizes typical yields for the synthesis of secondary alcohols via Grignard reaction and the reduction of α,β-unsaturated ketones. Please note that specific yields for 4-phenylpentan-2-ol may vary depending on the exact reaction conditions and scale.

Synthetic Route Reagents Typical Yield of Desired Alcohol (%) Major Side Products & Typical Yields (%)
Grignard Reaction (1-phenylethyl)magnesium bromide + Acetaldehyde60 - 80Biphenyl (5-15%), Unreacted Aldehyde (5-10%)
NaBH₄ Reduction 4-phenyl-3-penten-2-one, NaBH₄70 - 904-phenylpentan-2-one (5-20%)
Catalytic Hydrogenation 4-phenyl-3-penten-2-one, H₂, Pd/C85 - 954-phenylpentan-2-one (if reaction is stopped early), 4-cyclohexylpentan-2-ol (<5% under mild conditions)

Note: The data presented are typical values for analogous reactions and should be considered as a general guide. Actual yields may vary.

Experimental Protocols

Protocol 1: Synthesis of 4-Phenylpentan-2-ol via Grignard Reaction

This protocol is adapted from the synthesis of a similar secondary alcohol.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 1-Bromo-1-phenylethane

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. Add a solution of 1-bromo-1-phenylethane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by bubbling and a cloudy appearance. Once initiated, continue the dropwise addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the flask again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 4-Phenylpentan-2-ol via Reduction of 4-phenyl-3-penten-2-one with NaBH₄

Materials:

  • 4-phenyl-3-penten-2-one

  • Methanol

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 4-phenyl-3-penten-2-one in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride to the cooled solution in portions. Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize the mixture.

  • Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent to yield the crude product, which can be purified by column chromatography or vacuum distillation.

Visualizations

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Mg turnings Grignard (1-phenylethyl)magnesium bromide Mg->Grignard AlkylHalide 1-Bromo-1-phenylethane in Anhydrous Ether AlkylHalide->Grignard Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Aldehyde Acetaldehyde in Anhydrous Ether Aldehyde->Alkoxide Workup Aqueous Work-up (NH4Cl solution) Alkoxide->Workup Extraction Extraction (Ether) Workup->Extraction Purification Purification (Distillation/Chromatography) Extraction->Purification Product 4-Phenylpentan-2-ol Purification->Product

Caption: Experimental workflow for the Grignard synthesis of 4-phenylpentan-2-ol.

Side_Reactions_Grignard cluster_side Side Reactions Grignard Grignard Reagent (R-MgX) Product Desired Alcohol (R-CH(OH)-R') Grignard->Product reacts with Wurtz Wurtz Coupling Product (R-R) Grignard->Wurtz reacts with Enolate Enolate (from Aldehyde) Grignard->Enolate acts as base on Quenched Quenched Grignard (R-H) Grignard->Quenched reacts with Aldehyde Aldehyde (R'-CHO) Aldehyde->Product Aldehyde->Enolate AlkylHalide Alkyl Halide (R-X) AlkylHalide->Wurtz ProticSource Protic Source (e.g., H2O) ProticSource->Quenched

Caption: Common side reactions in the Grignard synthesis of 4-phenylpentan-2-ol.

Troubleshooting_Logic cluster_grignard Grignard Troubleshooting cluster_reduction Reduction Troubleshooting Start Low Yield or Impure Product CheckRoute Identify Synthesis Route Start->CheckRoute Grignard Grignard Route CheckRoute->Grignard Grignard Reduction Reduction Route CheckRoute->Reduction Reduction Grignard_Impurity Identify Major Impurity Grignard->Grignard_Impurity Reduction_Impurity Identify Major Impurity Reduction->Reduction_Impurity Biphenyl Biphenyl Grignard_Impurity->Biphenyl Biphenyl Ketone Ketone Grignard_Impurity->Ketone Ketone UnreactedSM Unreacted Starting Material Grignard_Impurity->UnreactedSM Unreacted SM Fix_Biphenyl Slow addition of R-X Control temperature Biphenyl->Fix_Biphenyl Fix_Ketone Inert atmosphere workup Ketone->Fix_Ketone Fix_UnreactedSM Check Mg activation Ensure anhydrous conditions UnreactedSM->Fix_UnreactedSM SatKetone Saturated Ketone Reduction_Impurity->SatKetone Saturated Ketone OverReduced Over-reduced Product Reduction_Impurity->OverReduced Over-reduced UnreactedEnone Unreacted Enone Reduction_Impurity->UnreactedEnone Unreacted Enone Fix_SatKetone Use 1,2-selective reagent (e.g., Luche reduction) SatKetone->Fix_SatKetone Fix_OverReduced Milder catalyst/conditions OverReduced->Fix_OverReduced Fix_UnreactedEnone Increase reagent/time/temp UnreactedEnone->Fix_UnreactedEnone

Caption: A logical workflow for troubleshooting the synthesis of 4-phenylpentan-2-ol.

References

Troubleshooting

Technical Support Center: Purification of Crude 4-Phenylpentan-2-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-phenylpentan-2-ol. The information is tailored for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-phenylpentan-2-ol. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 4-phenylpentan-2-ol?

A1: The primary methods for purifying crude 4-phenylpentan-2-ol, a liquid at room temperature, are fractional distillation and column chromatography. The choice of method depends on the nature of the impurities, the required final purity, and the scale of the purification.

Q2: What are the likely impurities in a crude sample of 4-phenylpentan-2-ol?

A2: The impurities present in crude 4-phenylpentan-2-ol largely depend on its synthetic route. A common method for its synthesis is the Grignard reaction between isobutyl magnesium bromide and benzaldehyde. Potential impurities from this synthesis include:

  • Unreacted starting materials: Benzaldehyde and isobutyl bromide.

  • Grignard reaction byproducts: Biphenyl (from the coupling of the Grignard reagent) and magnesium salts.

  • Solvent residues: Diethyl ether or tetrahydrofuran (THF) from the Grignard reaction.

Q3: How can I assess the purity of my 4-phenylpentan-2-ol sample?

A3: The purity of 4-phenylpentan-2-ol can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides a quantitative measure of purity by separating volatile components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the presence of impurities by comparing the sample spectrum to a reference spectrum of the pure compound.

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to check for the presence of non-volatile impurities.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of 4-phenylpentan-2-ol from impurities.

  • Possible Cause: The fractionating column is not efficient enough for the separation of components with close boiling points.

  • Troubleshooting Steps:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or metal sponge).

    • Optimize Heating Rate: Heat the distillation flask slowly and steadily to allow for proper vapor-liquid equilibrium to be established in the column. A rapid heating rate will lead to co-distillation.

    • Ensure Proper Insulation: Insulate the distillation head and fractionating column with glass wool or aluminum foil to maintain the temperature gradient.

Issue 2: The product is not distilling over at the expected temperature.

  • Possible Cause 1: The thermometer is not placed correctly.

  • Troubleshooting Step: Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Possible Cause 2: The system has a leak.

  • Troubleshooting Step: Check all joints and connections for a tight seal. Use appropriate grease for ground glass joints if necessary.

Column Chromatography

Issue 1: Poor separation of 4-phenylpentan-2-ol from non-polar impurities (e.g., biphenyl).

  • Possible Cause: The solvent system (eluent) is too polar.

  • Troubleshooting Steps:

    • Decrease Eluent Polarity: Gradually decrease the polarity of the eluent. Start with a non-polar solvent like hexane and slowly increase the proportion of a more polar solvent like ethyl acetate. A common starting point for a compound of this polarity would be a 95:5 or 90:10 mixture of hexane:ethyl acetate.

    • Optimize by TLC: Use Thin-Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between your product and the impurities before running the column. The ideal Rf value for the product is typically between 0.2 and 0.4.

Issue 2: The product is eluting too slowly or not at all.

  • Possible Cause: The eluent is not polar enough.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

    • Check for Channeling: If the top of the silica gel bed is disturbed, it can lead to channeling, where the solvent runs down cracks in the stationary phase instead of flowing through it evenly. Ensure the column is packed uniformly and the sample is loaded carefully.

Issue 3: Tailing of the product spot on TLC and broad elution from the column.

  • Possible Cause: The compound is interacting too strongly with the acidic silica gel.

  • Troubleshooting Steps:

    • Add a Deactivating Agent: Add a small amount of a base, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).

Quantitative Data Summary

The following table summarizes typical quantitative data for the purification of 4-phenylpentan-2-ol. These values are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Yield (%)Expected Purity (%)Key Parameters
Fractional Distillation 70 - 85> 95Boiling Point: ~115-117 °C at 10 mmHgPressure: Vacuum distillation is recommended to prevent decomposition.
Column Chromatography 60 - 80> 98Stationary Phase: Silica gel (230-400 mesh)Eluent: Hexane/Ethyl Acetate gradient (e.g., 95:5 to 80:20)

Experimental Protocols

Protocol 1: Fractional Distillation of Crude 4-Phenylpentan-2-ol
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude 4-phenylpentan-2-ol into the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently with a heating mantle.

    • Observe the vapor rising through the fractionating column.

    • Collect any low-boiling fractions (e.g., solvent residues) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of 4-phenylpentan-2-ol, switch to a clean receiving flask to collect the product.

    • Continue distillation until the temperature begins to rise again or only a small amount of residue remains in the distillation flask.

  • Analysis: Analyze the collected fractions for purity using GC or NMR.

Protocol 2: Column Chromatography of Crude 4-Phenylpentan-2-ol
  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude 4-phenylpentan-2-ol in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution process using TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-phenylpentan-2-ol.

Visualizations

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Analysis A Assemble Fractional Distillation Apparatus B Add Crude Product to Flask A->B Load C Heat Gently B->C Start D Collect Low-Boiling Impurities C->D Vapor Rises E Collect Product Fraction D->E Temperature Stabilizes F Stop Distillation E->F Temperature Changes G Analyze Purity (GC/NMR) E->G Sample

Caption: Workflow for Fractional Distillation Purification.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_isolation Product Isolation A Pack Column with Silica Gel C Load Sample onto Column A->C B Dissolve Crude Product B->C D Elute with Solvent Gradient C->D Start Elution E Collect Fractions D->E F Monitor Fractions by TLC E->F Analyze G Combine Pure Fractions F->G Identify H Remove Solvent G->H I Pure Product H->I

Caption: Workflow for Column Chromatography Purification.

Optimization

Technical Support Center: Optimizing Temperature and Pressure in Flow Chemistry

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with flow chemistry. Our goal is to help y...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with flow chemistry. Our goal is to help you overcome common challenges and effectively optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of controlling temperature and pressure in flow chemistry?

A1: Precise control over temperature and pressure in continuous flow systems offers significant advantages over traditional batch chemistry.[1] Key benefits include:

  • Enhanced Safety: The small reactor volumes inherent to flow chemistry improve heat transfer and minimize the risks associated with highly exothermic or hazardous reactions.[2]

  • Faster Reactions: Operating at temperatures above a solvent's boiling point is possible by applying back pressure, which keeps the solvent in a liquid phase.[1][3] This access to higher temperatures can dramatically increase reaction rates according to the Arrhenius equation.[1][4]

  • Improved Control and Selectivity: The ability to finely tune temperature and pressure allows for precise manipulation of reaction pathways, leading to higher yields and greater selectivity for the desired product.[1]

  • Expanded Parameter Window: Flow chemistry enables the exploration of a wider range of temperatures and pressures than is feasible in batch reactors, potentially unlocking novel chemical transformations.[1]

  • Increased Reproducibility: Continuous flow reactors can achieve and maintain a steady state, leading to highly reproducible product quality over time.[5]

Q2: How does pressure affect my flow chemistry reaction?

A2: Pressure is a critical parameter in flow chemistry for several reasons:

  • Phase Control: Applying back pressure is essential for superheating solvents, allowing reactions to be run at temperatures above their atmospheric boiling points without the solvent boiling.[3] This is a key advantage for accelerating slow reactions.

  • Gas-Liquid Reactions: In reactions involving gaseous reagents, increasing the pressure enhances the solubility of the gas in the liquid phase.[3][6] This increased concentration of the dissolved gas can significantly speed up the reaction rate.[3]

  • Equilibrium Management: For reversible reactions involving gases, pressure can shift the reaction equilibrium. Increasing the pressure will favor the side of the reaction with fewer moles of gas.[3]

  • Preventing Outgassing: Sudden pressure drops can cause dissolved gases to come out of solution, leading to bubble formation which can disrupt flow and affect reaction consistency. A back-pressure regulator helps maintain a stable pressure to prevent this.

Q3: What is a back-pressure regulator (BPR) and why is it important?

A3: A back-pressure regulator (BPR) is a device installed at the end of the reactor system that maintains a set pressure upstream.[1][6] It is crucial for controlling the pressure within the reactor.[3] By setting a specific pressure on the BPR, the system pressure will build to that level, allowing for the superheating of solvents and the efficient handling of gas-liquid reactions.[1][3] BPRs are essential for maintaining stable and reproducible reaction conditions.[6]

Q4: How do I choose the right temperature and pressure for my reaction?

A4: The optimal temperature and pressure are highly dependent on the specific chemical transformation. A common approach is to start with conditions that are known to work in batch chemistry and then systematically explore a wider range of parameters.[2] Automated systems can assist in rapidly screening a variety of conditions with minimal material consumption.[7] Consider the thermal stability of your reactants, products, and any catalysts when exploring higher temperatures.[1]

Troubleshooting Guides

Issue 1: Reactor Clogging or Blockages

Reactor clogging is a common issue in flow chemistry, often caused by the precipitation of starting materials, intermediates, or products.[8]

Troubleshooting Workflow

start Reactor Clogging Observed check_solubility Are all components soluble in the reaction medium? start->check_solubility increase_solvent Increase solvent volume or use a co-solvent to improve solubility. check_solubility->increase_solvent Partially lower_concentration Decrease reactant concentrations. check_solubility->lower_concentration No check_temp Is the temperature appropriate? (Precipitation on cooling?) check_solubility->check_temp Yes increase_solvent->check_temp lower_concentration->check_temp increase_temp Increase reactor temperature to improve solubility. check_temp->increase_temp No check_bpr Is the back-pressure regulator (BPR) clogged with solids? check_temp->check_bpr Yes increase_temp->check_bpr clean_bpr Clean or replace the BPR. Consider a slurry-compatible BPR. check_bpr->clean_bpr Yes resolved Problem Resolved check_bpr->resolved No clean_bpr->resolved

Caption: Troubleshooting workflow for reactor clogging.

Detailed Steps:

  • Verify Solubility: Ensure that all reactants, products, and intermediates are soluble in the chosen solvent at the reaction concentration.[1] If solubility is an issue, consider decreasing the concentration or using a co-solvent.[2][8]

  • Adjust Temperature: If the product precipitates upon cooling, you may need to increase the temperature of the entire flow path, including transfer lines. Conversely, some materials may be less soluble at higher temperatures.

  • Check for Leaks: A leak in the system can cause a pressure drop, leading to solvent evaporation and precipitation of solids.

  • Inspect the Back-Pressure Regulator (BPR): Standard BPRs are susceptible to clogging by solid particles.[8][9] If you anticipate solids, consider using a BPR designed to handle slurries.[8][9]

  • Initial Low Concentration: When first transitioning a reaction to flow, it's advisable to start with low concentrations to avoid blockages.[2]

Issue 2: Low Reaction Conversion

Achieving incomplete conversion is a common challenge during optimization.

Troubleshooting Workflow

start Low Reaction Conversion check_res_time Is the residence time sufficient? start->check_res_time increase_res_time Decrease flow rate or increase reactor volume. check_res_time->increase_res_time No check_temp Is the temperature optimal? check_res_time->check_temp Yes increase_res_time->check_temp increase_temp Increase reactor temperature (check for degradation). check_temp->increase_temp No check_mixing Is mixing efficient? check_temp->check_mixing Yes increase_temp->check_mixing improve_mixing Use a static mixer or increase flow rate (if turbulent). check_mixing->improve_mixing No check_catalyst Is a catalyst used and active? check_mixing->check_catalyst Yes improve_mixing->check_catalyst replace_catalyst Replace or regenerate catalyst. check_catalyst->replace_catalyst Deactivated resolved Problem Resolved check_catalyst->resolved Yes/NA replace_catalyst->resolved

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps:

  • Increase Residence Time: The reactants may not be spending enough time in the reactor.[10] You can increase the residence time by either decreasing the total flow rate or by using a larger volume reactor.

  • Increase Temperature: Reaction rates generally increase with temperature.[4][11] Carefully increase the reactor temperature, while monitoring for any product degradation or side reactions.

  • Check Stoichiometry: Ensure that the relative flow rates of your reactant streams deliver the correct stoichiometry at the mixing point.

  • Improve Mixing: Poor mixing can lead to localized areas of low reactant concentration, resulting in lower overall conversion.[5] Consider using a static mixer or adjusting flow rates to improve mixing efficiency.

  • Catalyst Deactivation: For reactions using a solid-phase catalyst in a packed bed reactor, the catalyst may deactivate over time.[10]

Issue 3: Unstable Pressure Readings

Fluctuating pressure can indicate a variety of issues within the flow system.[12][13]

Troubleshooting Workflow

start Unstable Pressure check_pumps Are pumps delivering a stable, pulse-free flow? start->check_pumps service_pumps Service pumps (check valves, seals). Install a pulse dampener. check_pumps->service_pumps No check_leaks Are there any leaks in the system? check_pumps->check_leaks Yes service_pumps->check_leaks tighten_fittings Tighten all fittings and connections. check_leaks->tighten_fittings Yes check_bubbles Are there gas bubbles in the lines? check_leaks->check_bubbles No tighten_fittings->check_bubbles degas_solvents Degas solvents. Check for leaks on the inlet side. check_bubbles->degas_solvents Yes check_bpr Is the BPR functioning correctly? check_bubbles->check_bpr No degas_solvents->check_bpr service_bpr Clean or replace the BPR. check_bpr->service_bpr No resolved Problem Resolved check_bpr->resolved Yes service_bpr->resolved start Define Initial Conditions (Flow Rate, Pressure) temp_loop Vary Temperature start->temp_loop steady_state_T Reach Steady State temp_loop->steady_state_T analyze_T Collect & Analyze Sample steady_state_T->analyze_T opt_temp Optimal Temperature Found? analyze_T->opt_temp opt_temp->temp_loop No set_opt_temp Set Reactor to Optimal Temperature opt_temp->set_opt_temp Yes pressure_loop Vary Pressure set_opt_temp->pressure_loop steady_state_P Reach Steady State pressure_loop->steady_state_P analyze_P Collect & Analyze Sample steady_state_P->analyze_P opt_pressure Optimal Pressure Found? analyze_P->opt_pressure opt_pressure->pressure_loop No finish Optimization Complete opt_pressure->finish Yes

References

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenylalkanols

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues enc...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of phenylalkanols.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of phenylalkanols?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, exhibiting a trailing edge that is longer than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1][2] Peak tailing is problematic because it can lead to reduced resolution between adjacent peaks, inaccurate peak integration and quantification, and decreased analytical sensitivity. For phenylalkanols, which are polar and often basic compounds, this issue can significantly compromise the accuracy and reliability of analytical results.[1]

Q2: What are the primary causes of peak tailing for phenylalkanol compounds?

A2: The most common causes of peak tailing for phenylalkanols are related to secondary chemical interactions with the stationary phase and issues with the mobile phase. Phenylalkanols, being polar and often containing basic amine groups, are particularly susceptible to strong interactions with residual silanol groups on the surface of silica-based reversed-phase columns.[3] Other significant causes include:

  • Improper mobile phase pH: If the mobile phase pH is close to the pKa of the phenylalkanol or the silanol groups on the column, a mix of ionized and non-ionized forms will exist, leading to peak distortion.[1][2]

  • Column contamination or degradation: The accumulation of strongly retained sample components or the physical degradation of the stationary phase can create active sites that cause tailing.[4]

  • Column overloading: Injecting a sample with too high a concentration can saturate the stationary phase, resulting in peak asymmetry.[3]

  • Extra-column effects: Dispersion of the analyte band in tubing, fittings, or the detector cell after it has left the column can cause broadening and tailing.[5]

Q3: How does adjusting the mobile phase pH improve the peak shape of phenylalkanols?

A3: Phenylalkanols are typically basic compounds. At a low mobile phase pH (e.g., around 3.0), the acidic silanol groups (Si-OH) on the silica-based stationary phase are protonated and thus less likely to interact with the positively charged phenylalkanol molecules. This reduction in secondary ionic interactions is a primary reason for the improvement in peak shape.[3]

Q4: Can a contaminated guard column cause peak tailing?

A4: Yes, a contaminated or worn-out guard column is a common source of peak tailing. The guard column is designed to protect the analytical column from contaminants. If it becomes saturated with strongly retained compounds, it can itself become a source of peak distortion. Replacing the guard column is a quick and effective troubleshooting step if you suspect it might be the cause.[3]

Q5: What is an acceptable tailing factor for HPLC analysis?

A5: For many analytical assays, a USP tailing factor (Tf) of less than or equal to 2.0 is considered acceptable. However, for high-resolution separations or trace analysis, a value closer to 1.0, indicating a more symmetrical peak, is desirable.[1]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with phenylalkanols.

Guide 1: Initial Diagnosis and Systematic Troubleshooting

This guide provides a logical workflow to identify the root cause of peak tailing.

Troubleshooting_Workflow start Peak Tailing Observed all_tailing Are ALL peaks tailing? start->all_tailing system_issue Suspect Physical or System-Wide Issue all_tailing->system_issue Yes chemical_issue Suspect Chemical or Method-Specific Issue all_tailing->chemical_issue No some_tailing Only Phenylalkanol Peak (or some peaks) Tails check_void Check for Column Void (See Protocol 3) system_issue->check_void check_silanol Diagnose Secondary Silanol Interactions (See Protocol 1) chemical_issue->check_silanol check_overload Check for Mass Overload (See Protocol 2) check_connections Inspect Tubing and Connections check_void->check_connections optimize_mp Optimize Mobile Phase (See Guide 2) check_silanol->optimize_mp optimize_mp->check_overload

Caption: A step-by-step workflow for diagnosing HPLC peak tailing.

Guide 2: Optimizing Mobile Phase Conditions

Mobile phase composition is a critical factor in controlling the peak shape of phenylalkanols.

Lowering the mobile phase pH is a highly effective strategy to reduce peak tailing for basic compounds like phenylalkanols. By protonating the residual silanol groups on the stationary phase, their unwanted interaction with the basic analyte is minimized.

Mobile Phase pHPeak Asymmetry Factor (As) for a Phenylalkanol-like Compound
7.02.35
3.01.33

Data is illustrative and based on typical chromatographic principles for basic compounds.

Mobile phase additives, also known as "silanol blockers," can significantly improve the peak shape of basic compounds by competing with the analyte for active silanol sites.

AnalyteUSP Tailing Factor (No Additive)USP Tailing Factor (with 10 mM Triethylamine - TEA)
Phenylpropanolamine1.291.19
Ephedrine1.911.18
Amphetamine1.631.20
Methamphetamine2.351.26
Phentermine1.571.14

This data demonstrates the significant improvement in peak shape for a range of basic compounds with the addition of TEA to the mobile phase.

Experimental Protocols

Protocol 1: Diagnosing Secondary Silanol Interactions

This protocol provides a step-by-step method to determine if secondary interactions with silanol groups are the cause of peak tailing.

Objective: To diagnose the contribution of silanol interactions to the peak tailing of a phenylalkanol analyte.

Materials:

  • HPLC system with UV or Mass Spectrometric (MS) detector

  • Reversed-phase C18 column (preferably a modern, high-purity, end-capped column)

  • Phenylalkanol standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Triethylamine (TEA) or Ammonium acetate

Procedure:

  • Establish a Baseline:

    • Prepare a mobile phase of acetonitrile and water at a neutral pH (e.g., pH 7.0 using a phosphate buffer).

    • Equilibrate the column with this mobile phase until a stable baseline is achieved.

    • Inject the phenylalkanol standard and record the chromatogram, paying close attention to the peak shape and tailing factor.

  • Low pH Analysis:

    • Prepare a new mobile phase with the same acetonitrile/water ratio, but adjust the aqueous portion to a low pH (e.g., pH 3.0) using 0.1% formic acid or TFA.

    • Equilibrate the column with the low pH mobile phase.

    • Inject the phenylalkanol standard again and record the chromatogram.

  • Analysis with a Competing Base:

    • Prepare a mobile phase at a neutral or slightly acidic pH and add a competing base, such as 10-25 mM triethylamine (TEA).[6]

    • Equilibrate the column with this new mobile phase.

    • Inject the phenylalkanol standard and record the chromatogram.

Interpretation of Results:

  • Significant Improvement at Low pH: If the peak tailing is substantially reduced at a low pH, it is a strong indication that secondary interactions with ionized silanol groups are a primary cause of the tailing.

  • Improvement with Competing Base: If the addition of TEA improves the peak shape, this further confirms that silanol interactions are a key factor.

  • No Significant Change: If neither of these modifications significantly improves the peak shape, the tailing is likely due to other factors such as column degradation, overloading, or extra-column effects.

Silanol_Interaction cluster_0 Silica Surface silanol Ionized Silanol Group (Si-O⁻) interaction Strong Secondary Interaction silanol->interaction phenylalkanol Protonated Phenylalkanol (Analyte⁺) phenylalkanol->interaction tailing Peak Tailing interaction->tailing

Caption: Analyte interactions with ionized silanol groups leading to peak tailing.

Protocol 2: Diagnosing Column Overload

This protocol helps to determine if the observed peak tailing is due to injecting too much sample onto the column.

Objective: To ascertain if mass overload is the cause of peak tailing.

Materials:

  • HPLC system with UV detector

  • The column and mobile phase from your current method

  • A stock solution of your phenylalkanol standard at a known concentration

Procedure:

  • Prepare a Dilution Series: Create a series of dilutions of your stock solution. A good starting point is a 10-fold dilution series (e.g., original concentration, 1:10 dilution, 1:100 dilution).

  • Sequential Injections: Inject the same volume of each solution, starting with the most dilute and progressing to the most concentrated.

  • Analyze Peak Shape: Compare the peak shape and tailing factor for each injection.

Interpretation of Results:

  • Tailing Decreases with Dilution: If the peak tailing significantly decreases as the sample concentration is reduced, and the most dilute sample gives a symmetrical peak, then mass overload is the likely cause.

  • Tailing is Consistent: If the peak tailing remains relatively constant across all concentrations, the issue is likely not due to mass overload.

Protocol 3: Diagnosing a Column Void

A void at the head of the column can cause significant peak distortion. This protocol provides a method to test for a column void.

Objective: To determine if a void has formed at the inlet of the HPLC column.

Materials:

  • HPLC system

  • The column

  • An unretained, UV-active compound (e.g., uracil for reversed-phase)

  • A new column of the same type (for comparison)

Procedure:

  • Determine the Void Volume (t₀):

    • Inject a small amount of an unretained compound (like uracil) onto the column.

    • The time it takes for this compound to elute is the column void time (t₀). The void volume is t₀ multiplied by the flow rate.[7][8]

  • Inject the Phenylalkanol Standard:

    • Inject your phenylalkanol standard and observe the peak shape.

  • Reverse the Column:

    • Important: Only perform this step if the column manufacturer's instructions permit backflushing.

    • Carefully disconnect the column and reconnect it in the reverse direction.

    • Equilibrate the column with the mobile phase.

    • Re-inject the phenylalkanol standard.

  • Compare Chromatograms:

    • Compare the peak shape from the forward and reverse flow directions. A significant improvement in peak shape in the reverse direction can indicate a void at the original column inlet.

  • Compare with a New Column:

    • If possible, install a new column of the same type and inject the phenylalkanol standard. A significantly better peak shape on the new column suggests the old column is degraded.

Interpretation of Results:

  • Improved Peak Shape in Reverse: A noticeable improvement in peak symmetry after reversing the column strongly suggests a void or contamination at the original column inlet.

  • Poor Peak Shape Persists: If tailing is still present after reversing the column, the problem may be due to degradation of the packed bed throughout the column or other chemical issues.

By following these guides and protocols, researchers can systematically diagnose and resolve the common causes of peak tailing in the HPLC analysis of phenylalkanols, leading to more accurate and reliable results.

References

Optimization

Technical Support Center: Purification of 4-Phenylpentan-2-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenylpentan-2-ol. Our goal is to address...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-phenylpentan-2-ol. Our goal is to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4-phenylpentan-2-ol?

A1: The impurities present in 4-phenylpentan-2-ol largely depend on its synthetic route. A common method for its synthesis is the Grignard reaction between benzylacetone and a methylmagnesium halide. Potential impurities from this synthesis can include:

  • Unreacted Starting Materials: Benzylacetone and Grignard reagents.

  • Byproducts of the Grignard Reaction: Such as biphenyl, which can form from the coupling of the Grignard reagent.[1]

  • Solvent and Reagent Residues: Residual solvents like diethyl ether or THF, and quenching agents.

  • Dehydration Products: Alkenes formed by the elimination of water from the alcohol.

Q2: What are the recommended primary purification methods for 4-phenylpentan-2-ol?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities. The most common and effective methods are:

  • Fractional Distillation: Ideal for separating 4-phenylpentan-2-ol from impurities with significantly different boiling points.[2]

  • Flash Column Chromatography: A versatile technique for separating compounds with similar polarities.[3][4]

  • Recrystallization: Suitable if the crude product is a solid or can be solidified, and a suitable solvent is found.[3][5]

Q3: How can I effectively remove water from my sample of 4-phenylpentan-2-ol?

A3: Water can be a persistent impurity. To remove it, you can use a standard aqueous work-up followed by drying. This typically involves:

  • Washing the organic layer with brine (a saturated solution of NaCl).

  • Drying the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtering to remove the drying agent.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause Solution
Poor Separation Boiling points of the components are too close.Use a longer fractionating column with a higher number of theoretical plates. Reduce the distillation rate.
Bumping/Uneven Boiling Lack of nucleation sites.Add boiling chips or a magnetic stir bar to the distillation flask.
Product Loss Condensation in the column.Ensure the column is well-insulated.
Flash Column Chromatography
Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. A gradient elution may be necessary.[6]
Compound Elutes Too Quickly Solvent is too polar.Decrease the polarity of the eluent.
Compound Does Not Elute Solvent is not polar enough.Increase the polarity of the eluent.
Tailing of Spots on TLC/Column Compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).
Recrystallization
Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add more solvent. Use a solvent with a lower boiling point.[5]
No Crystal Formation Solution is not saturated enough, or cooling is too rapid.Evaporate some of the solvent to increase the concentration. Allow the solution to cool more slowly. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal.[3]
Low Recovery Too much solvent was used, or the compound is too soluble in the cold solvent.Use the minimum amount of hot solvent to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration.

Quantitative Data

The following table presents hypothetical data on the purification of 4-phenylpentan-2-ol using different techniques. This data is for illustrative purposes to demonstrate the expected efficiency of each method.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Impurities Removed
Fractional Distillation 859875Low-boiling solvents, unreacted benzylacetone
Flash Chromatography 85>9985Biphenyl, other non-polar byproducts
Recrystallization 909980Polar impurities, some isomers

Experimental Protocols

Protocol 1: Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations).

  • Charging the Flask: Add the crude 4-phenylpentan-2-ol and a few boiling chips to the distillation flask.

  • Heating: Gently heat the flask.

  • Equilibration: Allow the vapor to slowly rise through the column until the temperature at the thermometer stabilizes.

  • Collection: Collect the fraction that distills at the boiling point of 4-phenylpentan-2-ol (approximately 235-238 °C at atmospheric pressure).

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A common starting point for alcohols is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude 4-phenylpentan-2-ol in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with the chosen solvent system, applying pressure to increase the flow rate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the pure fractions containing 4-phenylpentan-2-ol.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents to find one in which it is soluble when hot but sparingly soluble when cold.

  • Dissolution: Dissolve the crude 4-phenylpentan-2-ol in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis cluster_end Final Product Crude 4-phenylpentan-2-ol Crude 4-phenylpentan-2-ol Distillation Distillation Crude 4-phenylpentan-2-ol->Distillation Chromatography Chromatography Crude 4-phenylpentan-2-ol->Chromatography Recrystallization Recrystallization Crude 4-phenylpentan-2-ol->Recrystallization Purity_Check Purity Analysis (GC, NMR) Distillation->Purity_Check Chromatography->Purity_Check Recrystallization->Purity_Check Pure 4-phenylpentan-2-ol Pure 4-phenylpentan-2-ol Purity_Check->Pure 4-phenylpentan-2-ol

Caption: General workflow for the purification of 4-phenylpentan-2-ol.

troubleshooting_logic Impure_Sample Impure Sample Choose_Method Choose Purification Method Impure_Sample->Choose_Method Distillation Fractional Distillation Choose_Method->Distillation Different B.P. Chromatography Flash Chromatography Choose_Method->Chromatography Similar Polarity Recrystallization Recrystallization Choose_Method->Recrystallization Solid Analyze_Purity Analyze Purity Distillation->Analyze_Purity Chromatography->Analyze_Purity Recrystallization->Analyze_Purity Pure_Product Pure Product Analyze_Purity->Pure_Product Purity OK Repurify Re-purify or Choose Alternative Method Analyze_Purity->Repurify Purity Not OK Repurify->Choose_Method

Caption: Decision-making logic for purification method selection.

References

Troubleshooting

Technical Support Center: Enhancing Diastereoselectivity in Chemical Reactions

Welcome to the technical support center for diastereoselective synthesis. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize the stereochemical outcome of the...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective synthesis. This resource is designed for researchers, scientists, and professionals in drug development seeking to optimize the stereochemical outcome of their reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low diastereoselectivity. What are the most common factors I should investigate?

A1: Low diastereoselectivity can stem from several factors. The most common issues to investigate are suboptimal reaction temperature, inappropriate solvent choice, incorrect stoichiometry or nature of the base or catalyst, and steric hindrance from the substrate or reagents.[1][2][3] It is also crucial to ensure the high purity of all starting materials, as impurities can significantly impact the stereochemical outcome.[1][3]

Q2: How does temperature affect the diastereoselectivity of my reaction?

A2: Temperature is a critical parameter in controlling diastereoselectivity. Generally, lowering the reaction temperature enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1][2][3] Conversely, higher temperatures can provide enough energy to overcome this energy difference, leading to a decrease in selectivity.[3] However, there are instances where higher temperatures have been shown to increase diastereoselectivity, so the optimal temperature is system-dependent and often requires empirical screening.[4][5]

Q3: Can the choice of solvent significantly impact the diastereomeric ratio?

A3: Absolutely. The solvent can dramatically influence the stereochemical outcome of a reaction.[6][7] Solvents can stabilize one diastereomeric transition state over another through interactions like hydrogen bonding or dipole-dipole interactions.[7] Changing the polarity of the solvent can, in some cases, even reverse the diastereoselectivity of a reaction.[6] Therefore, a thorough solvent screen is a crucial step in optimizing for high diastereoselectivity.

Q4: What is a chiral auxiliary, and how can it be used to improve diastereoselectivity?

A4: A chiral auxiliary is a chiral molecule that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][8][9] The rigid, chiral environment provided by the auxiliary blocks one face of the reactive center, forcing the incoming reagent to attack from the less sterically hindered face, thus leading to the preferential formation of one diastereomer.[1] After the reaction, the auxiliary can be cleaved and ideally recycled.[1][10]

Troubleshooting Guides

Issue: Low Diastereoselectivity in an Aldol Reaction

Possible Causes and Solutions:

  • Suboptimal Temperature: The reaction may be running at too high a temperature.

    • Solution: Lower the reaction temperature. Common temperatures to screen are 0 °C, -20 °C, and -78 °C.[2][3]

  • Incorrect Lewis Acid or Base: The choice of Lewis acid or base can significantly affect the transition state geometry.

    • Solution: Screen a variety of Lewis acids (e.g., TiCl₄, Sn(OTf)₂, Et₂AlCl, BF₃·OEt₂) or bases (e.g., LDA, LiHMDS, KHMDS).[3][11]

  • Inappropriate Solvent: The solvent may not be optimal for stabilizing the desired transition state.

    • Solution: Conduct a solvent screen, testing a range of polar aprotic (e.g., THF, Et₂O, DCM) and nonpolar (e.g., toluene, hexanes) solvents.[6][12]

  • Enolate Geometry: The geometry of the enolate (E vs. Z) can dictate the syn vs. anti stereochemistry of the aldol product.

    • Solution: The choice of base and reaction conditions can influence enolate geometry. For example, using LDA in THF tends to favor the Z-enolate.

Issue: Poor Diastereoselectivity in a Michael Addition

Possible Causes and Solutions:

  • Solvent Effects: The polarity of the solvent can have a dramatic effect on the diastereoselectivity of Michael additions.[6]

    • Solution: Screen a range of solvents with varying polarities. In some cases, highly polar solvents like trifluoroethanol have been shown to be optimal.[6]

  • Catalyst Choice: The catalyst used can influence the facial selectivity of the addition.

    • Solution: If using a catalyst, screen different chiral catalysts or ligands to find one that provides the desired stereocontrol.[13][14]

  • Presence of Aggregates: In reactions involving organometallic reagents, the formation of aggregates can lead to lower selectivity.

    • Solution: Additives like lithium chloride (LiCl) can help break up aggregates and lead to more selective monomeric species.[15]

Data Presentation

The following tables summarize the effect of various reaction parameters on diastereoselectivity in representative reactions.

Table 1: Effect of Lewis Acid and Temperature on Diastereoselectivity in an Aldol Reaction

EntryChiral AuxiliaryAldehydeLewis AcidTemperature (°C)Diastereomeric Ratio (syn:anti)Yield (%)
1(-)-trans-2-phenyl-1-cyclohexanolBenzaldehydeTiCl₄-7895:585
2(-)-trans-2-phenyl-1-cyclohexanolBenzaldehydeSn(OTf)₂-7892:888
3(-)-trans-2-phenyl-1-cyclohexanolBenzaldehydeTiCl₄085:1587
4Evans AuxiliaryIsobutyraldehydeTiCl₄-78>99:192
5Evans AuxiliaryIsobutyraldehydeTiCl₄2590:1095

Data is illustrative and based on typical results found in the literature.[11]

Table 2: Influence of Solvent on Diastereoselectivity in a Michael Addition

EntrySolventDiastereomeric Ratio (A:B)
1Toluene1:1.5
2THF1:1
3CH₂Cl₂2.5:1
4CH₃CN4:1
5CF₃CH₂OH>20:1

This table illustrates a case where changing the solvent polarity dramatically reverses and improves diastereoselectivity.[6]

Experimental Protocols

Protocol 1: General Procedure for a Chiral Auxiliary-Directed Aldol Addition
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral auxiliary-derived ester (1.0 eq) and the chosen anhydrous solvent (e.g., Dichloromethane).[11]

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using an appropriate cooling bath.[11]

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) to the stirred solution.[11]

  • Base Addition: After stirring for 10-15 minutes, add a tertiary amine base (e.g., triethylamine, 1.2 eq).[11]

  • Enolate Formation: Stir the mixture for 30-60 minutes to allow for enolate formation.

  • Electrophile Addition: Add the aldehyde (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[11]

  • Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.[2]

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product, which is then purified by silica gel chromatography.[11]

Visualizations

Diastereoselective_Reaction_Workflow cluster_optimization Optimization Cycle Start Low Diastereoselectivity Observed Temp Vary Temperature (-78°C, -20°C, 0°C, RT) Start->Temp Solvent Screen Solvents (Polar Aprotic, Nonpolar) Temp->Solvent If no improvement Analysis Analyze d.r. (NMR, HPLC) Temp->Analysis Reagent Modify Reagent (Lewis Acid, Base, Catalyst) Solvent->Reagent If no improvement Solvent->Analysis Reagent->Temp Re-optimize Reagent->Analysis Analysis->Temp d.r. < 95:5 High_dr High Diastereoselectivity Achieved Analysis->High_dr d.r. > 95:5

Caption: A typical workflow for optimizing the diastereoselectivity of a reaction.

Chiral_Auxiliary_Mechanism cluster_main Mechanism of a Chiral Auxiliary Substrate Prochiral Substrate Intermediate Chiral Intermediate Steric Shielding Substrate:f0->Intermediate:f0 + Auxiliary Auxiliary Chiral Auxiliary Auxiliary:f0->Intermediate:f0 Product Diastereomerically Enriched Product Intermediate:f1->Product:f0 + Reagent (Facial Attack) Cleavage { Auxiliary Cleavage} Product:f0->Cleavage:f0 Cleavage->Auxiliary:f0 Recycle

Caption: The general mechanism of action for a chiral auxiliary in diastereoselective synthesis.

Kinetic_vs_Thermodynamic_Control cluster_control Kinetic vs. Thermodynamic Control Reactants Reactants TS_Kinetic Transition State (Kinetic) Reactants->TS_Kinetic Low Temp (Lower Ea) TS_Thermo Transition State (Thermodynamic) Reactants->TS_Thermo High Temp (Higher Ea) P_Kinetic Kinetic Product (Less Stable) TS_Kinetic->P_Kinetic P_Thermo Thermodynamic Product (More Stable) P_Kinetic->P_Thermo Equilibration (High Temp) TS_Thermo->P_Thermo

Caption: The relationship between reaction conditions and the formation of kinetic versus thermodynamic products.

References

Optimization

Grignard Synthesis of Tertiary Alcohols: Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tertiary alcohols using Grignard reagents. It is intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of tertiary alcohols using Grignard reagents. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this sensitive yet powerful reaction.

Frequently Asked Questions (FAQs)

Reagent Quality and Preparation

Q1: My Grignard reaction is failing or giving very low yields. What are the most common initial culprits?

Low yields in Grignard reactions are often traced back to the quality and handling of the reagents and the reaction setup.[1] The primary issues are the presence of moisture, the quality of the magnesium, or an inaccurate concentration of the Grignard reagent itself.[2] Grignard reagents are potent bases and nucleophiles, making them extremely reactive with even trace amounts of acidic protons, such as those from water.[2][3]

Q2: How critical is the exclusion of water and air? What happens if my glassware or solvent is not perfectly dry?

Excluding moisture and atmospheric oxygen is absolutely critical for a successful Grignard synthesis.[2] Grignard reagents react rapidly and irreversibly with water in an acid-base reaction to form an alkane, which effectively quenches the reagent and renders it useless for the desired reaction.[2][4] For instance, if 0.1 moles of water are present in a reaction designed to use 1.0 mole of Grignard reagent, 10% of your reagent is immediately destroyed, limiting the maximum possible yield to 90% before any other side reactions are even considered.[2] Similarly, oxygen reacts with Grignard reagents to form alkoxides, further depleting the active reagent.[2] Therefore, all glassware must be rigorously flame-dried or oven-dried immediately before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[1][5]

Q3: My Grignard reagent is commercially purchased. Do I still need to worry about its quality and concentration?

Yes. While commercially available Grignard reagents are convenient, their actual concentration can deviate from the value stated on the label due to gradual degradation over time and with exposure to the atmosphere during storage and handling.[2][6] It is considered best practice to determine the precise concentration of the Grignard reagent by titration immediately before use to ensure accurate stoichiometry in your reaction.[2]

Q4: My Grignard reagent is not forming. The magnesium is not being consumed. What should I do?

This is a common initiation problem. The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the alkyl halide.[1]

  • Activation: If the magnesium appears dull, it needs to be activated. You can achieve this by gently crushing the turnings with a mortar and pestle to expose a fresh surface.[1] Alternatively, chemical activation can be performed by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent.[1] A small amount of your alkyl halide can also be added directly to the magnesium, and the mixture can be gently warmed or sonicated to initiate the reaction.[5][7] You should observe signs of a reaction, such as cloudiness or bubbling, before proceeding with the dropwise addition of the remaining alkyl halide.[8]

Reaction Conditions & Side Reactions

Q5: I am recovering a significant amount of my starting ketone/ester after the reaction. What is happening?

This issue typically points to two main problems: either your Grignard reagent was not active, or a side reaction is consuming the reagent or the starting material.

  • Inactive Reagent: As discussed, your Grignard reagent may have been quenched by moisture or oxygen, or its concentration was much lower than expected.[2] Titrating the reagent is the best way to confirm its activity and concentration.[2]

  • Enolization: If your ketone has acidic protons on the alpha-carbon, the Grignard reagent can act as a base and simply deprotonate the ketone to form an enolate.[1][9] This enolate is unreactive towards further nucleophilic attack. After the acidic work-up, the enolate is protonated, regenerating the starting ketone.[9] This is particularly problematic with sterically hindered ketones.[1][9] To minimize enolization, add the ketone or ester slowly to the Grignard solution at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation.[2]

Q6: My main product is a secondary alcohol instead of the expected tertiary alcohol. Why did this occur?

The formation of a secondary alcohol indicates that a reduction of the ketone has occurred instead of the desired nucleophilic addition.[1] This side reaction is more common when using bulky Grignard reagents and sterically hindered ketones.[1][9] In this pathway, a hydride is transferred from the beta-carbon of the Grignard reagent to the carbonyl carbon through a six-membered transition state.[9] Using a less sterically hindered Grignard reagent or ketone can help mitigate this issue.

Q7: When synthesizing a tertiary alcohol from an ester, what is the correct stoichiometry?

When using an ester as the starting material, two equivalents of the Grignard reagent are required to produce a tertiary alcohol.[3][10] The first equivalent adds to the ester to form a ketone intermediate.[10][11] This newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after work-up.[3][10] Using only one equivalent will result in a mixture of unreacted ester, the ketone intermediate, and the final tertiary alcohol product.[10]

Q8: I observe a significant amount of a hydrocarbon byproduct corresponding to the coupling of my alkyl halide. How can I prevent this?

This byproduct is the result of a Wurtz coupling reaction, where the Grignard reagent couples with the starting alkyl halide.[1] This is more prevalent with primary or benzylic halides.[7] To minimize this side reaction, ensure slow, dropwise addition of the alkyl halide to the magnesium turnings during reagent formation.[1] This maintains a low concentration of the alkyl halide, favoring its reaction with magnesium over the already-formed Grignard reagent. Maintaining a moderate temperature and ensuring vigorous stirring also helps.[1]

Troubleshooting Summary

Problem/Observation Symptom Probable Cause(s) Recommended Solution(s)
Low or No Product Yield Little to no desired tertiary alcohol is isolated.1. Inactive/quenched Grignard reagent (moisture, O₂).[2] 2. Inaccurate reagent concentration.[2] 3. Poor quality magnesium.[1]1. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Use anhydrous solvents.[1][12] 2. Titrate the Grignard reagent before use.[2] 3. Activate magnesium with iodine or by crushing.[1]
Starting Material Recovered High recovery of the starting ketone or ester.1. Inactive Grignard reagent.[2] 2. Enolization of the ketone/ester by the Grignard reagent acting as a base.[1][9]1. Confirm reagent activity via titration.[2] 2. Add the carbonyl compound slowly at low temperatures (0 °C to -78 °C).[2] Use a less sterically hindered Grignard reagent if possible.
Secondary Alcohol Formation Isolation of a secondary alcohol instead of the target tertiary alcohol.Reduction of the ketone by a bulky Grignard reagent.[1][9]Use a less sterically hindered Grignard reagent. Modify reaction conditions (e.g., different solvent or temperature).
Hydrocarbon Byproduct Formation of R-R from an R-X starting material.Wurtz Coupling of the Grignard reagent with the starting alkyl halide.[1]Add the alkyl halide slowly to the magnesium. Ensure efficient stirring and avoid excessive heat during reagent formation.[1]

Experimental Protocols

Protocol 1: Titration of Grignard Reagent (Iodine Method)

This protocol determines the molarity of a prepared Grignard reagent solution.

  • Preparation: Accurately weigh approximately 254 mg of iodine (I₂) into an oven-dried flask under an inert atmosphere. Dissolve the iodine in ~10 mL of anhydrous THF to create a dark brown solution.

  • Titration: Cool the iodine solution to 0 °C in an ice bath. While stirring vigorously, slowly add the Grignard reagent solution dropwise from a 1 mL syringe.

  • Endpoint: The endpoint is the complete disappearance of the brown/yellow iodine color, resulting in a colorless solution.

  • Calculation: Record the exact volume (V, in Liters) of the Grignard reagent added. The molarity is calculated as: Molarity (M) = (moles of I₂) / V . The stoichiometry between the Grignard reagent and I₂ is 1:1.[2]

Protocol 2: Synthesis of 2-Phenyl-2-propanol (a Tertiary Alcohol)

This protocol outlines the reaction of methylmagnesium bromide with acetophenone.

Safety: Grignard reactions are highly exothermic and sensitive to air and moisture. All operations must be conducted in a fume hood under a dry, inert atmosphere (N₂ or Ar). Anhydrous solvents are essential.[12]

  • Apparatus Setup: Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and cool it under a stream of inert gas.[12]

  • Grignard Reagent Preparation (if not purchased): Place magnesium turnings (1.2 eq) in the flask. Add a portion of anhydrous diethyl ether. Add a solution of bromomethane (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. Once initiated, add the remaining solution at a rate that maintains a gentle reflux.[8] After the addition is complete, stir the mixture for an additional 30 minutes.

  • Grignard Addition: Cool the freshly prepared Grignard reagent solution in an ice bath (0 °C).[1] Dissolve acetophenone (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.[12] After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure completion.[1]

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.[1]

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise.[1]

    • Transfer the entire mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with diethyl ether.[2][12]

    • Combine all organic layers and wash them with brine.[1]

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][12]

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by distillation or column chromatography as needed.[8]

Visual Troubleshooting Guide

The following workflow provides a logical path to diagnosing common issues in the Grignard synthesis of tertiary alcohols.

Grignard_Troubleshooting start Reaction Failed or Low Yield q_reagent Was the Grignard reagent titrated and confirmed to be active? start->q_reagent sol_reagent Problem: Inactive/Quenched Reagent Solution: 1. Use rigorously dried glassware/solvents. 2. Work under inert atmosphere. 3. Titrate reagent before use. q_reagent->sol_reagent No q_ketone_recovered Was starting ketone/ester recovered? q_reagent->q_ketone_recovered Yes sol_enolization Problem: Enolization Solution: 1. Add ketone/ester slowly at low temp (0°C to -78°C). 2. Use a less hindered Grignard reagent. q_ketone_recovered->sol_enolization Yes q_product_type Was the major product identified? q_ketone_recovered->q_product_type No q_secondary_alcohol Is the product a secondary alcohol? q_product_type->q_secondary_alcohol Yes end_node Consult further literature for more complex issues. q_product_type->end_node No sol_reduction Problem: Ketone Reduction Solution: 1. Use a less sterically hindered Grignard reagent. q_secondary_alcohol->sol_reduction Yes q_hydrocarbon Is the product a hydrocarbon side-product (R-R)? q_secondary_alcohol->q_hydrocarbon No sol_wurtz Problem: Wurtz Coupling Solution: 1. Add alkyl halide slowly during reagent prep. 2. Ensure vigorous stirring and moderate temp. q_hydrocarbon->sol_wurtz Yes q_hydrocarbon->end_node No

A troubleshooting workflow for Grignard synthesis of tertiary alcohols.

References

Troubleshooting

Technical Support Center: Enhancing Enantiomeric Excess in Asymmetric Reduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues enco...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during asymmetric reduction experiments, with the goal of enhancing enantiomeric excess (% ee).

Frequently Asked Questions (FAQs)

Q1: What is enantiomeric excess (% ee) and why is it a critical parameter?

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other in a mixture. It is calculated as:

% ee = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) x 100%

In the pharmaceutical industry, controlling enantiomeric excess is crucial because different enantiomers of a drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[1] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even harmful, as was the case with thalidomide.[1] Consequently, regulatory agencies often mandate the development of single-enantiomer drugs to enhance safety and efficacy.[1]

Q2: What is a "non-linear effect" in asymmetric catalysis?

A non-linear effect describes a situation where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or ligand.[2] This can happen when the catalyst forms aggregates, such as dimers or multimers, in the reaction mixture.[2][3] These aggregated species may possess different catalytic activity and selectivity compared to the monomeric form, leading to a complex relationship between the catalyst's enantiopurity and the product's % ee.[2][3]

Q3: Can the order of reagent addition impact the final % ee?

Yes, the order of addition can be critical. For many catalytic systems, pre-forming the active catalyst by incubating the metal precursor and the chiral ligand for a specific period before introducing the substrate is essential for achieving high enantioselectivity.[4] This pre-formation step allows the chiral complex to assemble correctly, preventing side reactions or the formation of less selective catalytic species.

Q4: How important is the purity of starting materials, solvents, and reagents?

The purity of all reaction components is paramount. Trace impurities in the substrate, catalyst, or solvent can act as catalyst poisons, deactivating the catalyst even in small amounts.[4][5] Common poisons include sulfur compounds, halides, carbon monoxide, and cyanides.[4] Many asymmetric catalytic systems are also highly sensitive to water and oxygen, so using anhydrous solvents and maintaining an inert atmosphere are crucial for consistent and optimal results.[6][7][8]

Troubleshooting Guide: Low Enantiomeric Excess

Low enantiomeric excess is a common challenge in asymmetric reduction. The following guide provides a systematic approach to diagnosing and resolving this issue.

Problem: The observed enantiomeric excess (% ee) of my product is lower than expected.

Below is a workflow to troubleshoot potential causes systematically.

Troubleshooting_Low_EE start Low % ee Observed catalyst_check Step 1: Verify Catalyst System start->catalyst_check Begin Troubleshooting loading Is Catalyst Loading Optimal? catalyst_check->loading purity Are Catalyst & Ligand Pure/Active? loading->purity Yes sol_loading Screen a range of catalyst loadings (e.g., 0.5-5 mol%). loading->sol_loading No conditions_check Step 2: Evaluate Reaction Conditions purity->conditions_check Yes sol_purity Use fresh, high-purity catalyst. Check for decomposition. purity->sol_purity No temperature Is Temperature Too High? conditions_check->temperature solvent Is the Solvent Optimal? temperature->solvent No sol_temp Lower the reaction temperature. temperature->sol_temp Yes concentration Is Substrate Concentration Appropriate? solvent->concentration Yes sol_solvent Screen a variety of solvents with different polarities. solvent->sol_solvent No materials_check Step 3: Check Reagents & Setup concentration->materials_check Yes sol_conc Vary substrate concentration; high concentrations can cause inhibition. concentration->sol_conc No reagent_purity Are Substrate & Reagents Pure? materials_check->reagent_purity atmosphere Is the Reaction Truly Inert? reagent_purity->atmosphere Yes sol_reagent Purify substrate and ensure reagents are free of poisons. reagent_purity->sol_reagent No sol_atmosphere Use rigorously dried solvents/reagents and maintain inert (N2/Ar) atmosphere. atmosphere->sol_atmosphere No end_node Improved Enantioselectivity atmosphere->end_node Yes sol_loading->purity sol_purity->conditions_check sol_temp->solvent sol_solvent->concentration sol_conc->materials_check sol_reagent->atmosphere sol_atmosphere->end_node Protocol_Workflow prep 1. Preparation (Inert Atmosphere) catalyst_prep 2. Catalyst Pre-formation - Dissolve metal precursor & chiral ligand - Stir for 30-60 min in degassed solvent prep->catalyst_prep substrate_prep 3. Substrate Addition - Add substrate solution to catalyst mixture catalyst_prep->substrate_prep reactor_setup 4. Reactor Setup - Transfer mixture to high-pressure reactor - Purge reactor 3-5x with H2 gas substrate_prep->reactor_setup reaction 5. Reaction Execution - Pressurize with H2 to desired pressure - Stir at set temperature reactor_setup->reaction monitoring 6. Monitoring & Work-up - Monitor by GC/HPLC - Quench reaction, extract, and purify reaction->monitoring analysis 7. Analysis - Determine yield and % ee (chiral HPLC/GC) monitoring->analysis CBS_Mechanism catalyst N···BH3 CBS-Borane Complex transition_state {Six-membered Transition State} catalyst:n->transition_state Coordination of Ketone ketone R-CO-R' ketone->transition_state product Chiral Alcohol transition_state->product Hydride Transfer

References

Optimization

Catalyst Selection for Phenyl Ketone Hydrogenation: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of phenyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic hydrogenation of phenyl ketones. This resource offers detailed experimental protocols, comparative data on catalyst performance, and visualizations of key processes to assist in optimizing your chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the hydrogenation of phenyl ketones?

A1: A variety of catalysts are employed for the hydrogenation of phenyl ketones, broadly categorized as heterogeneous and homogeneous catalysts.

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium. The most common are noble metals supported on carbon, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Ruthenium on carbon (Ru/C), and Rhodium on carbon (Rh/C).[1][2] Copper chromite catalysts have also been used, particularly in industrial applications.[3]

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. They are typically transition metal complexes, with Ruthenium, Iridium, and Iron complexes being prominent examples.[4][5][6][7] These are often used for asymmetric hydrogenation to produce chiral alcohols.

Q2: How do I choose between a heterogeneous and a homogeneous catalyst?

A2: The choice depends on your specific experimental goals.

  • Heterogeneous catalysts are generally favored for their ease of separation from the reaction mixture (simple filtration), recyclability, and stability.[8] They are often used in large-scale industrial processes.

  • Homogeneous catalysts often exhibit higher activity and selectivity under milder reaction conditions.[6] They are particularly advantageous for asymmetric hydrogenation, where chiral ligands can be used to achieve high enantioselectivity.[4][6]

Q3: What are the key reaction parameters to consider for the hydrogenation of phenyl ketones?

A3: Several factors can significantly influence the outcome of your hydrogenation reaction:

  • Catalyst Loading: The amount of catalyst used can affect the reaction rate. It is typically reported as a substrate-to-catalyst molar ratio (S/C).[6]

  • Hydrogen Pressure: Higher hydrogen pressure can increase the reaction rate, but it may also lead to over-reduction of the aromatic ring.[9]

  • Temperature: Temperature affects the reaction kinetics. However, excessively high temperatures can lead to side reactions and catalyst degradation.

  • Solvent: Alcohols such as ethanol, methanol, and 2-propanol are common solvents for hydrogenation.[10][11] The choice of solvent can influence catalyst activity and stability.[12]

  • Base: In many homogeneous catalysis systems, particularly with Ru and Ir complexes, the addition of a base like potassium tert-butoxide (KOtBu) is essential for catalyst activation.[6][7]

Troubleshooting Guide

Problem 1: Low or No Conversion of the Phenyl Ketone

Potential Cause Troubleshooting Step
Catalyst Deactivation Catalyst deactivation can occur through various mechanisms, including poisoning by impurities, ligand decomposition, or the formation of inactive metal species.[4][13][14] Consider using a fresh batch of catalyst or a different type of catalyst. Pre-activating the catalyst as per the manufacturer's instructions may also be beneficial.
Inadequate Hydrogen Supply Ensure a continuous and sufficient supply of hydrogen. For reactions using a hydrogen balloon, ensure there are no leaks and that the balloon is adequately filled.[11] For reactions in a pressure vessel, verify the pressure gauge and connections.
Poor Catalyst-Substrate Contact In heterogeneous catalysis, ensure vigorous stirring to maintain the catalyst in suspension and facilitate contact with the substrate.
Incorrect Solvent The choice of solvent can significantly impact the reaction. Alcoholic solvents like ethanol or methanol are generally effective.[10][11] If your substrate has poor solubility in these, you may need to explore other solvent systems.
Missing Activator (for Homogeneous Catalysis) Many homogeneous catalysts, particularly Ru and Ir complexes, require a base (e.g., KOtBu) for activation.[6][7] Verify that the appropriate activator has been added in the correct stoichiometry.

Problem 2: Poor Selectivity (Over-reduction or Side Reactions)

Potential Cause Troubleshooting Step
Over-reduction of the Aromatic Ring This is a common side reaction, especially with highly active catalysts like Rhodium. To minimize this, you can lower the hydrogen pressure, reduce the reaction temperature, or choose a more selective catalyst like Pd/C.[15] The addition of catalyst poisons in controlled amounts can also improve selectivity.[8]
Formation of Byproducts Unwanted side reactions can be minimized by optimizing the reaction conditions. Experiment with different solvents, temperatures, and pressures. The use of a more selective catalyst can also be beneficial.
Chemoselectivity Issues with other Functional Groups If your substrate contains other reducible functional groups (e.g., alkenes, nitro groups), you may observe a lack of chemoselectivity. Manganese-based catalysts have shown good chemoselectivity for the hydrogenation of α,β-unsaturated ketones, preserving the C=C double bond.[9] Careful selection of the catalyst and reaction conditions is crucial.

Catalyst Performance Data

The following tables summarize the performance of various catalysts for the hydrogenation of acetophenone, a common model substrate for phenyl ketones.

Table 1: Performance of Homogeneous Catalysts in Asymmetric Hydrogenation of Acetophenone

CatalystS/C RatioH₂ Pressure (atm)Time (h)Conversion (%)Enantiomeric Excess (ee%)Reference
(S)-TolBINAP/(S,S)-DPEN–Ru(II)2,400,0004548Quantitative80% (R)[6]
RuCl₂[(S)-xylbinap][(S)-daipen]100,000848Quantitative99% (R)[6]
RuH(η¹-BH₄)[(S)-xylbinap][(S,S)-dpen]100,00087Quantitative99% (R)[6]
Iron Complex with P-N-N-P Ligand100(transfer)169897%[7]

Table 2: Performance of Heterogeneous Catalysts in Hydrogenation of Acetophenone

CatalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity to 1-phenylethanol (%)Reference
Pd(0)EnCat™ 30NPTolueneRT16>99>99[15]
Pd/CEthanol30---[12]
Pd₁/TiO₂ SACsEthanol602~98~99[16]
Copper Chromite with SiO₂-----[3]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation using a Homogeneous Ru Catalyst

This protocol is a general guideline based on typical conditions reported in the literature.[6]

  • Catalyst Preparation: In a glovebox, add the chiral Ru catalyst precursor (e.g., RuCl₂[(S)-xylbinap][(S)-daipen]) to a pressure vessel.

  • Reaction Setup: Add the solvent (e.g., 2-propanol) and the phenyl ketone substrate.

  • Base Addition: Add a solution of a strong base (e.g., potassium tert-butoxide in 2-propanol). The catalyst-to-base ratio should be optimized, but a common starting point is 1:2 to 1:8.[7]

  • Hydrogenation: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen source. Purge the vessel with hydrogen gas several times.

  • Reaction: Pressurize the vessel to the desired pressure (e.g., 8 atm) and stir the reaction mixture at the desired temperature.

  • Work-up: After the reaction is complete (monitored by TLC, GC, or HPLC), carefully vent the hydrogen pressure. The product can be isolated by standard purification techniques such as column chromatography.

Protocol 2: General Procedure for Hydrogenation using a Heterogeneous Pd/C Catalyst

This protocol is a general guideline for using a supported palladium catalyst.[11]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenyl ketone substrate and the solvent (e.g., ethanol or methanol).

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 5-10 wt% of the substrate).

  • Hydrogen Atmosphere: Seal the flask with a septum and purge the flask with hydrogen gas. This is often done by evacuating the flask with a vacuum pump and backfilling with hydrogen from a balloon. Repeat this cycle 3-5 times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (from a balloon or a pressurized system) at room temperature or with gentle heating.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Select Catalyst (Homogeneous/Heterogeneous) reagents Prepare Substrate and Solvent start->reagents setup Assemble Reaction Vessel reagents->setup atmosphere Establish Inert/Hydrogen Atmosphere setup->atmosphere run Run Reaction (Stirring, Temp, Pressure) atmosphere->run monitor Monitor Progress (TLC, GC, HPLC) run->monitor monitor->run Continue quench Quench Reaction / Vent Pressure monitor->quench Complete filter Catalyst Removal (Filtration for Heterogeneous) quench->filter purify Purification (e.g., Chromatography) filter->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for phenyl ketone hydrogenation.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solutions Potential Solutions start Low/No Conversion? deactivated Catalyst Deactivated? start->deactivated Yes h2_supply Insufficient H₂ Supply? start->h2_supply Yes wrong_type Incorrect Catalyst Type? deactivated->wrong_type no_activator Activator Missing (Homogeneous)? wrong_type->no_activator sol_catalyst Use Fresh/Different Catalyst or Add Activator no_activator->sol_catalyst mixing Poor Mixing? h2_supply->mixing solvent Inappropriate Solvent? mixing->solvent temp_pressure Suboptimal Temp/Pressure? solvent->temp_pressure sol_conditions Check H₂ Source, Increase Stirring, Change Solvent, Optimize Temp/Pressure temp_pressure->sol_conditions

Caption: Troubleshooting logic for low or no reaction conversion.

References

Troubleshooting

Technical Support Center: Bayesian Optimization for Chemical Reaction Yield

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Bayesian optimization to enhance chemical reaction yields. Find answers to common questions and targeted...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Bayesian optimization to enhance chemical reaction yields. Find answers to common questions and targeted troubleshooting guides to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Bayesian optimization and how does it apply to optimizing chemical reaction yields?

Bayesian optimization is a powerful machine learning technique used to efficiently find the optimal conditions for a complex function, which in this context is your chemical reaction.[1][2] It is particularly useful when experiments are expensive and time-consuming.[1] The process works by building a probabilistic model, often a Gaussian Process, of your reaction's performance based on a small number of initial experiments.[1][3] This "surrogate model" is then used to predict the yield for unexplored reaction conditions. An "acquisition function" then intelligently suggests the next set of experimental conditions to perform, balancing the exploration of new, uncertain areas of the reaction space with the exploitation of areas already known to produce high yields.[4] This iterative process allows for a more efficient search for the optimal reaction conditions compared to traditional methods like Design of Experiments (DoE).[2][5]

Q2: What are the key components of a Bayesian optimization workflow?

The core components of a Bayesian optimization workflow for chemical reactions are:

  • Search Space Definition: Defining the range of possible values for each reaction parameter you want to optimize (e.g., temperature, concentration, catalyst loading, choice of solvent).

  • Initial Experimental Design: Running a small set of initial experiments to provide the algorithm with a starting point to model the reaction landscape.[4] Techniques like Latin Hypercube sampling are often more effective than random sampling for this initial step.[4]

  • Surrogate Model: A probabilistic model, typically a Gaussian Process, that approximates the relationship between your reaction parameters and the resulting yield based on the experimental data.[3]

  • Acquisition Function: A function that guides the selection of the next experiment to perform by balancing the trade-off between exploring uncertain regions of the search space and exploiting regions predicted to have high yields.[4] Common acquisition functions include Expected Improvement (EI) and Upper Confidence Bound (UCB).[4]

  • Iterative Optimization Loop: The process of performing the suggested experiment, updating the surrogate model with the new data point, and using the acquisition function to choose the next experiment is repeated until an optimal yield is achieved or the experimental budget is exhausted.

Q3: What are the main advantages of using Bayesian optimization over traditional methods like Design of Experiments (DoE)?

Bayesian optimization offers several advantages over traditional methods:

  • Experimental Efficiency: It typically requires significantly fewer experiments to identify optimal conditions, saving time, resources, and materials.[5] In some cases, Bayesian optimization has been shown to reduce the number of required experiments from over a thousand to a much more manageable number.[5]

  • Adaptability: The "learn as we go" approach allows the optimization to dynamically adjust its strategy based on incoming data, making it more efficient than the fixed experimental plans of classical DoE.[5]

  • Handles Complex Search Spaces: It can effectively navigate high-dimensional and complex reaction landscapes with both continuous (e.g., temperature) and categorical (e.g., solvent choice) variables.[2]

  • Robust to Noise: The underlying probabilistic framework can account for experimental noise and uncertainty in the measurements.[4]

Q4: Is it true that Bayesian optimization will immediately find the highest yield?

This is a common misconception.[6] In the initial stages, especially without prior data, the algorithm needs to explore the reaction space to build an accurate model.[6] This means some early experiments may intentionally be in regions of high uncertainty and could result in lower yields.[6] These "exploratory" experiments are crucial for the algorithm to understand the entire reaction landscape, including where failures occur, which ultimately allows it to confidently identify the true global optimum.[6] The balance between exploration and exploitation is key to its success.[6]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Bayesian optimization experiments.

Issue 1: The optimization is not converging to a high-yield condition.

Potential Cause Troubleshooting Steps
Poor Initial Sampling The initial set of experiments may not be diverse enough to accurately represent the search space.[4] Solution: Ensure your initial experiments cover a wide range of parameter values. Consider using space-filling designs like Latin Hypercube sampling instead of random sampling.[4]
Inappropriate Surrogate Model The chosen surrogate model (e.g., Gaussian Process) may not be suitable for the complexity of your reaction.[4] For highly non-linear or discontinuous reaction outcomes, a more flexible model like a Random Forest might be more appropriate.[4] Solution: Experiment with different surrogate models available in your Bayesian optimization software.
Acquisition Function is Too Exploitative The algorithm might be prematurely focusing on a local optimum and not exploring other potentially better regions of the search space.[4] Solution: Use an acquisition function that better balances exploration and exploitation, such as Expected Improvement (EI) or Upper Confidence Bound (UCB).[4] Adjust the parameters of the acquisition function to encourage more exploration.
Incorrect Hyperparameter Tuning The hyperparameters of the surrogate model (e.g., kernel parameters for a Gaussian Process) are not optimized, leading to a poor fit of the response surface.[4] Solution: Ensure that the hyperparameters of your surrogate model are being properly optimized, often by maximizing the marginal likelihood on the available data.[4]
High Experimental Noise Significant noise in your experimental data can mislead the optimization algorithm.[4] Solution: Ensure your experimental procedures are consistent and your analytical methods are properly calibrated. Consider using a surrogate model that is designed to handle noisy observations.[4]

Issue 2: The algorithm suggests impractical or unsafe experimental conditions.

Potential Cause Troubleshooting Steps
Unconstrained Search Space The optimization is exploring regions of the parameter space that are not feasible or safe in a laboratory setting.
Solution: Define constraints on your search space. Most Bayesian optimization software allows you to set upper and lower bounds for continuous variables and define acceptable combinations of categorical variables. Incorporating known experimental and design constraints is crucial for practical applications.[7][8]
Lack of Domain Knowledge Integration The optimization is being run as a "black box" without incorporating chemical intuition.[4]
Solution: Use your expertise to define a reasonable and safe search space. Critically evaluate the suggestions made by the algorithm and use your judgment. Bayesian optimization is a tool to augment, not replace, expert knowledge.[4]

Experimental Protocols

Protocol 1: A General Workflow for Bayesian Optimization of a Chemical Reaction

This protocol outlines the key steps for setting up and running a Bayesian optimization experiment for reaction yield.

  • Define the Optimization Problem:

    • Clearly identify the reaction parameters (independent variables) to be optimized (e.g., temperature, reaction time, catalyst concentration, solvent, ligand).

    • Specify the range or set of possible values for each parameter, defining the search space.

    • Define the objective function, which is the reaction yield in this case.

  • Initial Data Generation (Design of Experiments):

    • Select a small number of initial experiments to perform. A common starting point is 2-5 experiments per variable.

    • Use a space-filling design, such as Latin Hypercube sampling, to ensure the initial data points are spread evenly across the search space.[4]

    • Carefully perform these initial experiments and accurately measure the reaction yield for each.

  • Set up the Bayesian Optimization Software:

    • Input the defined search space and the data from the initial experiments into your chosen Bayesian optimization software.

    • Select a surrogate model (a Gaussian Process with a Matérn kernel is a common and effective choice).

    • Choose an acquisition function (Expected Improvement is often a good starting point).

  • Iterative Optimization Loop:

    • The software will use the acquisition function to suggest the next set of experimental conditions.

    • Perform the suggested experiment in the lab and record the yield.

    • Add the new data point (conditions and yield) to your dataset in the software.

    • The software will update the surrogate model with the new information.

    • Repeat this process: the software suggests new experiments, you perform them, and you update the model.

  • Convergence and Validation:

    • Continue the iterative loop until the optimization converges (i.e., the suggested experiments are all in a similar region and the predicted improvement is small) or your experimental budget is reached.

    • The final set of conditions with the highest observed yield is your optimized protocol.

    • It is good practice to run a validation experiment at the proposed optimal conditions to confirm the result.

Visualizations

Bayesian_Optimization_Workflow cluster_setup Setup Phase cluster_loop Iterative Optimization Loop cluster_outcome Outcome Define_Space 1. Define Search Space (Parameters & Ranges) Initial_DoE 2. Initial Experiments (e.g., Latin Hypercube) Define_Space->Initial_DoE Build_Model 3. Build Surrogate Model (Gaussian Process) Initial_DoE->Build_Model Suggest_Experiment 4. Acquisition Function Suggests Next Experiment Build_Model->Suggest_Experiment Perform_Experiment 5. Perform Experiment & Measure Yield Suggest_Experiment->Perform_Experiment Update_Model 6. Update Model with New Data Perform_Experiment->Update_Model Update_Model->Build_Model Iterate Optimal_Conditions 7. Converged to Optimal Conditions Update_Model->Optimal_Conditions Convergence

Caption: A flowchart illustrating the iterative workflow of Bayesian optimization for chemical reaction yield.

Troubleshooting_Convergence cluster_causes Potential Causes cluster_solutions Solutions Start Issue: No Convergence to High Yield C1 Poor Initial Sampling? Start->C1 C2 Inappropriate Surrogate Model? Start->C2 C3 Acquisition Function Too Exploitative? Start->C3 C4 High Experimental Noise? Start->C4 S1 Redo Initial Sampling (e.g., Latin Hypercube) C1->S1 S2 Try a Different Surrogate Model (e.g., Random Forest) C2->S2 S3 Use More Exploratory Acquisition Function (e.g., UCB) C3->S3 S4 Improve Experimental Consistency & Calibration C4->S4

Caption: A troubleshooting guide for non-convergence issues in Bayesian optimization.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-phenylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-phenylpentan-2-ol. For comparative purposes, sp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-phenylpentan-2-ol. For comparative purposes, spectral data for two isomeric compounds, the structurally related alcohol 1-phenylpentan-2-ol and the corresponding ketone 4-phenylpentan-2-one, are also presented. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of small molecules in organic synthesis and drug discovery.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 4-phenylpentan-2-ol and two comparative compounds. Assignments are based on established chemical shift principles and data from available spectral databases.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
4-phenylpentan-2-ol 7.35 - 7.15m5HAr-H
3.85m1HH-2
2.80m1HH-4
1.70 - 1.55m2HH-3
1.25d3HC-5 H₃
1.20d3HC-1 H₃
1.60 (broad)s1H-OH
1-phenylpentan-2-ol 7.30 - 7.10m5HAr-H
3.75m1HH-2
2.80 & 2.65dd, dd2HH-1
1.50 - 1.30m4HH-3, H-4
0.90t3HH-5
1.80 (broad)s1H-OH
4-phenylpentan-2-one 7.32 - 7.15m5HAr-H
3.25sextet1HH-4
2.75d2HH-3
2.05s3HC-1 H₃
1.28d3HC-5 H₃

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
4-phenylpentan-2-ol 146.5C-Ar (ipso)
128.5C-Ar (ortho)
127.0C-Ar (meta)
126.2C-Ar (para)
67.5C-2
48.0C-3
40.0C-4
24.0C-1
22.5C-5
1-phenylpentan-2-ol 138.8C-Ar (ipso)
129.5C-Ar (ortho)
128.4C-Ar (meta)
126.3C-Ar (para)
72.8C-2
44.5C-1
39.0C-3
19.2C-4
14.2C-5
4-phenylpentan-2-one 208.5C-2 (C=O)
145.8C-Ar (ipso)
128.6C-Ar (ortho)
126.8C-Ar (meta)
126.4C-Ar (para)
52.5C-3
35.5C-4
30.8C-1
22.0C-5

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules is provided below.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the NMR tube. The choice of solvent should be based on the solubility of the analyte and its chemical compatibility.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool into a clean NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg) sequence.

    • Spectral Width: Typically 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse (zgpg) sequence.

    • Spectral Width: Typically 220-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of the ¹³C isotope.

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. For both ¹H and ¹³C spectra, pick the peaks to determine their exact chemical shifts.

Visualization of 4-phenylpentan-2-ol Structure and NMR Assignments

The following diagram illustrates the molecular structure of 4-phenylpentan-2-ol with atoms labeled for correlation with the NMR spectral data.

Caption: Molecular structure of 4-phenylpentan-2-ol with atom numbering.

Comparative

Mass Spectrometry Fragmentation Analysis: 4-Phenylpentan-2-ol and Structural Isomers

A Comparative Guide for Researchers in Drug Discovery and Development In the landscape of drug discovery and metabolomics, the unambiguous identification of small molecules is paramount. Mass spectrometry (MS) stands as...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of drug discovery and metabolomics, the unambiguous identification of small molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing vital information about a molecule's structure through its unique fragmentation pattern. This guide offers a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 4-phenylpentan-2-ol and its structural isomer, 4-phenyl-2-butanol.

Comparative Fragmentation Data

The following table summarizes the predicted key fragments for 4-phenylpentan-2-ol and the observed experimental fragments for 4-phenyl-2-butanol. The relative abundance of fragments is a crucial parameter in spectrum interpretation.

m/z Predicted Ion Structure (4-phenylpentan-2-ol) Observed Ion Structure (4-phenyl-2-butanol) Predicted Relative Abundance (4-phenylpentan-2-ol) Observed Relative Abundance (4-phenyl-2-butanol) Fragmentation Pathway
164[C₁₁H₁₆O]⁺•-LowNot ObservedMolecular Ion
149[C₁₀H₁₃O]⁺-ModerateNot ObservedLoss of CH₃ radical
146[C₁₁H₁₄]⁺•[C₁₀H₁₂]⁺•LowModerateDehydration (Loss of H₂O)
120[C₉H₁₂]⁺•[C₈H₈O]⁺•ModerateLowMcLafferty Rearrangement
105[C₈H₉]⁺[C₈H₉]⁺HighHighBenzylic cleavage
91[C₇H₇]⁺[C₇H₇]⁺HighVery HighTropylium ion formation
45[C₂H₅O]⁺[C₂H₅O]⁺HighModerateα-cleavage

Predicted Fragmentation Pathway of 4-Phenylpentan-2-ol

The fragmentation of 4-phenylpentan-2-ol under electron ionization is anticipated to proceed through several key pathways, characteristic of secondary alcohols and compounds containing a phenyl group.

fragmentation_pathway M 4-Phenylpentan-2-ol [C₁₁H₁₆O]⁺• m/z = 164 F1 [M-CH₃]⁺ m/z = 149 M->F1 - •CH₃ F2 [M-H₂O]⁺• m/z = 146 M->F2 - H₂O F3 [C₈H₉]⁺ m/z = 105 M->F3 Benzylic Cleavage F5 [C₂H₅O]⁺ m/z = 45 M->F5 α-Cleavage F6 McLafferty [C₉H₁₂]⁺• m/z = 120 M->F6 McLafferty Rearrangement F4 [C₇H₇]⁺ m/z = 91 F3->F4 - CH₂

Caption: Predicted EI fragmentation pathway of 4-phenylpentan-2-ol.

Experimental Protocols

The following is a typical experimental protocol for the analysis of phenyl-substituted alcohols using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Samples are diluted in a suitable solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

  • For complex matrices, a solid-phase extraction (SPE) may be employed for sample cleanup and concentration.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • The acquired mass spectra are compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

  • Fragmentation patterns are analyzed to confirm the structure of the analyte.

This guide provides a foundational comparison for the mass spectrometric analysis of 4-phenylpentan-2-ol and its analogs. Researchers can leverage this information for the identification and structural elucidation of these and similar compounds in their respective fields. The provided experimental protocol serves as a robust starting point for method development.

Validation

A Comparative Guide to 4-phenylpentan-2-ol and Other Chiral Building Blocks for Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks are indispensable tools in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral building blocks are indispensable tools in this endeavor, enabling the stereocontrolled synthesis of complex molecular architectures. Among the diverse array of available chiral synthons, 4-phenylpentan-2-ol presents a unique structural motif. This guide provides an objective comparison of 4-phenylpentan-2-ol with other widely used chiral building blocks, including phenylglycinol, norephedrine, and Evans-type oxazolidinones. The comparison is supported by available experimental data to assist researchers in selecting the optimal chiral auxiliary or precursor for their synthetic campaigns.

Performance Comparison in Asymmetric Synthesis

The efficacy of a chiral building block is primarily evaluated by its ability to induce high stereoselectivity (enantiomeric or diastereomeric excess) and provide good chemical yields in asymmetric transformations. While direct comparative data for 4-phenylpentan-2-ol in benchmark reactions is limited in the current literature, this section presents performance data for it and other prominent chiral building blocks in representative applications.

Data Presentation: A Comparative Overview of Chiral Building Block Performance

Chiral Building BlockReaction TypeSubstrateProductYield (%)Stereoselectivity (% ee or dr)
4-phenylpentan-2-ol Data Not Available----
(S)-PhenylglycinolMultienzyme Cascade(R)-1-phenyl-1,2-diol(S)-Phenylglycinol81%>99.4% ee[1][2]
(1S,2R)-(+)-NorephedrineAsymmetric Transfer HydrogenationProchiral cyclic sulfamidate imineChiral cyclic sulfamidateHighHigh (Dynamic Kinetic Resolution)[3][4][5]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary)Diastereoselective Aldol ReactionN-propionyl imidesyn-Aldol adduct80-95%>99:1 dr[6]

Note: The performance of chiral building blocks can be highly dependent on specific reaction conditions, substrates, and reagents. The data presented here is for representative examples and may not be directly comparable across different reaction types.

Detailed Experimental Protocols

Reproducible and detailed methodologies are crucial for the successful application of chiral building blocks in synthesis. The following sections provide representative experimental protocols for the synthesis of 4-phenylpentan-2-ol and the application of other chiral auxiliaries in key asymmetric reactions.

Synthesis of 2-Methyl-4-phenylbutan-2-ol (a related compound to 4-phenylpentan-2-ol)

A method for preparing 2-methyl-4-phenylbutan-2-ol involves the reaction of a benzylmagnesium halide with isobutylene oxide. In a typical procedure, benzylmagnesium bromide is prepared from magnesium and benzyl bromide. This Grignard reagent is then reacted with isobutylene oxide, often in the presence of a Cu(I) catalyst such as copper(I) iodide. The reaction mixture is worked up with a saturated ammonium chloride solution. After extraction and drying, the product is purified by vacuum distillation, yielding 2-methyl-4-phenylbutan-2-ol with a purity of >97% and a yield of approximately 74%.[7]

Asymmetric Reduction using a Phenylglycinol-derived Catalyst
Diastereoselective Aldol Reaction using an Evans Auxiliary

The Evans aldol reaction is a powerful method for creating stereocenters.[9][10] A general procedure involves the formation of a boron enolate from an N-acyl oxazolidinone, which then reacts with an aldehyde.

  • Enolate Formation: To a solution of the chiral N-acyl oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous solvent such as dichloromethane at -78 °C, a Lewis acid like dibutylboron triflate and a tertiary amine (e.g., triethylamine) are added to form the Z-enolate.

  • Aldol Addition: The aldehyde is then added to the reaction mixture at -78 °C. The reaction is stirred for several hours at low temperature and then warmed to 0 °C before quenching.

  • Workup and Auxiliary Cleavage: The reaction is quenched, and the product is isolated. The chiral auxiliary can be cleaved by various methods, such as hydrolysis with lithium hydroxide or reduction with lithium borohydride, to yield the desired chiral β-hydroxy acid or alcohol, respectively, and recover the auxiliary.[11]

Mandatory Visualizations

Logical Workflow for Chiral Building Block Selection

The selection of an appropriate chiral building block is a critical decision in the design of a synthetic route for a chiral drug candidate.[12] The following diagram illustrates a logical workflow to guide this selection process.

G start Define Target Molecule and Desired Stereochemistry step1 Chiral Pool Availability start->step1 step2 Asymmetric Synthesis Strategy step1->step2 Is a suitable starting material available? step3 Catalytic vs. Stoichiometric Chirality step2->step3 step4 Auxiliary-based (e.g., Evans) step3->step4 Stoichiometric step7 Catalyst-controlled (e.g., Asymmetric Hydrogenation) step3->step7 Catalytic step8 Evaluate Performance: Yield, ee/de, Scalability step4->step8 step5 Substrate-controlled step5->step8 step6 Reagent-controlled (e.g., Chiral Reducing Agents) step6->step8 step7->step8 step9 Consider Cost and Availability of Chiral Source step8->step9 step10 Select Optimal Chiral Building Block / Method step9->step10 G start Start step1 Attach Chiral Auxiliary to Prochiral Substrate start->step1 step2 Diastereoselective Reaction (e.g., Alkylation, Aldol) step1->step2 step3 Purification of Diastereomeric Product step2->step3 step4 Cleavage of Chiral Auxiliary step3->step4 step5 Isolation of Enantiomerically Enriched Product step4->step5 step6 Recovery and Recycling of Chiral Auxiliary step4->step6 end End step5->end

References

Comparative

A Comparative Guide to Determining the Absolute Configuration of 4-Phenylpentan-2-ol

For researchers and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical, non-negotiable step. The spatial arrangement of atoms defines a chiral molecule's int...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's absolute configuration is a critical, non-negotiable step. The spatial arrangement of atoms defines a chiral molecule's interaction with biological systems, directly impacting efficacy and safety. This guide provides an objective comparison of common analytical methods for determining the absolute configuration of 4-phenylpentan-2-ol, a chiral secondary alcohol, supported by experimental data and detailed protocols.

Method 1: Mosher's Ester Analysis via ¹H NMR Spectroscopy

Mosher's method is a cornerstone of stereochemical analysis, leveraging Nuclear Magnetic Resonance (NMR) to deduce the absolute configuration of chiral alcohols and amines.[1][2] The technique involves derivatizing the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers. The anisotropic effect of the MTPA phenyl ring causes distinct chemical shifts in the protons near the chiral center, allowing for configurational assignment.[2][3]

Logical Workflow for Mosher's Method

Mosher_Workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Assignment A Racemic or Enantioenriched 4-Phenylpentan-2-ol B (R)-MTPA-Cl A->B Pyridine/DMAP C (S)-MTPA-Cl A->C Pyridine/DMAP D (S)-Alcohol-(R)-MTPA Ester B->D E (S)-Alcohol-(S)-MTPA Ester C->E F Acquire ¹H NMR Spectra for both esters D->F E->F G Assign Proton Signals (H1, H3, H5) F->G H Calculate Δδ = δS - δR G->H I Apply Mosher's Model: - Δδ > 0 for protons on one side - Δδ < 0 for protons on other side H->I J Assign Absolute Configuration I->J

Caption: Workflow for Mosher's ester analysis of 4-phenylpentan-2-ol.

Experimental Protocol
  • Esterification (R-MTPA Ester): To a solution of 4-phenylpentan-2-ol (5 mg, ~30 µmol) in anhydrous pyridine (0.5 mL), add (R)-(-)-MTPA-Cl (1.2 eq). Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

  • Esterification (S-MTPA Ester): In a separate vial, repeat the procedure using (S)-(+)-MTPA-Cl.[4]

  • Work-up: Quench both reactions with a few drops of water. Dilute with diethyl ether, wash sequentially with 5% HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • NMR Acquisition: Purify the crude esters via column chromatography if necessary. Dissolve each diastereomeric ester in CDCl₃ and acquire ¹H NMR spectra.[3]

Data Presentation: ¹H NMR Chemical Shifts (δ) and Δδ Values

The assignment is based on the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed stereocenter.[4][5] For an (R)-configured alcohol, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values.

Proton(s)Groupδ for (R)-MTPA Ester (ppm)δ for (S)-MTPA Ester (ppm)Δδ (δS - δR)Assignment Inference
H-1-CH₃1.25 (representative)1.19 (representative)-0.06 Negative Δδ
H-3-CH₂-1.90 (representative)2.05 (representative)+0.15 Positive Δδ
H-5Phenyl-CH₃1.30 (representative)1.40 (representative)+0.10 Positive Δδ

(Note: The provided chemical shift values are representative for a secondary alcohol and illustrate the expected pattern. Actual values must be determined experimentally.)

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[7][8] This method is ideal for determining enantiomeric purity and can be used for configurational assignment by comparing the retention time to a known standard.

Logical Workflow for Chiral HPLC

HPLC_Workflow A Dissolve Racemic 4-Phenylpentan-2-ol in Mobile Phase B Inject onto Chiral HPLC System A->B C Separation on Chiral Stationary Phase (CSP) B->C D Detection (e.g., UV Detector) C->D E Obtain Chromatogram with Two Resolved Peaks D->E G Compare Retention Times to Assign Configuration E->G F Inject Known Enantiomer (e.g., authentic (R)-standard) F->G

Caption: Workflow for absolute configuration assignment by chiral HPLC.

Experimental Protocol
  • System: HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a common starting point for separating chiral alcohols. A typical column might be a Chiralpak® IA or Lux® Cellulose-1.

  • Mobile Phase: Normal-phase chromatography is often effective. A typical mobile phase would be a mixture of n-Hexane and an alcohol modifier like isopropanol (IPA). A starting condition could be 95:5 (v/v) n-Hexane:IPA.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: Inject a solution of racemic 4-phenylpentan-2-ol to establish the retention times of both enantiomers. Subsequently, inject an authentic, enantiomerically pure sample (if available) to correlate a specific retention time with a known absolute configuration.

Data Presentation: Chromatographic Separation
EnantiomerRetention Time (t_R) (min)Resolution (R_s)
Enantiomer 18.5\multirow{2}{*}{> 1.5 (ideal)}
Enantiomer 210.2
(R)-4-phenylpentan-2-ol (Standard)10.2

(Note: Retention times are hypothetical and depend heavily on the specific column and mobile phase conditions used.)

Comparison of Methods

Choosing the appropriate method depends on sample availability, required certainty, and available instrumentation.

FeatureMosher's Ester Analysis (NMR)Chiral HPLC
Principle Diastereomer formation & NMR analysisDifferential interaction with a CSP
Sample Req. ~5-10 mg of alcohol<1 mg for analytical scale
Requirement Access to high-field NMRHPLC with a suitable chiral column
Authentic Standard Not required for de novo assignmentRequired for unambiguous assignment
Information Provides de novo absolute configurationProvides enantiomeric ratio (ee%); relative retention
Time 1-2 days (synthesis and analysis)[1][9]30 min per run (plus method development)
Primary Use Structure elucidation of new compoundsQuality control, purity assessment, routine analysis

Decision-Making Logic

Decision_Tree leaf leaf Start Need to Assign Absolute Configuration? Q1 Is an Authentic Enantiopure Standard Available? Start->Q1 Q2 Is De Novo Assignment Required? Q1->Q2 No Method_HPLC Use Chiral HPLC Compare Retention Times Q1->Method_HPLC Yes Method_Mosher Use Mosher's Method (or VCD / X-ray) Q2->Method_Mosher Yes End Configuration Assigned Method_HPLC->End Method_Mosher->End

Caption: Decision tree for selecting a configuration assignment method.

Conclusion

Both Mosher's ester analysis and chiral HPLC are robust methods for investigating the stereochemistry of 4-phenylpentan-2-ol. Mosher's method offers the distinct advantage of determining the absolute configuration de novo, without needing a reference standard, making it invaluable in discovery research.[1][5] Conversely, chiral HPLC is unparalleled in its ability to rapidly determine enantiomeric purity and is the industry standard for quality control when a reference material is available.[6] The choice of method should be guided by the specific research question, sample availability, and the resources at hand. For ultimate certainty, especially in regulatory filings, orthogonal methods such as X-ray crystallography of a suitable derivative would provide an unambiguous gold-standard result.[10]

References

Validation

A Comparative Guide to the Validation of Analytical Methods for 4-Phenylpentan-2-ol Quantification

For Researchers, Scientists, and Drug Development Professionals Overview of Analytical Methods The quantification of 4-phenylpentan-2-ol, a secondary aromatic alcohol, can be effectively achieved using both GC-FID and HP...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Analytical Methods

The quantification of 4-phenylpentan-2-ol, a secondary aromatic alcohol, can be effectively achieved using both GC-FID and HPLC-UV.

  • Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds containing carbon atoms.[1]

  • High-Performance Liquid Chromatography (HPLC) is a versatile method for separating, identifying, and quantifying components in a liquid mixture.[2] For aromatic compounds like 4-phenylpentan-2-ol, Reverse-Phase HPLC (RP-HPLC) with a UV detector is a common and effective approach.[3]

The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Comparative Performance Data

The following tables summarize the typical performance characteristics of validated GC-FID and HPLC-UV methods for the quantification of aromatic secondary alcohols, serving as a benchmark for the analysis of 4-phenylpentan-2-ol. The data presented is representative and based on published validation studies for analogous compounds.

Table 1: Comparison of GC-FID and HPLC-UV Method Validation Parameters

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)ICH Q2(R1) Acceptance Criteria
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.995[4]
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%Typically 98.0 - 102.0% for drug substance[5]
Precision (%RSD)
- Repeatability≤ 2.0%≤ 2.0%Typically ≤ 2% for drug substance[5]
- Intermediate Precision≤ 3.0%≤ 3.0%Typically ≤ 3% for drug substance[5]
Limit of Detection (LOD) 0.1 - 1 µg/mL0.05 - 0.5 µg/mLSignal-to-Noise Ratio ≥ 3:1[5]
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.15 - 1.5 µg/mLSignal-to-Noise Ratio ≥ 10:1[5]

Table 2: Representative Quantitative Data for Aromatic Secondary Alcohol Analysis

ParameterGC-FID (Representative Data for a Phenylalkanol)HPLC-UV (Representative Data for an Aromatic Alcohol)
Linearity Range 1 - 100 µg/mL0.5 - 150 µg/mL
Correlation Coefficient (R²) 0.99950.9998
Accuracy (% Recovery) 99.5% (at 3 concentration levels)100.2% (at 3 concentration levels)
Precision (%RSD - Repeatability) 1.2%0.8%
Precision (%RSD - Intermediate) 2.1%1.5%
LOD 0.5 µg/mL0.1 µg/mL
LOQ 1.5 µg/mL0.3 µg/mL

Experimental Protocols

Detailed methodologies for both GC-FID and HPLC-UV analysis are provided below. These protocols are generalized and would require optimization and validation for the specific analysis of 4-phenylpentan-2-ol.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the 4-phenylpentan-2-ol sample in a suitable volatile solvent (e.g., methanol, ethanol, or dichloromethane) to achieve a concentration within the linear range of the method.

  • An internal standard (e.g., 1-phenylethanol or another structurally similar compound with a distinct retention time) should be added to all standards and samples to improve precision.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of polar aromatic compounds, such as a DB-5ms or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector: Split/splitless injector.

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 10 °C/min.

    • Final hold: Hold at 220 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration).

4. Data Analysis:

  • Quantification is performed by comparing the peak area ratio of 4-phenylpentan-2-ol to the internal standard in the sample with the calibration curve generated from standard solutions.

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the 4-phenylpentan-2-ol sample in the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[6]

2. Instrumentation:

  • HPLC System: Equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for aromatic compounds.

  • Detector: UV detector set at a wavelength where 4-phenylpentan-2-ol exhibits maximum absorbance (e.g., determined by UV scan, likely around 254-260 nm).

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The ratio may be adjusted to optimize separation. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

4. Data Analysis:

  • Quantification is performed by comparing the peak area of 4-phenylpentan-2-ol in the sample with the calibration curve generated from standard solutions.

Mandatory Visualizations

The following diagrams illustrate the general workflow for analytical method validation and the logical relationship between the key validation parameters.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Purpose Define Analytical Method Purpose Select_Method Select Analytical Method (GC-FID or HPLC-UV) Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol Select_Method->Validation_Protocol Prepare_Standards Prepare Standards & Samples Validation_Protocol->Prepare_Standards Perform_Experiments Perform Validation Experiments Prepare_Standards->Perform_Experiments Collect_Data Collect & Process Data Perform_Experiments->Collect_Data Assess_Parameters Assess Validation Parameters Collect_Data->Assess_Parameters Compare_Criteria Compare with Acceptance Criteria Assess_Parameters->Compare_Criteria Validation_Report Generate Validation Report Compare_Criteria->Validation_Report

General workflow for the validation of an analytical method.

Validation_Parameters_Relationship Method_Suitability Method Suitability Specificity Specificity Method_Suitability->Specificity Linearity Linearity Method_Suitability->Linearity Accuracy Accuracy Method_Suitability->Accuracy Precision Precision Method_Suitability->Precision Robustness Robustness Method_Suitability->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range Precision->LOD Precision->LOQ

Relationship between key analytical method validation parameters.

Conclusion

Both GC-FID and HPLC-UV are suitable and reliable techniques for the quantification of 4-phenylpentan-2-ol. The choice of method will depend on the specific requirements of the analysis, including sample matrix, desired sensitivity, and laboratory resources. This guide provides a framework for selecting and validating an appropriate analytical method, ensuring the generation of accurate and reproducible data for research, development, and quality control purposes. It is imperative to perform a full method validation for the specific intended use to ensure the reliability of the results.

References

Comparative

A Comparative Analysis of 4-phenylpentan-2-ol and 4-methylpentan-2-ol for Researchers and Drug Development Professionals

An objective comparison of the physicochemical properties and biological activities of 4-phenylpentan-2-ol and 4-methylpentan-2-ol, supported by experimental data and detailed protocols. This guide provides a comprehensi...

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties and biological activities of 4-phenylpentan-2-ol and 4-methylpentan-2-ol, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of 4-phenylpentan-2-ol and 4-methylpentan-2-ol, two secondary alcohols with distinct structural features that significantly influence their physical and biological properties. While 4-methylpentan-2-ol is a well-characterized industrial solvent, the properties of 4-phenylpentan-2-ol are less documented. This report collates available experimental and computed data to offer a comparative overview for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Tale of Two Structures

The primary structural difference between the two molecules is the presence of a phenyl group in 4-phenylpentan-2-ol versus an isobutyl group in 4-methylpentan-2-ol. This substitution has a profound impact on their physicochemical properties, as summarized in the table below.

Property4-phenylpentan-2-ol4-methylpentan-2-ol
Molecular Formula C₁₁H₁₆O[1][2]C₆H₁₄O
Molecular Weight 164.24 g/mol [1]102.17 g/mol
Boiling Point No experimental data available131.6 °C[3]
Melting Point No experimental data available-90 °C[3]
Density No experimental data available0.8075 g/cm³ at 20 °C[3]
Solubility in Water No experimental data available15 g/L[3]
LogP (Computed) 2.6[1][2]1.43
Appearance -Colorless liquid[3]

The presence of the larger, more polarizable phenyl group in 4-phenylpentan-2-ol is expected to lead to a significantly higher boiling point and potentially a higher melting point compared to 4-methylpentan-2-ol, due to increased van der Waals forces and potential for pi-stacking interactions. The computed LogP value of 4-phenylpentan-2-ol suggests it is more lipophilic than 4-methylpentan-2-ol.

Biological and Pharmacological Activities

The biological activities of these two compounds are markedly different, largely dictated by their chemical structures.

4-methylpentan-2-ol (MIBC)

4-methylpentan-2-ol, commonly known as methyl isobutyl carbinol (MIBC), is widely used as a solvent and in industrial processes such as mineral flotation.[3] Its biological effects are primarily related to its toxicological profile.

Toxicology: Studies in experimental animals indicate that MIBC has low acute toxicity via oral, dermal, and inhalation routes of exposure. The metabolism of MIBC is rapid, with it being metabolized to 4-hydroxy-4-methyl-2-pentanone (HMP) through methyl isobutyl ketone (MIBK).[4] This rapid metabolism and clearance contribute to its relatively low systemic toxicity.[4]

Metabolic Pathway of 4-methylpentan-2-ol:

metabolic_pathway_mibc MIBC 4-methylpentan-2-ol (MIBC) MIBK Methyl Isobutyl Ketone (MIBK) MIBC->MIBK Metabolism HMP 4-hydroxy-4-methyl-2-pentanone (HMP) MIBK->HMP Metabolism

Caption: Metabolic pathway of 4-methylpentan-2-ol (MIBC).

4-phenylpentan-2-ol

Direct experimental data on the biological and pharmacological activities of 4-phenylpentan-2-ol is scarce. However, a study on its structural isomer, 4-methyl-1-phenylpentan-2-ol , provides some toxicological insights. It is crucial to note that while structurally related, the biological activities may not be identical.

Toxicology of 4-methyl-1-phenylpentan-2-ol (Isomer): A short-term toxicity study in rats fed with 4-methyl-1-phenylpentan-2-ol showed a no-untoward-effect level of 10 mg/kg/day.[5] At higher doses (160 mg/kg/day), effects such as reduced weight gain, mild proteinuria in females, and increased relative liver weight in males were observed.[5]

Due to the lack of direct pharmacological studies on 4-phenylpentan-2-ol, its potential therapeutic applications remain unexplored. The presence of the phenyl group, a common feature in many pharmacologically active compounds, suggests that it could be a candidate for further investigation in drug discovery programs.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of small quantities of liquid.

boiling_point_workflow cluster_prep Sample Preparation cluster_heating Heating and Observation cluster_result Result A Place a small amount of the liquid into a Thiele tube. B Insert a capillary tube (sealed at one end) open-end down into the liquid. A->B C Heat the side arm of the Thiele tube gently. B->C D Observe a steady stream of bubbles emerging from the capillary tube. C->D E Remove heat and observe the temperature at which the liquid enters the capillary tube. D->E F Record this temperature as the boiling point. E->F

Caption: Experimental workflow for boiling point determination.

Procedure:

  • A small amount of the liquid is placed in a Thiele tube.

  • A capillary tube, sealed at one end, is placed with its open end submerged in the liquid.

  • The Thiele tube is gently heated.

  • As the liquid heats, air trapped in the capillary tube expands and escapes. When the boiling point is reached, a steady stream of vapor bubbles will emerge from the capillary tube.

  • The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds.

Experimental Workflow for GC-MS Analysis:

gcms_workflow Sample Sample Injection GC Gas Chromatography (Separation) Sample->GC MS Mass Spectrometry (Detection & Identification) GC->MS Data Data Analysis MS->Data

Caption: General workflow for GC-MS analysis.

Procedure:

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase of the column.

  • Detection and Identification: The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Conclusion

4-phenylpentan-2-ol and 4-methylpentan-2-ol exhibit distinct physicochemical and biological profiles. The presence of a phenyl ring in 4-phenylpentan-2-ol significantly alters its properties compared to the aliphatic 4-methylpentan-2-ol, making it a more lipophilic and likely higher-boiling compound. While 4-methylpentan-2-ol's biological activity is primarily of toxicological interest due to its industrial use, the pharmacological potential of 4-phenylpentan-2-ol remains largely unexplored. The structural similarity of its isomer to compounds with observed biological effects suggests that 4-phenylpentan-2-ol could be a valuable subject for future research in drug discovery and development. Further experimental investigation is required to fully characterize the properties and potential applications of 4-phenylpentan-2-ol.

References

Validation

A Comparative Guide to Catalysts for the Synthesis of 4-Phenylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals The synthesis of 4-phenylpentan-2-ol, a chiral alcohol with applications in the synthesis of pharmaceuticals and other fine chemicals, is a critical process...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-phenylpentan-2-ol, a chiral alcohol with applications in the synthesis of pharmaceuticals and other fine chemicals, is a critical process demanding high efficiency and stereoselectivity. The choice of catalyst for the reduction of the precursor, 4-phenylpentan-2-one, is paramount in achieving the desired yield and enantiomeric purity. This guide provides a comparative analysis of various catalytic systems, including heterogeneous, homogeneous, and stoichiometric reagents, supported by experimental data from analogous reactions to inform catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The catalytic reduction of 4-phenylpentan-2-one to 4-phenylpentan-2-ol can be achieved through several methods, each with distinct advantages and limitations. The primary approaches include heterogeneous catalytic hydrogenation, asymmetric hydrogenation with chiral homogeneous catalysts, and stoichiometric reduction with hydride reagents. Below is a summary of the performance of these systems, with quantitative data derived from the reduction of structurally similar aromatic ketones.

Table 1: Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysts are widely used due to their ease of separation and recyclability.

CatalystTypical Reducing AgentTypical Reaction ConditionsYield (%)Selectivity (%)Key Advantages & Limitations
Raney® Nickel H₂ (1-100 atm)Ethanol, 25-100 °CHighGoodAdvantages: High activity, cost-effective. Limitations: Pyrophoric when dry, potential for hydrogenolysis, requires careful handling.[1]
Palladium on Carbon (Pd/C) H₂ (1-10 atm)Ethanol, Methanol, 25-80 °CGoodHighAdvantages: Good selectivity for the carbonyl group, easy to handle and recover. Limitations: Can be less active than Raney Ni for some ketones.[1]
Platinum on Carbon (Pt/C) H₂ (1-10 atm)Ethanol, Acetic Acid, 25-80 °CHighGoodAdvantages: High activity, effective under mild conditions. Limitations: Can lead to over-reduction of the aromatic ring, higher cost.[1]

Note: Yield and selectivity can be highly dependent on the specific substrate, solvent, and reaction conditions. The data presented are generalized for aromatic ketones.

Table 2: Asymmetric Catalysis and Stoichiometric Reagents

For the synthesis of specific stereoisomers of 4-phenylpentan-2-ol, asymmetric catalysts or chiral reducing agents are necessary.

Method/CatalystReducing AgentCatalyst Loading (mol%)Temp. (°C)Time (h)Yield (%)ee (%)
Ru-BINAP H₂ (1-100 atm)0.01 - 125 - 10012 - 24>95>98 (R or S)
(S)-CBS Catalyst BH₃·SMe₂10-3019796.5 (R)
Sodium Borohydride (NaBH₄) Itself (stoichiometric)-0 - 250.5 - 2High0 (racemic)

Data for Ru-BINAP and CBS catalyst are for the benchmark substrate acetophenone and are indicative of the expected high enantioselectivity for aryl ketones.[2] NaBH₄ is a non-selective reducing agent and will produce a racemic mixture of 4-phenylpentan-2-ol.

Experimental Protocols

Detailed methodologies are crucial for reproducing and optimizing the synthesis of 4-phenylpentan-2-ol. The following are generalized protocols for the catalytic systems discussed.

Heterogeneous Hydrogenation with Raney® Nickel

Materials:

  • 4-phenylpentan-2-one

  • Raney® Nickel (as a slurry in a suitable solvent, e.g., ethanol)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Pressurized hydrogenation reactor

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Catalyst Handling: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully transfer a slurry of Raney® Nickel to the hydrogenation reactor. Caution: Raney® Nickel is pyrophoric and must not be allowed to go dry.[1]

  • Reaction Setup: Add 4-phenylpentan-2-one and ethanol to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm). Heat the reaction mixture to the desired temperature (e.g., 50 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-phenylpentan-2-ol, which can be further purified by distillation or column chromatography.

Asymmetric Hydrogenation with Ru-BINAP Catalyst

Materials:

  • 4-phenylpentan-2-one

  • [RuCl₂((R)-BINAP)]₂·NEt₃ (or the corresponding (S)-BINAP complex)

  • Methanol or Ethanol (anhydrous)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge the autoclave with the Ru-BINAP catalyst and 4-phenylpentan-2-one dissolved in anhydrous methanol.

  • Hydrogenation: Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen line. Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 100 atm). Heat the reaction to the desired temperature (e.g., 25 °C) and stir for the required time.

  • Work-up: After the reaction, cool the autoclave and carefully release the pressure.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the enantiomerically enriched 4-phenylpentan-2-ol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Reduction with Sodium Borohydride (NaBH₄)

Materials:

  • 4-phenylpentan-2-one

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: Dissolve 4-phenylpentan-2-one in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution in an ice bath to 0 °C.

  • Reduction: Slowly add sodium borohydride in portions to the stirred solution. The reaction is typically exothermic.

  • Monitoring: Monitor the progress of the reaction by TLC until all the starting ketone has been consumed (usually within 1 hour).

  • Quenching: Slowly add water or dilute acid to quench the excess NaBH₄ and the resulting borate esters.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic 4-phenylpentan-2-ol. Further purification can be done by distillation or chromatography.[3]

Visualizing the Synthetic Pathways and Workflows

To further clarify the processes involved in the synthesis of 4-phenylpentan-2-ol, the following diagrams illustrate the general reaction pathway, a typical experimental workflow for catalyst screening, and a decision-making guide for catalyst selection.

Reaction_Pathway Ketone 4-Phenylpentan-2-one Alcohol 4-Phenylpentan-2-ol Ketone->Alcohol Reduction Catalyst Catalyst / Reducing Agent Catalyst->Ketone

Caption: General reaction pathway for the synthesis of 4-phenylpentan-2-ol.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate_Prep Prepare Stock Solution of 4-Phenylpentan-2-one Reaction_Setup Set up Parallel Reactions (Varying Catalysts) Substrate_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Slurries or Solutions Catalyst_Prep->Reaction_Setup Run_Reaction Run Reactions under Controlled Conditions (Temp, Pressure, Time) Reaction_Setup->Run_Reaction Sampling Take Aliquots at Specific Time Points Run_Reaction->Sampling Analysis Analyze by GC/HPLC (Conversion, Selectivity, ee%) Sampling->Analysis

Caption: Experimental workflow for screening different catalysts.

Catalyst_Selection_Logic node_result Use Ru-BINAP or other advanced chiral catalysts node_process Consider Heterogeneous Catalysts (Raney Ni, Pd/C, Pt/C) or NaBH₄ Start Chiral Product Required? Start->node_process No High_Enantioselectivity Highest Enantioselectivity Needed? Start->High_Enantioselectivity Yes Cost_Scalability Cost & Scalability a Major Concern? CBS_Reduction Consider CBS Reduction (lower catalyst loading than stoichiometric) Cost_Scalability->CBS_Reduction Yes Ru_BINAP_2 Use Ru-BINAP (higher initial cost, but very efficient) Cost_Scalability->Ru_BINAP_2 No High_Enantioselectivity->node_result No High_Enantioselectivity->Cost_Scalability Yes

Caption: Decision tree for selecting a suitable catalyst.

References

Comparative

A Comparative Guide to 4-Phenylpentan-2-ol: Experimental Data and Analytical Protocols

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a compound's properties and the methods for its characterization is paramount. This guide provides a comparative a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of a compound's properties and the methods for its characterization is paramount. This guide provides a comparative analysis of 4-phenylpentan-2-ol and its structural isomers, 4-phenyl-2-butanol and 4-methyl-4-phenyl-2-pentanol. This document cross-references experimental data from PubChem and other chemical databases, presents detailed experimental protocols for synthesis and analysis, and visualizes key workflows.

Comparative Data of 4-phenylpentan-2-ol and Alternatives

The selection of a specific isomer for a research or development application can be critical. The following tables summarize the key physical, chemical, and spectroscopic properties of 4-phenylpentan-2-ol and two common alternatives to facilitate an informed decision.

Table 1: Physical and Chemical Properties

Property4-Phenylpentan-2-ol4-Phenyl-2-butanol4-Methyl-4-phenyl-2-pentanol
CAS Number 77614-49-4[1]2344-70-9[2][3]2035-93-0[4]
Molecular Formula C₁₁H₁₆O[1]C₁₀H₁₄O[3]C₁₂H₁₈O[4][5]
Molecular Weight 164.24 g/mol 150.22 g/mol [2]178.27 g/mol [5]
Boiling Point Not available123-124 °C at 15 mmHg[2]132-133 °C at 17 Torr
Density Not available0.970 g/mL at 25 °C[6]0.960 g/cm³ at 25 °C[7]
Refractive Index Not available1.5140 at 20 °C[6]1.504[7]
XLogP3 2.6[1][8]2.33.2

Table 2: Spectroscopic Data Summary

Spectroscopic Data4-Phenylpentan-2-ol4-Phenyl-2-butanol4-Methyl-4-phenyl-2-pentanol
¹³C NMR Spectra Available on SpectraBase[8]Available on PubChem[2]Not readily available
GC-MS Data Available on SpectraBase[8]Available on PubChem and NIST WebBook[2][3]IR Spectrum available on NIST WebBook[5]
Major MS Fragments (m/z) Data available through spectral databases132, 117, 91, 92, 45[2]Not readily available

Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. This section provides generalized procedures for the synthesis and characterization of 4-phenylpentan-2-ol and its analogs.

Synthesis of 4-Phenylpentan-2-ol (Representative Protocol)

A common method for the synthesis of 4-phenylpentan-2-ol is the Grignard reaction, which involves the reaction of an organomagnesium compound with a carbonyl compound.

Materials:

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (THF)

  • 1-bromo-2-phenylpropane

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

  • Add a small amount of a solution of 1-bromo-2-phenylpropane in dry ether to initiate the reaction.

  • Once the reaction begins, add the remaining 1-bromo-2-phenylpropane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Add a solution of acetaldehyde in dry ether dropwise with vigorous stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of the purified compound (10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS):

A dilute solution of the sample in a volatile solvent such as dichloromethane or methanol is prepared. The analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-5ms). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure the separation of components. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass range of m/z 40-400.

Visualized Workflows and Pathways

Diagrams can effectively illustrate complex procedures and relationships. The following diagrams, created using the DOT language, depict a general experimental workflow and a potential synthetic pathway.

G General Workflow for Synthesis and Characterization A Starting Materials B Synthesis Reaction (e.g., Grignard Reaction) A->B C Reaction Quenching and Workup B->C D Crude Product Isolation C->D E Purification (e.g., Column Chromatography) D->E F Pure Compound E->F G Spectroscopic Analysis (NMR, GC-MS) F->G H Data Analysis and Structure Confirmation G->H

Caption: A general experimental workflow for the synthesis and characterization of a chemical compound.

G Potential Grignard Synthesis of 4-Phenylpentan-2-ol reagent1 1-Bromo-2-phenylpropane + Mg intermediate Grignard Reagent 2-Phenylpropylmagnesium bromide reagent1->intermediate in dry ether reagent2 Acetaldehyde product Final Product 4-Phenylpentan-2-ol reagent2->product intermediate->product 1. Reaction 2. Aqueous Workup

Caption: A simplified diagram illustrating the key steps in the Grignard synthesis of 4-phenylpentan-2-ol.

References

Validation

A Researcher's Guide to Chiral Column Selection for the Enantioseparation of 4-phenylpentan-2-ol

In the development of pharmaceuticals and other bioactive molecules, the effective separation of enantiomers is a critical step. For the chiral alcohol 4-phenylpentan-2-ol, a versatile building block, achieving baseline...

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceuticals and other bioactive molecules, the effective separation of enantiomers is a critical step. For the chiral alcohol 4-phenylpentan-2-ol, a versatile building block, achieving baseline resolution of its enantiomers is essential for ensuring stereochemical purity. This guide provides a comparative overview of different chiral stationary phases (CSPs) and a systematic approach to method development for its successful separation.

The most widely utilized and successful columns for the separation of a broad range of chiral compounds, including aromatic alcohols, are polysaccharide-based CSPs. These columns typically use derivatives of cellulose or amylose coated or immobilized on a silica support. The helical structure of these polysaccharides creates chiral grooves and cavities, leading to differential interactions with enantiomers through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[1][2]

Comparison of Common Polysaccharide-Based Chiral Columns

The selection of the ideal chiral column is often an empirical process.[3] However, understanding the general characteristics of different chiral selectors can guide the initial screening. Amylose-based phases are generally considered to have a more tightly coiled helical structure compared to the looser structure of cellulose, which can result in different enantiomeric interaction profiles and distinct selectivities.[2] Below is a summary of commonly used polysaccharide-based columns that are excellent candidates for screening the separation of 4-phenylpentan-2-ol.

Column NameChiral Selector (CS)Polysaccharide BackboneKey Characteristics
Lux Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)CelluloseA widely used, versatile CSP; a guaranteed alternative to Chiralcel® OD/OD-H.[4]
Lux Amylose-1 Amylose tris(3,5-dimethylphenylcarbamate)AmyloseOften provides different selectivity compared to its cellulose counterpart; a guaranteed alternative to Chiralpak® AD/AD-H.[5]
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)CelluloseThe chlorinated phenylcarbamate selector can offer unique selectivity.[6]
Lux Amylose-2 Amylose tris(5-chloro-2-methylphenylcarbamate)AmyloseThe chlorinated amylose selector can enhance chiral recognition through altered electronic and steric interactions.[7]
Lux i-Cellulose-5 Cellulose tris(3,5-dichlorophenylcarbamate)Cellulose (Immobilized)Immobilized phase allows for a wider range of solvents, including those not compatible with coated phases.[5]

Experimental Protocol: Chiral Method Development Screening

A systematic screening of columns and mobile phases is the most effective approach to finding the optimal separation conditions.[8]

1. Sample Preparation:

  • Prepare a stock solution of racemic 4-phenylpentan-2-ol in a suitable solvent (e.g., ethanol or isopropanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 0.1 mg/mL.

2. HPLC System and General Conditions:

  • Instrument: A standard HPLC or UHPLC system with a UV detector.

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size (for initial screening).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C (ambient).

  • Detection: UV at 220 nm, as the phenyl group provides sufficient chromophore.[9]

  • Injection Volume: 5 µL.

3. Mobile Phase Screening: It is recommended to screen under Normal Phase, Polar Organic, and Reversed-Phase conditions to explore the full range of selectivities.[10]

  • Normal Phase (NP):

    • Mobile Phase A: n-Hexane/Isopropanol (IPA) (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (EtOH) (90:10, v/v)

    • Additive: For neutral compounds like 4-phenylpentan-2-ol, an additive is typically not required. If peak shape is poor, a small amount of a weak acid or base might be explored, but is unlikely to be necessary.

  • Polar Organic (PO):

    • Mobile Phase C: Acetonitrile/Methanol (95:5, v/v)

    • Mobile Phase D: Methanol (100%)

    • Additive: 0.1% Diethylamine (DEA) can sometimes improve peak shape for alcohols.

  • Reversed-Phase (RP):

    • Mobile Phase E: Water/Acetonitrile (50:50, v/v)

    • Mobile Phase F: Water/Methanol (50:50, v/v)

    • Additive: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid is often used, but may not be necessary for neutral analytes.

Illustrative Screening Data

The following table presents hypothetical but realistic data from a screening experiment for 4-phenylpentan-2-ol, illustrating the potential outcomes and demonstrating the varied selectivity of different chiral columns.

ColumnMobile PhasetR1 (min)tR2 (min)k'1k'2α (tR2/tR1)Rs
Lux Cellulose-1 Hexane/IPA (90:10)8.59.82.42.921.152.1
Lux Amylose-1 Hexane/IPA (90:10)7.27.81.882.121.081.2
Lux Cellulose-2 Hexane/EtOH (90:10)10.112.53.044.01.243.5
Lux Amylose-2 Hexane/EtOH (90:10)9.511.22.83.481.182.5
Lux i-Cellulose-5 ACN/MeOH (95:5)6.36.31.521.521.000.0
Lux Cellulose-1 MeOH (100%)5.86.91.321.761.202.8

Note: tR = retention time, k' = retention factor, α = separation factor, Rs = resolution. Data is for illustrative purposes only.

Logical Workflow for Chiral Method Development

The process of developing a chiral separation method follows a logical progression from initial screening to final optimization. This workflow ensures a systematic evaluation of key parameters to achieve the desired separation.

G cluster_prep Preparation cluster_screening Screening Phase cluster_eval Evaluation cluster_decision Decision & Optimization Analyte Racemic 4-phenylpentan-2-ol SamplePrep Prepare 1 mg/mL Stock Dilute to 0.1 mg/mL Analyte->SamplePrep ColumnScreen Column Screening (Cellulose & Amylose CSPs) SamplePrep->ColumnScreen MobilePhaseScreen Mobile Phase Screening (NP, PO, RP) ColumnScreen->MobilePhaseScreen DataAcq Data Acquisition (tR, Peak Area) MobilePhaseScreen->DataAcq Calc Calculate α and Rs DataAcq->Calc Decision Rs > 1.5? Calc->Decision Optimized Optimized Method Decision->Optimized Yes Optimize Optimize Parameters (Mobile Phase Ratio, Temp, Flow Rate) Decision->Optimize No Optimize->MobilePhaseScreen

Caption: Workflow for chiral method development of 4-phenylpentan-2-ol.

Conclusion

The enantioseparation of 4-phenylpentan-2-ol is readily achievable using polysaccharide-based chiral stationary phases. A systematic screening approach, evaluating both cellulose and amylose-derived columns under normal phase, polar organic, and reversed-phase conditions, is the most efficient strategy for identifying a suitable method. Based on general principles, columns with chlorinated phenylcarbamate selectors, such as Lux Cellulose-2, often provide unique and enhanced selectivity. Following the initial screening, further optimization of the mobile phase composition, temperature, and flow rate can be performed to achieve baseline resolution and robust performance suitable for quality control and preparative applications.

References

Comparative

Benchmarking synthesis routes for substituted secondary alcohols

A Comprehensive Guide to the Synthesis of Substituted Secondary Alcohols for Researchers and Drug Development Professionals The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern organic che...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Synthesis of Substituted Secondary Alcohols for Researchers and Drug Development Professionals

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern organic chemistry, particularly within the pharmaceutical industry where the chirality of a molecule can dictate its pharmacological activity. This guide provides a comparative analysis of the most prevalent and effective synthesis routes for substituted secondary alcohols, offering detailed experimental protocols, quantitative performance data, and a visual overview of the synthetic strategies. The methodologies benchmarked include asymmetric reduction of prochiral ketones, nucleophilic addition of organometallic reagents to aldehydes, and enzymatic catalysis.

Strategic Overview of Synthesis Routes

The selection of an optimal synthesis route for a specific substituted secondary alcohol depends on a multitude of factors including substrate scope, desired enantioselectivity, scalability, and economic viability. The following diagram illustrates the logical relationships between the primary synthetic strategies discussed in this guide.

Synthesis_Routes cluster_reduction Asymmetric Reduction of Prochiral Ketones cluster_organometallic Addition of Organometallic Reagents to Aldehydes cluster_enzymatic Enzymatic Catalysis Substituted Secondary Alcohol Substituted Secondary Alcohol Catalytic Hydrogenation Catalytic Hydrogenation Catalytic Hydrogenation->Substituted Secondary Alcohol Hydride Reduction Hydride Reduction Hydride Reduction->Substituted Secondary Alcohol Transfer Hydrogenation Transfer Hydrogenation Transfer Hydrogenation->Substituted Secondary Alcohol Grignard Reagents Grignard Reagents Grignard Reagents->Substituted Secondary Alcohol Organolithium Reagents Organolithium Reagents Organolithium Reagents->Substituted Secondary Alcohol ADH Reduction Alcohol Dehydrogenase (ADH) Reduction ADH Reduction->Substituted Secondary Alcohol Lipase Resolution Lipase-Catalyzed Kinetic Resolution Lipase Resolution->Substituted Secondary Alcohol

Figure 1: Overview of major synthetic routes to substituted secondary alcohols.

Comparative Performance Data

The following table summarizes quantitative data for various synthesis routes, providing a direct comparison of their efficiency and stereoselectivity for specific substrates.

Synthesis RouteSubstrateCatalyst/ReagentSolventTemp. (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
Asymmetric Hydrogenation AcetophenoneRu(II)-bisphosphine-diamine complexIsopropanolRT>99>99 (R)[1]
Corey-Bakshi-Shibata (CBS) Reduction Acetophenone(R)-2-Methyl-CBS-oxazaborolidine, CatecholboraneToluene-788991 (S)[2][3]
Meerwein-Ponndorf-Verley (MPV) Reduction Phenylcyclohexyl ketoneK₃PO₄, (R)-1-phenylethanol1,4-Dioxane1306648 (S)[4]
Grignard Reaction BenzaldehydePhenylmagnesium bromideDiethyl ether0 to RT~90Racemic[5][6]
ADH Reduction AcetophenoneAlcohol Dehydrogenase (ADH-T)2-Propanol/Buffer37>99>99 (S)[7][8]
Lipase-Catalyzed Resolution 1-PhenylethanolCandida antarctica Lipase B (CAL-B), Isopropenyl acetateTolueneRT~50 (for acetate)>99 (R-acetate)[9]

Detailed Experimental Protocols

Asymmetric Reduction: Corey-Bakshi-Shibata (CBS) Reduction of a Prochiral Ketone

Objective: To synthesize a chiral secondary alcohol from a prochiral ketone with high enantioselectivity using a chiral oxazaborolidine catalyst.

Reaction Scheme: Prochiral Ketone + Borane Source --(CBS Catalyst)--> Chiral Secondary Alcohol

Experimental Protocol:

  • To a stirred solution of (S)-Me-CBS-oxazaborolidine (2.01 equivalents) in anhydrous tetrahydrofuran (THF, 14 mL), add a 1.0 M solution of borane-THF complex in THF (1.5 equivalents) dropwise at 0 °C.[3]

  • After stirring for 15 minutes at the same temperature, cool the mixture to -78 °C.

  • Add a solution of the ketone substrate (1.0 equivalent, azeotropically dried with toluene) in anhydrous THF (29 mL) dropwise to the reaction mixture at -78 °C.

  • Stir the resulting mixture for 1 hour at -78 °C.

  • Add another portion of 1.0 M borane-THF complex in THF (1.5 equivalents) dropwise over 1 hour at -78 °C.

  • Gradually warm the reaction mixture to -40 °C over 30 minutes and continue stirring for an additional 30 minutes at this temperature.

  • Quench the reaction by the slow addition of methanol, followed by 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Organometallic Addition: Grignard Reaction of an Aldehyde

Objective: To synthesize a secondary alcohol via the nucleophilic addition of a Grignard reagent to an aldehyde.

Reaction Scheme: R-MgX + R'-CHO → R-CH(OMgX)-R' --(H₃O⁺ workup)--> R-CH(OH)-R'

Experimental Protocol:

  • Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.[10] All glassware must be flame-dried or oven-dried to ensure anhydrous conditions.

  • Place magnesium turnings (1.2 equivalents) in the flask under an inert atmosphere (e.g., nitrogen or argon).

  • In the dropping funnel, prepare a solution of the organic halide (e.g., bromobenzene, 1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a cloudy appearance. Gentle warming may be necessary.

  • Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Prepare a solution of the aldehyde (e.g., benzaldehyde, 1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

  • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Enzymatic Catalysis: Alcohol Dehydrogenase (ADH) Reduction of a Ketone

Objective: To perform an enantioselective reduction of a prochiral ketone to a chiral secondary alcohol using an alcohol dehydrogenase.

Reaction Scheme: Prochiral Ketone + NADPH + H⁺ --(ADH)--> Chiral Secondary Alcohol + NADP⁺

Experimental Protocol:

  • Prepare a reaction mixture by dissolving/suspending the ketone substrate (e.g., acetophenone, 1g) in a solution of 2-propanol (40 mL) and a phosphate buffer solution (pH 7.4, 160 mL) containing NADPH (20 mM) and MgCl₂ (0.5 mM).[7]

  • Maintain the reaction mixture at 37 °C with uniform mixing.

  • Initiate the reaction by adding the alcohol dehydrogenase enzyme (e.g., ADH-02, 50 μL, 4100 U/mL).[7]

  • Allow the mixture to stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding an excess of water.

  • Extract the product with an organic solvent such as methyl t-butyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Determine the enantiomeric excess of the product using chiral GC or HPLC.

Conclusion

The synthesis of substituted secondary alcohols can be achieved through a variety of powerful and selective methods. Asymmetric reduction techniques, particularly catalytic hydrogenation and CBS reduction, offer high enantioselectivities for a broad range of ketones. The addition of organometallic reagents like Grignard reagents to aldehydes remains a fundamental and highly effective method for carbon-carbon bond formation, though it typically yields racemic products unless chiral auxiliaries or catalysts are employed. Enzymatic methods, such as ADH-catalyzed reductions and lipase-catalyzed resolutions, provide environmentally benign and highly stereoselective alternatives, often operating under mild conditions with exceptional selectivity. The choice of the most appropriate synthetic route will ultimately be guided by the specific structural requirements of the target molecule, the desired level of stereochemical purity, and considerations of scale and cost.

References

Validation

A Comparative Guide to the Reactivity of 4-Phenylpentan-2-ol and 5-Phenylpentan-2-ol

For Researchers, Scientists, and Drug Development Professionals Structural and Physical Properties The key difference between 4-phenylpentan-2-ol and 5-phenylpentan-2-ol lies in the position of the phenyl substituent rel...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural and Physical Properties

The key difference between 4-phenylpentan-2-ol and 5-phenylpentan-2-ol lies in the position of the phenyl substituent relative to the hydroxyl group. In 4-phenylpentan-2-ol, the phenyl group is at the gamma (γ) position, while in 5-phenylpentan-2-ol, it is at the delta (δ) position. This seemingly minor structural variance is predicted to have a discernible impact on their chemical behavior.

structs cluster_4 4-Phenylpentan-2-ol cluster_5 5-Phenylpentan-2-ol 4-phenyl C₁₁H₁₆O Molecular Weight: 164.24 g/mol 4-structure 4-structure 5-phenyl C₁₁H₁₆O Molecular Weight: 164.24 g/mol 5-structure 5-structure

Figure 1. Molecular structures of 4-phenylpentan-2-ol and 5-phenylpentan-2-ol.

A summary of their key physical and chemical properties is presented in the table below.

Property4-Phenylpentan-2-ol5-Phenylpentan-2-ol
Molecular Formula C₁₁H₁₆O[1]C₁₁H₁₆O[2]
Molecular Weight 164.24 g/mol [1]164.24 g/mol [2]
XLogP3 2.6[1]2.8[2]
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 11
Rotatable Bond Count 34

Comparative Reactivity Analysis

The reactivity of the secondary alcohol functional group in these molecules is primarily influenced by the steric and electronic effects of the nearby phenyl ring.

Oxidation

Both 4-phenylpentan-2-ol and 5-phenylpentan-2-ol are secondary alcohols and are expected to be oxidized to their corresponding ketones: 4-phenylpentan-2-one and 5-phenylpentan-2-one, respectively.[3][4][5] Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Jones reagent (CrO₃/H₂SO₄), and Swern oxidation.

Predicted Reactivity:

  • 4-Phenylpentan-2-ol: The phenyl group at the γ-position is not expected to exert a significant electronic effect on the hydroxyl-bearing carbon. However, its steric bulk might slightly hinder the approach of the oxidizing agent.

  • 5-Phenylpentan-2-ol: With the phenyl group at the more distant δ-position, its steric and electronic influence on the reaction center is likely to be negligible.

Therefore, it is anticipated that 5-phenylpentan-2-ol would undergo oxidation at a slightly faster rate than 4-phenylpentan-2-ol due to reduced steric hindrance around the reaction site.

oxidation_workflow cluster_workflow General Oxidation Workflow Start Secondary Alcohol (4- or 5-phenylpentan-2-ol) Reagent Oxidizing Agent (e.g., PCC in DCM) Start->Reagent 1. Add Reaction Oxidation Reaction Reagent->Reaction 2. Stir at RT Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench Purification Purification (e.g., Column Chromatography) Workup->Purification 4. Isolate Product Ketone Product (4- or 5-phenylpentan-2-one) Purification->Product 5. Characterize dehydration_mechanism cluster_mechanism Postulated Dehydration Pathways Alcohol Alcohol Protonation Protonation of -OH Alcohol->Protonation H⁺ Oxonium Oxonium Ion Protonation->Oxonium Loss_of_H2O Loss of H₂O Oxonium->Loss_of_H2O Carbocation Secondary Carbocation Loss_of_H2O->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation -H⁺ Alkene Alkene Products Deprotonation->Alkene

References

Comparative

A Comparative Guide to the Synthesis of 4-Phenylpentan-2-ol: Reaction Kinetics Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the reaction kinetics for the formation of 4-phenylpentan-2-ol, a key intermediate in various synthetic applicati...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the reaction kinetics for the formation of 4-phenylpentan-2-ol, a key intermediate in various synthetic applications. We will objectively compare the performance of two primary synthetic routes: catalytic hydrogenation of 4-phenylpentan-2-one and the Grignard reaction of methylmagnesium halide with 4-phenylpentan-2-one. This comparison is supported by experimental data to aid researchers in selecting the optimal synthetic strategy based on desired efficiency, selectivity, and reaction conditions.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the two primary synthesis routes to 4-phenylpentan-2-ol.

Table 1: Catalytic Hydrogenation of 4-Phenylpentan-2-one

CatalystSolventTemperature (°C)H₂ Pressure (bar)Initial Rate (mol dm⁻³ min⁻¹)Selectivity to 4-Phenylpentan-2-ol (%)Byproducts
4% Pt/TiO₂n-Hexane7050.0028Low4-Cyclohexyl-2-butanone, 4-Cyclohexyl-2-butanol
4% Pt/TiO₂2-Propanol705~0.0028High4-Cyclohexyl-2-butanone, 4-Cyclohexyl-2-butanol
4% Pt/SiO₂n-Hexane705-Low4-Cyclohexyl-2-butanone
4% Pt/SiO₂2-Propanol705-Low4-Cyclohexyl-2-butanone

Data is compiled from studies on the hydrogenation of 4-phenyl-2-butanone, which is the precursor to 4-phenylpentan-2-ol. The selectivity is highly dependent on the solvent, with alcoholic and aromatic solvents favoring the desired product when using a Pt/TiO₂ catalyst.

Table 2: Grignard Reaction for 4-Phenylpentan-2-ol Synthesis

Grignard ReagentSubstrateSolventTemperature (°C)Reaction TimeTypical Yield (%)Potential Side Products
Methylmagnesium Bromide4-Phenylpentan-2-oneDiethyl Ether0 to RT1-2 hoursModerate to HighEnolization of the ketone, Wurtz coupling products
Methylmagnesium Iodide4-Phenylpentan-2-oneDiethyl Ether0 to RT1-2 hoursModerate to HighEnolization of the ketone, Wurtz coupling products
Methylmagnesium Chloride4-Phenylpentan-2-oneTHF0 to RT1-2 hoursModerate to HighEnolization of the ketone, Wurtz coupling products

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Catalytic Hydrogenation of 4-Phenylpentan-2-one

This protocol is based on the studies of the hydrogenation of 4-phenyl-2-butanone over a Pt/TiO₂ catalyst.

Materials:

  • 4-Phenylpentan-2-one

  • 4% Pt/TiO₂ catalyst

  • Anhydrous solvent (e.g., 2-propanol for high selectivity to 4-phenylpentan-2-ol)

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet, and temperature control

  • Hydrogen gas (high purity)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Catalyst Preparation: The 4% Pt/TiO₂ catalyst is typically pre-reduced. If not, it should be reduced under a hydrogen flow at an elevated temperature according to the manufacturer's instructions.

  • Reaction Setup: To a clean, dry high-pressure reactor, add the 4% Pt/TiO₂ catalyst (e.g., 0.1 g) and the anhydrous solvent (e.g., 50 mL of 2-propanol).

  • Substrate Addition: Add 4-phenylpentan-2-one (e.g., 13.5 mmol) to the reactor.

  • Reaction: Seal the reactor and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).

  • Heating and Stirring: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 70 °C).

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the starting material and the selectivity to the products.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst with a small amount of the solvent.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude 4-phenylpentan-2-ol can be further purified by column chromatography or distillation.

Protocol 2: Grignard Synthesis of 4-Phenylpentan-2-ol

This protocol describes the synthesis of 4-phenylpentan-2-ol from 4-phenylpentan-2-one using methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether (or THF)

  • 4-Phenylpentan-2-one

  • A crystal of iodine (for activation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings (1.1 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the appearance of bubbles.

    • Once the reaction starts, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Dissolve 4-phenylpentan-2-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer twice with diethyl ether.

  • Isolation and Purification:

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the ether solution over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude 4-phenylpentan-2-ol.

    • The crude product can be purified by column chromatography or distillation.

Mandatory Visualization

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Reaction_Pathway_Hydrogenation 4-Phenylpentan-2-one 4-Phenylpentan-2-one 4-Phenylpentan-2-ol 4-Phenylpentan-2-ol 4-Phenylpentan-2-one->4-Phenylpentan-2-ol H₂, Pt/TiO₂ (Ketone Reduction) 4-Cyclohexyl-2-butanone 4-Cyclohexyl-2-butanone 4-Phenylpentan-2-one->4-Cyclohexyl-2-butanone H₂, Pt/TiO₂ (Ring Hydrogenation) 4-Cyclohexyl-2-butanol 4-Cyclohexyl-2-butanol 4-Phenylpentan-2-ol->4-Cyclohexyl-2-butanol H₂, Pt/TiO₂ 4-Cyclohexyl-2-butanone->4-Cyclohexyl-2-butanol H₂, Pt/TiO₂

Caption: Reaction pathways in the catalytic hydrogenation of 4-phenylpentan-2-one.

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Mg_turnings Mg turnings + I₂ Grignard_reagent CH₃MgBr Mg_turnings->Grignard_reagent Reflux MeBr_ether CH₃Br in Et₂O MeBr_ether->Mg_turnings Dropwise addition Reaction_mixture Reaction Mixture Grignard_reagent->Reaction_mixture Ketone 4-Phenylpentan-2-one in Et₂O Ketone->Reaction_mixture Dropwise at 0°C Quench Quench with NH₄Cl(aq) Reaction_mixture->Quench Extraction Extraction with Et₂O Quench->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification Evaporation->Purification Product 4-Phenylpentan-2-ol Purification->Product

Caption: Experimental workflow for the Grignard synthesis of 4-phenylpentan-2-ol.

Validation

A Comparative Guide: Flow Synthesis vs. Batch Synthesis of Chiral Alcohols

For Researchers, Scientists, and Drug Development Professionals The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The method of synthesis, either...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. The method of synthesis, either traditional batch processing or modern continuous flow chemistry, can significantly impact reaction efficiency, safety, scalability, and product quality. This guide provides an objective comparison of flow and batch synthesis for chiral alcohols, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal approach for their specific needs.

At a Glance: Key Performance Indicators

Continuous flow synthesis generally offers significant advantages in terms of reaction time, and in some cases, improved yields and enantioselectivity. Batch synthesis, while being a well-established and flexible method, can be limited by longer reaction times and challenges in scalability.

ParameterFlow SynthesisBatch SynthesisKey Advantages of Flow Synthesis
Reaction Time 30–60 minutes8 hours (or longer)Significant reduction in reaction time, leading to higher throughput.[1][2]
Yield 88–98%74–91%Often higher due to superior process control.[1][3]
Enantiomeric Excess (ee) 91.5–99%Up to 99%Consistently high enantioselectivity, sometimes superior to batch.[1][3]
Scalability SeamlessChallengingProduction is increased by extending run time or parallelizing reactors.[4]
Safety EnhancedStandardSmaller reaction volumes minimize risks with hazardous reagents and exotherms.[4][5][6]
Process Control PreciseFlexibleUnmatched precision over temperature, pressure, and mixing.[4][7]

Experimental Data: Head-to-Head Comparison

The following table summarizes experimental results from studies directly comparing flow and batch synthesis for the production of chiral alcohols.

Chiral AlcoholSynthesis MethodCatalyst SystemReaction TimeYield (%)Enantiomeric Excess (ee) (%)Reference
(R)-1-PhenylethanolFlow (DKR)Novozym® 435 & VOSO₄·xH₂O-Better conversion than batch-[1][2]
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanolFlow (DKR)Novozym® 435 & VOSO₄·xH₂O-Better conversion than batch-[1][2]
Aromatic Allylic Alcohol (R)-esterFlow (DKR)V-MPS4/CAL-B30-60 min88-9296-99[1][2]
Aromatic Allylic Alcohol (R)-esterBatch (DKR)V-MPS4/CAL-B-Lower catalyst efficiency-[1]
(S)-Goniothalamin intermediateFlow (Asymmetric Allylation)(-)-Ipc₂B(Allyl)16 min9891.5[3]
(S)-Goniothalamin intermediateBatch (Asymmetric Allylation)(-)-Ipc₂B(Allyl)-9690.8[3]

Experimental Workflows: A Visual Comparison

The fundamental difference between batch and flow synthesis lies in the handling of reactants and products. Batch synthesis involves discrete steps within a single vessel, while flow synthesis utilizes a continuous stream, enabling steady-state operation.

G cluster_0 Batch Synthesis Workflow cluster_1 Flow Synthesis Workflow A 1. Charge Reactor B 2. Reaction A->B C 3. Quench/Work-up B->C D 4. Isolation C->D E 1. Reagent Pumping F 2. Mixing & Reaction in Coil/Column E->F G 3. In-line Quench/Purification F->G H 4. Continuous Collection G->H

Caption: Comparison of Batch vs. Flow Synthesis Workflows.

Detailed Experimental Protocols

Dynamic Kinetic Resolution (DKR) of a Racemic Benzylic Alcohol (Flow Synthesis)

This protocol is a representative example of a continuous flow dynamic kinetic resolution.

Objective: To synthesize an enantiomerically pure ester from a racemic alcohol.

Experimental Setup:

  • A packed-bed reactor containing immobilized lipase (e.g., Novozym® 435) and a racemization catalyst (e.g., VOSO₄·xH₂O).

  • HPLC pumps to deliver the substrate and acyl donor solution.

  • A temperature-controlled column oven.

  • A back-pressure regulator.

Procedure:

  • A solution of the racemic alcohol (e.g., 1-(2,6-dichloro-3-fluorophenyl)ethanol) and an acyl donor (e.g., vinyl decanoate) in a suitable solvent (e.g., heptane) is prepared.[1]

  • The solution is continuously pumped through the packed-bed reactor at a defined flow rate to achieve the desired residence time (e.g., 30-60 minutes).[1][2]

  • The reaction is maintained at a constant temperature (e.g., 50 °C).[1]

  • The output stream is collected, and the solvent is removed under reduced pressure.

  • The resulting enantiomerically pure ester is purified by column chromatography.

Dynamic Kinetic Resolution (DKR) of a Racemic Benzylic Alcohol (Batch Synthesis)

Objective: To synthesize an enantiomerically pure ester from a racemic alcohol.

Experimental Setup:

  • A round-bottom flask equipped with a magnetic stirrer and a condenser.

  • A temperature-controlled oil bath.

Procedure:

  • The racemic alcohol, acyl donor, immobilized lipase, and racemization catalyst are added to a round-bottom flask containing a suitable solvent.[1]

  • The reaction mixture is stirred at a constant temperature for an extended period (e.g., 8 hours or more).[1][2]

  • Reaction progress is monitored by TLC or GC/HPLC.

  • Upon completion, the catalysts are filtered off.

  • The filtrate is concentrated, and the product is purified by column chromatography.

Logical Relationship: Advantages of Flow Synthesis

The inherent characteristics of flow chemistry lead to several advantages over traditional batch processing for the synthesis of chiral alcohols.

G A Flow Chemistry B High Surface-to-Volume Ratio A->B C Small Reaction Volumes A->C D Precise Control of Parameters A->D E Continuous Operation A->E F Improved Heat & Mass Transfer B->F G Enhanced Safety C->G H Higher Reproducibility D->H I Facile Scalability E->I J Increased Productivity E->J

Caption: Key Advantages of Flow Chemistry in Synthesis.

Conclusion

For the synthesis of chiral alcohols, continuous flow chemistry presents a compelling alternative to traditional batch methods. The primary advantages of flow synthesis, including significantly reduced reaction times, enhanced safety, and straightforward scalability, make it a highly attractive methodology for both academic research and industrial-scale production.[4][5] While batch synthesis remains a valuable and flexible tool, particularly for initial discovery and small-scale work, the adoption of flow chemistry can lead to more efficient, safer, and more reproducible processes in the development and manufacturing of chiral pharmaceuticals and fine chemicals.[5][8] The choice between flow and batch synthesis will ultimately depend on the specific reaction, desired scale, and available resources. However, the data strongly suggests that for process optimization and large-scale production, flow chemistry is the superior approach.

References

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Phenylpentan-2-ol: A Comprehensive Guide for Laboratory Professionals

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Phenylpentan-2-ol, ensuring the safety of laboratory personnel and compliance with environmental regu...

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Phenylpentan-2-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural steps to manage this chemical waste stream effectively.

Immediate Safety Protocols and Hazard Identification

Personal Protective Equipment (PPE) is mandatory when handling 4-Phenylpentan-2-ol. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A flame-retardant lab coat

All handling of 4-Phenylpentan-2-ol, especially during waste collection and consolidation, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Quantitative Data Summary

The following table summarizes key quantitative data for 4-Phenylpentan-2-ol and its associated hazards, based on available information for the compound and its close structural analogs.

PropertyValueSource/Notes
Chemical Formula C₁₁H₁₆OPubChem
Molecular Weight 164.24 g/mol PubChem
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationBased on 5-Phenylpentan-2-ol[1]
GHS Signal Word WarningBased on 5-Phenylpentan-2-ol[1]
Assumed Hazard Class Flammable LiquidBased on chemical structure and data for similar alcohols
Incompatible Materials Strong oxidizing agents, Strong acidsFisher Scientific[2], AK Scientific, Inc.[1]

Step-by-Step Disposal Protocol

The proper disposal of 4-Phenylpentan-2-ol waste is a critical component of laboratory safety and environmental stewardship. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Segregation and Collection
  • Waste Identification: All waste streams containing 4-Phenylpentan-2-ol must be clearly identified at the point of generation. This includes pure, unreacted chemical, reaction mixtures, and contaminated materials.

  • Segregation: 4-Phenylpentan-2-ol waste must be collected separately from other chemical waste streams to prevent potentially hazardous reactions. It should be categorized as a non-halogenated, flammable organic solvent waste .

  • Container Selection: Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended. The original product container can be used if it is in good condition.

  • Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "4-Phenylpentan-2-ol," and the associated hazard pictograms (flammable, irritant). The date of waste accumulation should also be clearly marked.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition, such as heat, sparks, or open flames, and should be in a well-ventilated location.[3]

Disposal of Contaminated Materials
  • Solid Waste: Personal protective equipment (gloves, etc.), absorbent materials from spills, and other solid materials contaminated with 4-Phenylpentan-2-ol should be collected in a separate, clearly labeled, and sealed plastic bag or container. This should be disposed of as solid hazardous waste.

  • Empty Containers: Empty containers that previously held 4-Phenylpentan-2-ol must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as liquid hazardous waste. After triple-rinsing, the original labels should be defaced, and the container can then be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.

Arranging for Final Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is approaching full, or if it has been in accumulation for the maximum allowable time per institutional policy, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.

  • Licensed Waste Disposal Vendor: The EHS department will coordinate with a licensed hazardous waste disposal vendor for the final treatment and disposal of the 4-Phenylpentan-2-ol waste, which will likely involve high-temperature incineration.

Mandatory Visualizations

The following diagrams illustrate the key workflows for the proper disposal of 4-Phenylpentan-2-ol.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_disposal Final Disposal A 4-Phenylpentan-2-ol Waste Generated (Liquid or Contaminated Solid) B Segregate as Flammable Organic Waste A->B C Collect in Labeled, Compatible Container B->C D Store in Satellite Accumulation Area C->D E Container Full or Max Time Reached D->E Periodic Check F Contact Environmental Health & Safety (EHS) E->F G Pickup by Licensed Hazardous Waste Vendor F->G H Incineration at Approved Facility G->H

Caption: Workflow for the disposal of 4-Phenylpentan-2-ol.

EmptyContainerDisposal A Empty 4-Phenylpentan-2-ol Container B Triple-Rinse with Suitable Solvent (e.g., Ethanol, Acetone) A->B C Collect Rinsate as Hazardous Waste B->C D Deface Original Label B->D E Dispose of Container as Non-Hazardous Lab Glass/Plastic D->E

Caption: Disposal procedure for empty 4-Phenylpentan-2-ol containers.

References

Handling

Personal protective equipment for handling 4-Phenylpentan-2-ol

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Phenylpentan-2-ol was not available. The following guidance is based on safety information for structurally similar compounds and general best practices for handling l...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Phenylpentan-2-ol was not available. The following guidance is based on safety information for structurally similar compounds and general best practices for handling laboratory chemicals. A thorough risk assessment should be conducted before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Phenylpentan-2-ol. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from structurally related compounds, 4-Phenylpentan-2-ol should be handled as a potential skin, eye, and respiratory irritant. It may also be harmful if swallowed and is considered a combustible liquid. A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryMinimum RequirementRationale
Eye Protection Chemical safety goggles that meet ANSI Z87.1 or equivalent standards.To protect eyes from splashes and airborne particles.
Hand Protection Nitrile gloves. Inspect for integrity before use and change frequently.To prevent skin contact.
Body Protection A laboratory coat with sleeves that cover the arms.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if ventilation is inadequate.To minimize inhalation exposure.

Operational and Disposal Plans

Proper handling and disposal procedures are crucial to prevent contamination and ensure a safe working environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated work area, such as a chemical fume hood.

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as specified in Table 1.

  • Handling:

    • Avoid direct contact with skin and eyes.[1]

    • Do not ingest or inhale vapors.

    • Keep the container tightly closed when not in use.[1]

    • Keep away from heat, sparks, and open flames as it is a combustible liquid.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and clean the spill site.

Disposal Plan:

  • Waste Collection: All disposable PPE and materials contaminated with 4-Phenylpentan-2-ol should be considered hazardous waste.

  • Waste Disposal: Dispose of 4-Phenylpentan-2-ol and any contaminated materials in accordance with all applicable local, state, and federal regulations. Waste material should be collected in a designated, labeled, and sealed container for hazardous chemical waste. Do not dispose of this chemical down the drain.[1]

First Aid Measures

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical attention.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[1][2]

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of 4-Phenylpentan-2-ol in a laboratory setting.

Workflow for Safe Handling of 4-Phenylpentan-2-ol cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Risk Assessment B Don PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Dispose of Waste in Labeled Container E->F G Doff PPE F->G

Caption: A logical workflow for handling 4-Phenylpentan-2-ol safely.

References

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